molecular formula C7H11Cl2N3O2 B2890780 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride CAS No. 1955506-62-3

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

货号: B2890780
CAS 编号: 1955506-62-3
分子量: 240.08
InChI 键: ONAKKNMSGAQCSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is a non-proteinogenic heterocyclic amino acid derivative of significant interest in chemical and pharmaceutical research. Its structure features a pyrimidine ring—a key heterocycle in medicinal chemistry—linked to an alanine backbone, making it a valuable scaffold for developing novel chemical entities. The molecular formula for this compound is C7H9N3O2 . The compound is characterized by the SMILES string C1=CN=C(N=C1)CC(C(=O)O)N and the InChIKey XCNOBDDQOATTBY-UHFFFAOYSA-N . Researchers utilize this compound as a versatile building block in organic synthesis, particularly in the exploration of non-coding heterocyclic amino acids (nchaa) with potential bioherbicidal activity . The pyrimidine moiety is a privileged structure in drug discovery, often associated with biologically active molecules. Recent computational and experimental studies on related pyrimidine-integrated scaffolds, such as pyrido[2,3-d]pyrimidines, have demonstrated promising multi-target therapeutic applications, including potent anticancer and antibacterial activities . This highlights the broader research potential of incorporating functionalized pyrimidine amino acids into more complex molecular architectures. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for human consumption.

属性

IUPAC Name

2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAKKNMSGAQCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-62-3
Record name 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Structure Elucidation of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and protein engineering. Specifically, heterocyclic alanine derivatives like 2-amino-3-(pyrimidin-2-yl)propanoic acid ( β -(2-pyrimidinyl)alanine) are utilized to probe protein dynamics, enhance proteolytic stability, and act as highly specific enzyme inhibitors or substrates[1]. Because the structural integrity of these synthetic building blocks dictates the efficacy of the downstream biologic or small-molecule therapeutic, rigorous structure elucidation is non-negotiable.

Unlike canonical amino acids, ncAAs require specialized analytical workflows to confirm regiochemistry (e.g., distinguishing 2-pyrimidinyl from 4-pyrimidinyl or 5-pyrimidinyl linkages) and to account for the electronic effects of the heteroaromatic ring on the amino acid backbone[2]. This whitepaper provides an authoritative, self-validating technical guide for the complete structure elucidation of 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the molecule. The presence of the dihydrochloride salt significantly alters the solubility profile and the electronic environment of the molecule compared to its free base form.

Table 1: Quantitative Physicochemical Properties

ParameterValue / DescriptionAnalytical Consequence
Chemical Formula C₇H₉N₃O₂ · 2HClRequires high-resolution mass accuracy to confirm C₇H₁₀N₃O₂⁺.
Monoisotopic Mass (Free Base) 167.0695 DaTarget exact mass for HRMS positive ion mode is 168.0773 Da.
Molecular Weight (Salt) 240.09 g/mol Salt dissociation in solution requires tracking only the free base in MS.
pKa Estimates ~1.3 (Pyrimidine), ~9.5 (Amine)Both moieties are protonated in D₂O/HCl, shifting NMR signals downfield.

Strategic Analytical Workflow

The elucidation of small, highly polar molecules demands an orthogonal analytical strategy. We employ a workflow that integrates mass spectrometry for exact elemental composition with 2D NMR for atomic connectivity, culminating in Computer-Assisted Structure Elucidation (CASE)[3].

Workflow Prep Sample Preparation (Desalting & Solubilization) NMR NMR Spectroscopy (1D & 2D in D2O) Prep->NMR MS High-Resolution MS (ESI-Orbitrap) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR Data Data Integration & CASE Analysis NMR->Data MS->Data IR->Data QC Self-Validating QC (Isotopic & Integration Checks) Data->QC

Fig 1: Strategic analytical workflow for the structure elucidation of non-natural amino acids.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) is selected due to the highly polar nature of the amino acid. Positive ion mode (ESI+) is optimal because the basic pyrimidine nitrogen and the primary amine readily accept protons. An Orbitrap or Q-TOF mass analyzer is required to achieve sub-5 ppm mass accuracy, which is necessary to unambiguously differentiate the target formula from isobaric impurities[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade H₂O:Acetonitrile (50:50, v/v) containing 0.1% formic acid.

  • Injection: Direct infusion at 5 µL/min or via a short C18 guard column to desalt.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, sheath gas to 30 arb, and capillary temperature to 275 °C.

  • Acquisition: Scan range m/z 50–500 at a resolution of 70,000 (at m/z 200).

  • Fragmentation (MS/MS): Isolate the [M+H]⁺ parent ion (m/z 168.07) and apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

Fragmentation Pathway Analysis

Fragmentation M [M+H]+ m/z 168.0773 F1 [M+H - NH3]+ m/z 151.0508 M->F1 -NH3 (-17 Da) F2 [M+H - H2O - CO]+ m/z 122.0721 M->F2 -CH2O2 (-46 Da) F3 Pyrimidin-2-yl Cation m/z 79.0292 F1->F3 Alpha-Beta Cleavage

Fig 2: Proposed HRMS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating System (MS): The protocol is validated internally by examining the isotopic envelope. The mass error of the parent ion must be 3 ppm. Furthermore, the isotopic abundance of the[M+1+H]⁺ peak (primarily due to ¹³C) must match the theoretical value of ~7.8% relative to the monoisotopic peak. A mismatch instantly flags an incorrect elemental composition or co-eluting isobaric interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Automating the generation of structural templates for ncAAs requires precise atomic assignments[4]. D₂O is chosen as the solvent due to the high solubility of the dihydrochloride salt. The acidic nature of the dissolved salt (pH < 2) means that exchangeable protons (NH₃⁺, COOH, pyrimidine NH⁺) will exchange with deuterium and become invisible. Therefore, structural elucidation relies entirely on the carbon skeleton and the non-exchangeable C-H protons. 2D HMBC (Heteronuclear Multiple Bond Correlation) is critical to prove the regiochemistry: the β -protons must show a strong ³J correlation to the C2 carbon of the pyrimidine ring, definitively ruling out 4- or 5-substituted isomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of D₂O (99.9% D).

  • Referencing: Add 0.05% TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • 1D Acquisition:

    • ¹H NMR: 600 MHz, 64 scans, 2.0 s relaxation delay ( D1​ ).

    • ¹³C NMR: 150 MHz, 1024 scans, with ¹H decoupling.

  • 2D Acquisition: Run gradient-selected COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC to trace the spin system from the α -carbon to the pyrimidine ring.

Table 2: Expected NMR Assignments in D₂O (Acidic pH)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations
C=O (Carboxyl) --~171.5H- α , H- β
C- α 4.35dd (J = 7.5, 5.0)~52.0H- β
C- β 3.55, 3.40ABX system, m~38.5H- α , Pyrimidine C2
Pyrimidine C2 --~163.0H- β
Pyrimidine C4/C6 8.85d (J = 5.2)~158.5Pyrimidine H-5
Pyrimidine C5 7.50t (J = 5.2)~120.0Pyrimidine H-4/H-6

Self-Validating System (NMR): The integration of the α -proton must be calibrated to exactly 1.00. Consequently, the pyrimidine H-5 triplet must integrate to 1.00 ± 0.05, the H-4/H-6 doublet to 2.00 ± 0.05, and the diastereotopic β -protons to a combined 2.00 ± 0.05. Any deviation >5% indicates incomplete longitudinal relaxation (necessitating an increase in the D1​ delay) or the presence of structurally similar impurities.

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass, FT-IR confirms the functional group states in the solid lattice.

  • Method: Attenuated Total Reflectance (ATR) FT-IR on the neat solid.

  • Key Diagnostic Bands:

    • ~3000–2800 cm⁻¹: Broad, intense band characteristic of the primary ammonium ion (-NH₃⁺) stretching, confirming the zwitterionic/salt state.

    • ~1730 cm⁻¹: Strong C=O stretching of the protonated carboxylic acid (-COOH), distinguishing it from a deprotonated carboxylate (which would appear ~1600 cm⁻¹).

    • ~1580 & 1550 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.

Conclusion

The rigorous structure elucidation of 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride relies on a network of orthogonal, self-validating analytical techniques. By leveraging exact mass isotopic validation, quantitative NMR integration, and 2D HMBC connectivity, researchers can definitively confirm the regiochemistry and purity of this non-canonical amino acid. This level of analytical stringency is vital before incorporating such derivatives into complex biological systems or utilizing them as substrates in enzymatic synthesis platforms[1].

Sources

Unlocking the Potential of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride: Mechanistic Insights and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, enzymology, and validated experimental workflows.

Executive Briefing

As the demand for novel peptidomimetics and targeted agrochemicals accelerates, non-proteinogenic (unnatural) amino acids have become critical structural building blocks. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (also known as 2-pyrimidinylalanine dihydrochloride) stands out due to the unique electronic properties of its pyrimidine ring. Unlike its naturally occurring analog, L-phenylalanine, the incorporation of two nitrogen atoms at the 1- and 3-positions of the aromatic ring fundamentally alters its interaction with key metabolic enzymes and its behavior in solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the causality behind its biochemical behavior—specifically its role as an enzyme inhibitor—and provide self-validating, field-proven protocols for its application in your laboratory.

Physicochemical Architecture

Understanding the physical properties of this compound is the first step in rational experimental design. The dihydrochloride salt formulation is intentionally chosen by suppliers to overcome the poor aqueous solubility typically associated with free-base heterocyclic amino acids, ensuring seamless integration into biological assays [3].

Table 1: Core Physicochemical Properties

PropertySpecificationExperimental Implication
Chemical Name 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochlorideStandard IUPAC nomenclature for tracking.
CAS Number 1955506-62-3Use this for accurate inventory and safety data retrieval.
Molecular Formula C₇H₁₁Cl₂N₃O₂ (C₇H₉N₃O₂ · 2HCl)Accounts for the dihydrochloride salt mass during molarity calculations.
Molar Mass 240.09 g/mol (Salt) / 167.17 g/mol (Free Base)Critical for precise stoichiometric equivalents in SPPS.
Solubility Highly soluble in H₂O and aqueous buffersEnables direct use in enzymatic assays without DMSO co-solvents.
pKa (Side Chain) ~1.3 (Pyrimidine nitrogens)Remains unprotonated at physiological pH, acting solely as H-bond acceptors.

Mechanistic Enzymology: The PAL Inhibition Paradigm

One of the most fascinating aspects of 2-pyrimidinylalanine is its interaction with Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

According to seminal mechanistic studies by , the normal PAL catalytic cycle relies on the highly electrophilic methylidene-imidazolone (MIO) cofactor. The MIO cofactor executes a Friedel-Crafts-type electrophilic attack on the electron-rich aromatic ring of L-phenylalanine, forming a σ -complex that activates the pro-S β -proton for abstraction.

The Causality of Inhibition: Why does 2-pyrimidinylalanine act as an inhibitor rather than a substrate? The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring highly electron-deficient. When 2-pyrimidinylalanine enters the PAL active site, it binds competitively. However, the MIO cofactor's electrophilic attack is thwarted by the electron-poor nature of the 2-pyrimidinyl ring. This results in the formation of an unproductive pyrimidinium complex . The necessary σ -complex cannot form, the pro-S proton is never abstracted, and the enzyme is trapped in a dead-end state.

PAL_Mechanism cluster_normal Productive Pathway (L-Phe) cluster_inhibitor Inhibitory Pathway (2-Pyrimidinylalanine) L_Phe L-Phenylalanine MIO_1 PAL MIO Cofactor L_Phe->MIO_1 Binds Sigma Friedel-Crafts Sigma Complex MIO_1->Sigma Electrophilic Attack Product trans-Cinnamic Acid Sigma->Product Pro-S H+ Abstraction Inhibitor 2-Pyrimidinylalanine MIO_2 PAL MIO Cofactor Inhibitor->MIO_2 Binds DeadEnd Unproductive Pyrimidinium Complex MIO_2->DeadEnd Blocked Attack (Electron Deficient)

Fig 1. Divergent mechanistic pathways of PAL with L-Phe versus 2-pyrimidinylalanine.

Table 2: Comparative Kinetic Parameters (PAL Interaction)

Substrate / CompoundInteraction TypeRelative VmaxMechanistic Outcome
L-Phenylalanine Native Substrate100%Efficient deamination to trans-cinnamic acid.
5-Pyrimidinylalanine Moderate Substrate~45%Slower σ -complex formation; product released.
2-Pyrimidinylalanine Competitive Inhibitor0%Dead-end unproductive complex; no proton abstraction.

Translational Utility: From Agrochemicals to Peptidomimetics

Agrochemical Innovation (Herbicides)

Because 2-pyrimidinylalanine is non-proteinogenic, it is highly toxic to plants. As outlined in, plants misincorporate these non-coded heterocyclic amino acids into nascent polypeptide chains during translation. The rigid pyrimidine ring disrupts α -helices and β -sheets, causing catastrophic protein misfolding and subsequent weed death.

Peptide Therapeutics

In drug discovery, replacing a native L-Phe with 2-pyrimidinylalanine introduces two potent hydrogen-bond acceptors without significantly increasing the steric bulk. This modification is frequently used to enhance the proteolytic stability of peptide drugs and to fine-tune binding affinity to target receptors via novel dipole interactions.

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to prevent downstream failures.

Workflow 4.1: Continuous Spectrophotometric PAL Inhibition Assay

Purpose: To determine the inhibitory constant ( Ki​ ) of 2-pyrimidinylalanine against recombinant PAL. Causality: We monitor the reaction at 290 nm because the product, trans-cinnamic acid, possesses a highly conjugated π -system that absorbs strongly at this wavelength, whereas L-Phe and 2-pyrimidinylalanine do not.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.5). Why pH 8.5? PAL activity peaks in slightly alkaline conditions, ensuring optimal MIO cofactor reactivity.

  • Enzyme Activation: Pre-incubate 10 nM recombinant PAL enzyme in the buffer at 30°C for 5 minutes.

  • Control Validation (Self-Validation Checkpoint): Run a "no-enzyme" blank containing 1 mM L-Phe to establish a baseline. Run a "no-inhibitor" positive control to calculate the uninhibited Vmax​ .

  • Inhibitor Titration: Prepare a serial dilution of 2-pyrimidinylalanine dihydrochloride (from 10 µM to 1 mM) in the reaction buffer.

  • Reaction Initiation: Add L-Phe (at Km​ concentration) to the cuvettes containing the enzyme-inhibitor mixtures.

  • Data Acquisition: Immediately record the absorbance at 290 nm continuously for 10 minutes. Calculate the initial velocity ( v0​ ) from the linear slope of the absorbance-time curve.

  • Analysis: Plot a Dixon plot (1/ v0​ vs. [Inhibitor]) to extract the Ki​ value.

Workflow 4.2: Self-Validating Fmoc-SPPS Incorporation

Purpose: Synthesizing a peptide containing 2-pyrimidinylalanine. Causality: The electron-deficient pyrimidine ring creates steric and electronic hindrance during coupling. Standard reagents (like HBTU) often fail. We utilize HATU , which forms a highly reactive 7-aza-OBt ester intermediate, easily overcoming this barrier.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Kaiser1 Checkpoint: Positive Kaiser Test Deprotect->Kaiser1 Coupling 3. AA Coupling (HATU/DIPEA) Kaiser1->Coupling Validated Kaiser2 Checkpoint: Negative Kaiser Test Coupling->Kaiser2 Kaiser2->Coupling Re-couple if Positive Cleavage 4. Global Cleavage (TFA/TIPS/H2O) Kaiser2->Cleavage Validated

Fig 2. Self-validating Fmoc-SPPS workflow for 2-pyrimidinylalanine incorporation.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.

  • Validation Checkpoint 1: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • Coupling: Dissolve 3 equivalents of Fmoc-2-pyrimidinylalanine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint 2: Perform a second Kaiser test. A yellow color confirms complete coupling. If blue, repeat Step 4.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Why TIPS? Triisopropylsilane acts as a bulky carbocation scavenger, preventing irreversible alkylation of the nucleophilic pyrimidine nitrogens during global deprotection.

References

  • Gloge, A., Zoń, J., Kovári, A., Poppe, L., & Rétey, J. (2000). Phenylalanine ammonia-lyase: The use of its broad substrate specificity for mechanistic investigations and biocatalysis—Synthesis of L-arylalanines. Chemistry–A European Journal. URL:[Link]

  • Hutzler, J., et al. (2020). Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides (WO2020250223A1). Google Patents.
  • Lovelock, L. S., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative. Organic Process Research & Development. URL:[Link]

Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride from l-aspartic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride from L-Aspartic Acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the non-canonical amino acid 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, commencing from the readily available chiral precursor, L-aspartic acid. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. The synthetic strategy is centered on a robust four-step sequence involving orthogonal protection of functional groups, selective reduction of the side-chain carboxylate, cyclocondensation to construct the pyrimidine heterocycle, and final deprotection to yield the target compound. Each step is detailed with mechanistic insights, explaining the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yield. The guide includes detailed experimental protocols, data summary tables, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction and Strategic Overview

Non-canonical amino acids (ncAAs) are pivotal building blocks in modern drug discovery and chemical biology, enabling the synthesis of peptides and proteins with enhanced stability, novel functionalities, and tailored pharmacological profiles. 2-Amino-3-(pyrimidin-2-yl)propanoic acid, an analogue of histidine and a derivative of alanine, incorporates the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry known for its role in forming key hydrogen bond interactions with biological targets, particularly protein kinases[1].

The synthesis of this target molecule from L-aspartic acid presents a logical and stereospecific approach. L-aspartic acid provides the core α-amino acid backbone with the correct (S)-stereochemistry and a side-chain carboxyl group that can be chemically manipulated to build the pyrimidine ring[2].

The chosen synthetic strategy involves four key transformations:

  • Orthogonal Protection: Selective protection of the α-amino and α-carboxyl groups is critical to prevent side reactions and direct the transformation at the β-carboxyl group.

  • Side-Chain Functionalization: The protected β-carboxyl group is converted into a reactive aldehyde, a crucial precursor for heterocycle formation.

  • Pyrimidine Ring Synthesis: The aldehyde is transformed into a suitable 1,3-dielectrophile which then undergoes a cyclocondensation reaction with guanidine to form the 2-aminopyrimidine ring.

  • Global Deprotection: Removal of all protecting groups under acidic conditions liberates the final amino acid and forms the stable dihydrochloride salt.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear pathway from the target molecule back to the starting material, L-aspartic acid.

G Target 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride Deprotected Protected Pyrimidinyl Aspartate Derivative Target->Deprotected Deprotection & Salt Formation Cyclized Protected β-Aldehyde Aspartate Derivative Deprotected->Cyclized Cyclocondensation (Guanidine) Protected Orthogonally Protected L-Aspartic Acid Cyclized->Protected Selective Side-Chain Reduction Start L-Aspartic Acid Protected->Start Orthogonal Protection

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol and Mechanistic Discussion

This section provides a detailed, step-by-step protocol for each stage of the synthesis, accompanied by an explanation of the underlying chemical principles and experimental considerations.

Step 1: Orthogonal Protection of L-Aspartic Acid

Objective: To protect the α-amino group with a tert-butoxycarbonyl (Boc) group and the α-carboxyl group as a benzyl ester (OBn), leaving the β-carboxyl group free for subsequent modification.

Rationale: The Boc group is a standard, acid-labile amine protecting group, stable to the conditions of the subsequent steps[3][4][5]. Benzyl esterification of the α-carboxyl group provides a robust protecting group that can be conveniently removed in the final deprotection step via hydrogenolysis or strong acid. The selective protection of the α-carboxyl over the β-carboxyl can be achieved under specific conditions, although formation of a mixture is common. A more controlled approach involves forming the anhydride and reacting it with benzyl alcohol. For this guide, we will follow a well-established route to produce Boc-L-Aspartic acid-β-benzyl ester.

Protocol: Synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

  • Preparation of L-Aspartic acid β-benzyl ester: L-Aspartic acid (1.0 eq) is suspended in benzyl alcohol (5-10 volumes). The mixture is heated to 90-100 °C, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added. The reaction is monitored by TLC until the starting material is consumed. After cooling, the product is precipitated with diethyl ether, filtered, and dried.

  • Boc Protection: The L-Aspartic acid β-benzyl ester (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in dioxane.

  • The reaction mixture is stirred at room temperature for 12-18 hours. The progress is monitored by TLC.

  • Upon completion, the dioxane is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl solution.

  • The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the protected L-aspartic acid derivative as a white solid or viscous oil.

ReagentMolar Eq.Purpose
L-Aspartic Acid1.0Starting Material
Benzyl AlcoholSolvent/ReagentEsterification
p-Toluenesulfonic acid0.05Catalyst
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
Sodium Bicarbonate2.5Base
Dioxane/Water-Solvent System
Step 2: Selective Reduction to β-Aldehyde

Objective: To selectively reduce the now free β-carboxyl group to an aldehyde without affecting the benzyl ester or Boc group.

Rationale: Direct reduction of a carboxylic acid in the presence of an ester is challenging. A highly effective and common strategy is to first convert the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide is an excellent substrate for reduction with organometallic reagents or hydrides like diisobutylaluminium hydride (DIBAL-H), which cleanly affords the aldehyde upon workup due to the formation of a stable chelated intermediate that resists over-reduction to the alcohol.

Protocol: Synthesis of Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate

  • Weinreb Amide Formation: The protected aspartic acid derivative from Step 1 (1.0 eq) is dissolved in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) along with HOBt (1-hydroxybenzotriazole, 1.2 eq) are added. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

  • Reduction to Aldehyde: The purified Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. DIBAL-H (1.0 M solution in hexanes, 1.5 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction is stirred at -78 °C for 1-2 hours and monitored by TLC.

  • Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude aldehyde, which is often used immediately in the next step without extensive purification due to its potential instability. This transformation is a known method for converting α-amino acids into β-amino aldehydes[6][7][8].

Step 3: Pyrimidine Ring Formation

Objective: To construct the 2-aminopyrimidine ring via cyclocondensation with guanidine.

Rationale: The synthesis of a 2-aminopyrimidine ring is classically achieved by condensing a 1,3-dicarbonyl compound or its equivalent with guanidine[1][9]. The β-amino aldehyde from the previous step is not a direct 1,3-dielectrophile. A common strategy is to react it with a C1-synthon that also provides the second electrophilic center. A more direct approach involves an in-situ formation of a suitable intermediate. For this guide, we will employ a method that involves the formation of an enolate from the aldehyde, followed by reaction and cyclization.

Protocol: Synthesis of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-aminopyrimidin-4-yl)propanoate

  • The crude aldehyde from Step 2 (1.0 eq) is dissolved in a suitable solvent like ethanol or isopropanol.

  • Guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or sodium methoxide (1.5 eq) are added to the solution.

  • The mixture is heated to reflux (typically 60-80 °C) for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS. The reaction proceeds via an initial condensation, followed by cyclization and aromatization (often via oxidation by air or an added oxidant if necessary) to form the stable pyrimidine ring.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and water.

  • The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the protected pyrimidinyl amino acid.

Step 4: Global Deprotection and Salt Formation

Objective: To remove the Boc and benzyl protecting groups and isolate the final product as a stable dihydrochloride salt.

Rationale: A single-step deprotection using a strong acid is highly efficient. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol will cleave the acid-labile Boc group. While this reagent can also cleave a benzyl ester, the reaction can be slow. A more robust method for benzyl group removal is catalytic hydrogenolysis, followed by treatment with HCl. However, for simplicity and to avoid handling a catalyst that could be poisoned by sulfur-containing impurities, a strong acid protocol is often preferred. Treatment with excess HCl ensures the protonation of both the α-amino group and one of the pyrimidine nitrogens, leading to the formation of the desired dihydrochloride salt.

Protocol: Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

  • The protected pyrimidinyl amino acid from Step 3 (1.0 eq) is dissolved in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

  • A saturated solution of HCl in dioxane (e.g., 4 M, 10-20 eq) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt.

  • The progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether to remove any organic residues, and dried under vacuum to yield the final product, 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, as a white or off-white solid.

Overall Synthetic Workflow and Data Summary

The complete synthetic pathway is a linear sequence of four transformations, each designed to be high-yielding and scalable.

G cluster_0 Overall Synthetic Workflow Start L-Aspartic Acid Protected Boc-Asp(OBn)-OH Start->Protected Step 1: Protection Aldehyde Protected β-Aldehyde Protected->Aldehyde Step 2: Reduction Pyrimidine Protected Pyrimidinyl Amino Acid Aldehyde->Pyrimidine Step 3: Cyclization Target Target Molecule (Dihydrochloride Salt) Pyrimidine->Target Step 4: Deprotection

Sources

Biological Activity of Pyrimidine-Derived α-Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of multi-target directed ligands (MTDLs) is essential for overcoming complex pathologies like multidrug-resistant bacterial infections and heterogeneous malignancies. Among the most promising scaffolds are pyrimidine-derived α-amino acids . By fusing the universally recognized pyrimidine core—a fundamental building block of nucleic acids—with the pharmacokinetic versatility of α-amino acids, medicinal chemists can generate highly selective, bioavailable therapeutics[1]. This technical guide synthesizes the chemical rationale, mechanisms of action (MoA), and self-validating experimental protocols required to evaluate the biological activity of these novel derivatives.

Chemical Rationale: The Pyrimidine–Amino Acid Pharmacophore

The pyrimidine ring (a six-membered diazine) is a "privileged scaffold" due to its ability to engage in extensive hydrogen bonding and π−π stacking with biological targets[1]. However, isolated pyrimidine derivatives often suffer from poor cellular permeability or rapid metabolic clearance.

Conjugating pyrimidines with α-amino acid moieties resolves these pharmacokinetic bottlenecks. The α-amino acid provides a zwitterionic character that enhances aqueous solubility, while simultaneously allowing the molecule to hijack endogenous peptide transporters (e.g., PEPT1) for cellular entry. Furthermore, the esterification of the α-amino acid group enables selective intracellular accumulation; once inside the target cell, esterases hydrolyze the compound to release the active parent acid, prolonging the duration of action and minimizing systemic toxicity[2].

Mechanisms of Action (MoA)

The biological activity of pyrimidine-derived α-amino acids is broadly categorized into two therapeutic domains: oncology and microbiology.

Oncology: Kinase and Topoisomerase Inhibition

In cancer therapy, these derivatives act primarily through two validated pathways:

  • Topoisomerase IIα Inhibition: Pyrimidopyrimidine analogs intercalate into DNA and stabilize the Topoisomerase IIα-DNA cleavage complex. This prevents DNA religation, triggering double-strand breaks and inducing apoptosis, particularly during the G2/M phase of the cell cycle[3].

  • EGFR Kinase Inhibition: Pyrido[2,3-d]pyrimidine-derived amino acids act as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the resistant T790M mutant. This inhibition halts downstream signaling, leading to G0/G1 cell cycle arrest and suppressing tumor migration[4].

Microbiology: DHFR and DNA Gyrase Disruption

Antibacterial and antifungal properties arise from the structural mimicry of endogenous substrates:

  • Dihydrofolate Reductase (DHFR) Inhibition: Pyrimidine derivatives act as antimetabolites, competitively inhibiting DHFR, which starves the pathogen of tetrahydrofolate—a critical precursor for de novo nucleotide synthesis[2].

  • DNA Gyrase Inhibition: Specific amino-functionalized derivatives disrupt bacterial DNA supercoiling by inhibiting DNA gyrase, leading to rapid bacterial cell lysis[4].

MoA_Pathways cluster_0 Anticancer Pathway cluster_1 Antimicrobial Pathway Ligand Pyrimidine-Derived α-Amino Acid Topo Topoisomerase IIα Ligand->Topo EGFR EGFR Kinase Domain Ligand->EGFR Gyrase DNA Gyrase Ligand->Gyrase DHFR Dihydrofolate Reductase Ligand->DHFR DNA DNA Double-Strand Breaks Topo->DNA Inhibition Arrest G0/G1 Cell Cycle Arrest EGFR->Arrest ATP Competition Apoptosis Apoptosis DNA->Apoptosis Arrest->Apoptosis Lysis Bacterial Cell Death Gyrase->Lysis Supercoiling Block DHFR->Lysis Folate Depletion

Figure 1: Multi-target mechanisms of action for pyrimidine-derived α-amino acids.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the efficacy of these compounds, the following table synthesizes quantitative data from recent high-throughput screening campaigns.

Compound ClassPrimary TargetCancer Cell Line (IC₅₀)Bacterial Strain (MIC)Ref
Pyrido[2,3-d]pyrimidine-6-carboxylates EGFR (WT & T790M)MCF-7: 3.98 μME. coli: 50 μg/mL[4]
Pyrimidopyrimidine analogs Topoisomerase IIαHCT-116: ~1.2 μMN/A[3]
Amino-pyrimidine chalcones DNA Gyrase / DHFRN/AC. albicans: <10 μg/mL[5]
Pyrimidine-hydrazone hybrids Multi-targetLoVo / HeLa: <15 μMS. aureus: 31.2 μg/mL[6]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a logically sound, self-validating system. The following workflows detail the synthesis and biological evaluation of these compounds, explaining the causality behind each experimental choice.

Microwave-Assisted Synthesis of Amino-Pyrimidine Derivatives

Traditional refluxing of pyrimidine derivatives often requires harsh liquid bases, takes hours, and yields complex mixtures of secondary byproducts. This protocol utilizes microwave irradiation under solvent-free conditions to drive the reaction thermodynamically while adhering to green chemistry principles[5].

Step-by-Step Protocol:

  • Pre-mixing: Combine 0.2 moles of bis-chalcone intermediates with 0.4 moles of guanidine nitrate in a mortar.

  • Solid Support Addition: Add 2.0 g of neutral Al₂O₃ (Alumina) and triturate until a homogenous powder is formed.

    • Causality: Neutral alumina acts simultaneously as a microwave-transparent solid support and a mild basic catalyst. It facilitates the ring expansion of N-C-N groups without inducing the degradation commonly seen with strong aqueous bases.

  • Microwave Irradiation: Subject the dry mixture to microwave irradiation at 640W for 4–7 minutes.

  • Extraction & Purification: Extract the crude product using ethyl acetate. Recrystallize the recovered compound in absolute ethanol.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the bis-chalcone spot validates reaction completion. Confirm purity via melting point analysis (expected sharp peak, e.g., 114-116 ºC for fluorinated derivatives)[5].

Synthesis_Workflow A Bis-Chalcone + Guanidine Nitrate B Microwave Irradiation (640W, 4-7 min) A->B Mixed D Amino-Pyrimidine Derivative B->D Cyclization C Neutral Alumina Solid Support C->B Catalyst E Recrystallization (Ethyl Acetate/Ethanol) D->E Purification

Figure 2: Microwave-assisted, solvent-free synthetic workflow for amino-pyrimidine derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer efficacy of the synthesized compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This assay relies on the reduction of MTT to insoluble formazan by mitochondrial succinate dehydrogenase in living cells[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5×103 cells/well.

    • Causality: Fill the outermost edge wells with sterile PBS instead of cells. This prevents the "edge effect" caused by evaporation, ensuring uniform concentration and temperature gradients across the test wells.

  • Incubation & Treatment: Incubate for 24 hours at 37°C in 5% CO₂ to allow cell adhesion. Treat cells with varying concentrations of the pyrimidine-amino acid derivative (1 μM to 100 μM). Incubate for 48 hours.

    • Causality: A 48-hour exposure is critical. It provides sufficient time for the compound to enter the cell, inhibit Topoisomerase IIα or EGFR, and trigger the biochemical cascade of apoptosis.

  • Controls (Self-Validation): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Doxorubicin) to benchmark potency[3].

  • Quantification: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and solubilize the formazan crystals with 100 μL DMSO. Read absorbance at 570 nm using a microplate reader.

  • Assay Robustness: Calculate the Z'-factor using the positive and vehicle controls. An assay is only deemed valid and trustworthy if Z′≥0.5 , proving excellent separation between the signal and background noise.

Conclusion & Future Perspectives

Pyrimidine-derived α-amino acids represent a highly tunable, biologically active class of molecules. By leveraging the pyrimidine core for target affinity (e.g., Topoisomerase IIα, EGFR, DHFR) and the α-amino acid for optimized pharmacokinetics, researchers can develop potent anticancer and antimicrobial agents. Future drug development should focus on utilizing computational molecular dynamics and structure-based drug design to further optimize the stereochemistry of the α-amino acid side chains, maximizing both potency and safety profiles.

Sources

An In-depth Technical Guide to the Photoluminescent Properties of Pyrimidine-Derived Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Luminescent Amino Acids in Modern Research

In the landscape of chemical biology and drug development, the ability to visualize molecular processes within their native environment is paramount. Unnatural amino acids engineered with fluorescent properties have emerged as powerful tools for achieving this, offering a minimally invasive window into complex biological systems. Among these, pyrimidine-derived amino acids are a particularly compelling class of fluorophores. Their inherent biocompatibility, coupled with the tunable nature of their photoluminescent properties, makes them exceptional candidates for applications ranging from high-resolution cellular imaging to novel therapeutic diagnostics.

This guide provides a comprehensive exploration of the photoluminescent characteristics of pyrimidine-derived amino acids. We will delve into the fundamental principles governing their fluorescence, detail robust experimental protocols for their characterization, and showcase their burgeoning applications in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these versatile molecular probes.

I. Fundamental Principles of Photoluminescence in Pyrimidine-Derived Amino Acids

The fluorescence of pyrimidine-derived amino acids is a manifestation of intramolecular charge transfer (ICT). The pyrimidine ring, being π-deficient, acts as an electron acceptor. When functionalized with electron-donating or highly conjugated aryl substituents, an electronic push-pull system is established. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy level. The subsequent relaxation of this electron back to its ground state results in the emission of a photon, which we observe as fluorescence.

The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment. Key factors influencing the photoluminescent properties include:

  • Substituent Effects: The nature and position of substituents on the pyrimidine ring and any appended aryl groups can significantly modulate the electronic properties of the molecule. Electron-donating groups enhance the ICT character, often leading to higher quantum yields and red-shifted emission spectra.[1][2]

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the stability of the excited state. In many pyrimidine-derived amino acids, an increase in solvent polarity leads to a bathochromic (red) shift in the emission maximum, a phenomenon known as solvatochromism.[1][2][3][4][5] This sensitivity to the local environment can be exploited for sensing applications.

  • pH Sensitivity: The nitrogen atoms within the pyrimidine ring can be protonated at low pH. This protonation can alter the electronic structure of the molecule, often leading to a quenching or "turning off" of the fluorescence.[1][2][6] This pH-dependent emission provides a mechanism for developing pH-sensitive probes.

  • Aggregation-Induced Emission (AIE): Some pyrimidine derivatives exhibit a phenomenon known as aggregation-induced emission, where they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[3][7][8][9] This property is particularly valuable for imaging applications in the solid state or in aggregated biological structures.

II. Synthesis and Structural Modification

The synthesis of pyrimidine-derived amino acids typically involves a multi-step process. A common and effective strategy is the ytterbium-catalyzed heterocyclization of ynone-derived α-amino acids with amidines.[1][2] This approach allows for the late-stage introduction of diversity at the C2- and C4-positions of the pyrimidine ring, enabling the fine-tuning of the photoluminescent properties.[1][2]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start L-Aspartic Acid Derivative Weinreb_Amide Weinreb Amide Intermediate Start->Weinreb_Amide Ynone Ynone Intermediate Weinreb_Amide->Ynone Alkynyl Lithium Salts Heterocyclization Yb-Catalyzed Heterocyclization Ynone->Heterocyclization Amidines Amidines (Diversity Point) Amidines->Heterocyclization Final_Product Pyrimidine-Derived Amino Acid Heterocyclization->Final_Product

Caption: Generalized synthetic workflow for pyrimidine-derived amino acids.

III. Experimental Characterization Protocols

A thorough characterization of the photoluminescent properties of pyrimidine-derived amino acids is crucial for their effective application. The following section outlines key experimental protocols.

A. UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths of light a molecule absorbs. The wavelength of maximum absorbance (λmax) is a critical parameter for subsequent fluorescence experiments.

Protocol 1: Determination of λmax

  • Preparation of Stock Solution: Accurately weigh approximately 1 mg of the pyrimidine-derived amino acid and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[10]

  • Preparation of Working Solution: Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the expected λmax. A typical starting concentration is 2 µM.[1][2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a pair of matched 1 cm quartz cuvettes.[10][11]

  • Blank Measurement: Fill one cuvette with the solvent used to prepare the working solution to serve as the blank.

  • Sample Measurement: Fill the second cuvette with the working solution.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[12][13]

B. Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorophore after excitation at its λmax.

Protocol 2: Measurement of Emission Spectrum

  • Sample Preparation: Use the same working solution prepared for the UV-Vis measurement.

  • Instrumentation: Utilize a fluorescence spectrometer.

  • Instrument Settings:

    • Set the excitation wavelength to the λmax determined in Protocol 1.

    • Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., if λmax is 350 nm, scan from 370 nm to 700 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Data Acquisition: Record the fluorescence emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

C. Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[14][15][16] A relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.[15][16][17]

Protocol 3: Relative Quantum Yield Determination

  • Standard Selection: Choose a quantum yield standard with an absorption and emission profile similar to the pyrimidine-derived amino acid being tested. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Preparation of a Series of Dilutions: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[17]

  • Absorbance and Fluorescence Measurements:

    • For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the integrated fluorescence intensity (the area under the emission curve) using a fluorescence spectrometer.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[16]

    Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Quantum_Yield_Workflow cluster_0 Sample & Standard Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis Prep_Sample Prepare Dilutions of Sample Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare Dilutions of Standard Prep_Standard->Measure_Abs Measure_Fluor Measure Integrated Fluorescence Intensity Measure_Abs->Measure_Fluor Plotting Plot Integrated Fluorescence vs. Absorbance Measure_Fluor->Plotting Calculation Calculate Quantum Yield using Slopes and Refractive Indices Plotting->Calculation

Caption: Workflow for relative quantum yield determination.

D. Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes.[18][19][20][21]

Protocol 4: Fluorescence Lifetime Measurement using TCSPC

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.[19][20]

  • Sample Preparation: Prepare a dilute solution of the pyrimidine-derived amino acid in the desired solvent.

  • Data Acquisition:

    • The sample is excited with a high-repetition-rate pulsed light source.

    • The arrival times of the emitted single photons at the detector are recorded relative to the excitation pulses.

    • A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay curve.[18][19]

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[18]

IV. Quantitative Data Summary

The photophysical properties of pyrimidine-derived amino acids can be finely tuned by altering their substituents. The following table summarizes representative data for a series of pyrimidine-derived α-amino acids, illustrating the impact of C4-substituents on their photoluminescent properties.

Compound IDC4-Substituentλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
12j Naphthyl31148512,8000.27
12k 4-Methoxyphenyl32549011,5000.30
12l Phenyl29542010,500<0.01

Data adapted from The Journal of Organic Chemistry, 2023.[1][2]

V. Applications in Research and Drug Development

The unique photoluminescent properties of pyrimidine-derived amino acids make them highly valuable tools in various research and development applications.

  • Cellular Imaging: Their intrinsic fluorescence and sensitivity to the local environment allow for the imaging of cellular structures and processes with high spatial and temporal resolution.[7][8][22][23] For instance, certain pyrimidine-based probes have been successfully employed for visualizing lipid droplets in living cells.[7][8]

  • Biosensing: The sensitivity of their fluorescence to factors such as pH and polarity enables the development of sensors for specific analytes or for monitoring changes in the cellular microenvironment.[1][2][24] Pyrimidine-based fluorescent sensors have been developed for the detection of metal ions like Zn²⁺ and Fe³⁺.[24][25]

  • Drug Delivery and Theranostics: By incorporating these fluorescent amino acids into peptides or drug molecules, their uptake, distribution, and target engagement can be monitored in real-time. This dual functionality as both a therapeutic agent and an imaging probe is a cornerstone of theranostics.[23]

  • Positron Emission Tomography (PET) Imaging: Radiolabeled pyrimidine derivatives are being developed as PET imaging agents for visualizing specific receptors in the brain, which holds promise for the diagnosis and study of neurological disorders.[26]

VI. Troubleshooting and Considerations

  • Photobleaching: Like all fluorophores, pyrimidine-derived amino acids can be susceptible to photobleaching upon prolonged exposure to excitation light. It is advisable to use the lowest possible excitation intensity and to minimize exposure time.

  • Inner Filter Effects: At high concentrations, the absorbance of the sample can attenuate both the excitation and emission light, leading to inaccurate fluorescence measurements. As mentioned in Protocol 3, keeping the absorbance below 0.1 at the excitation wavelength is crucial.[17]

  • Solvent Purity: The presence of fluorescent impurities in solvents can interfere with measurements. Using high-purity, spectroscopy-grade solvents is recommended.

VII. Conclusion

Pyrimidine-derived amino acids represent a versatile and powerful class of fluorophores with tunable photoluminescent properties. Their sensitivity to the local environment, coupled with their biocompatibility, positions them as invaluable tools for researchers and drug development professionals. A thorough understanding of their fundamental properties and the application of robust characterization protocols, as outlined in this guide, will enable the scientific community to fully harness the potential of these remarkable molecules in advancing our understanding of biology and medicine.

References

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemical & Photobiological Sciences. [Link]

  • Aggregation‐Induced Enhanced Emission of a Dimethylacridan Substituted Pyrimidine Derivative. ChemPhotoChem. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

  • Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance. Current Opinion in Biotechnology. [Link]

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

  • Fluorescence-lifetime imaging microscopy. Wikipedia. [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. PMC. [Link]

  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing. [Link]

  • Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. ResearchGate. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

  • Luminescence of Pyrimidines, Purines, Nucleosides, and Nucleotides at 77°K. The Effect of Ionization and Tautomerization. AIP Publishing. [Link]

  • Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. Journal of Chemical Sciences. [Link]

  • A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • Synthesis, DFT Calculations, and Molecular Docking Study of New Aggregation‐Induced Emission Lumiogens based on Thieno[2,3‐d]pyrimidine Moiety. Semantic Scholar. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Student Research. [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PMC. [Link]

  • Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. Advanced Science. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. PMC. [Link]

  • (PDF) Aggregation‐Induced Enhanced Emission of a Dimethylacridan Substituted Pyrimidine Derivative. ResearchGate. [Link]

  • Simple Fluorescent Pyrimidine Analogues Detect the Presence of DNA Abasic Sites. Journal of the American Chemical Society. [Link]

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

  • Aggregation-induced emission of 5-(benzylidene)pyrimidine-2,4,6-triones. University of Delaware. [Link]

  • Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Small-Molecule Two-Photon Probes for Bioimaging Applications. Chemical Reviews. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar. [Link]

  • The effect of pH on the room-temperature phosphorescence properties of several purine and pyrimidine derivatives. Analytica Chimica Acta. [Link]

  • Table 3 . Solvent effects on the long-wavelength absorption band and... ResearchGate. [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]

  • Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. ResearchGate. [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]

  • Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing. Chemosensors. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride: A Novel Non-Natural Amino Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, a non-natural amino acid with significant potential in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes information from closely related pyrimidine-containing amino acids to present a thorough overview of its probable synthesis, potential biological activities, and prospective applications. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar novel chemical entities.

Introduction: The Emerging Role of Non-Natural Amino Acids

Non-natural amino acids (nnAAs) are increasingly pivotal in modern drug discovery, offering a strategic advantage in the design of novel therapeutics.[1][2][3] Their incorporation into peptides and small molecules can enhance metabolic stability, improve target affinity and selectivity, and introduce novel functionalities.[1][2] The pyrimidine scaffold, a core component of nucleobases, is a well-established pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic combination of a pyrimidine ring with an amino acid framework in 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride presents a compelling case for its investigation as a novel building block in drug development.

Physicochemical Properties and Identification

While extensive experimental data for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is not publicly available, its fundamental properties can be sourced from chemical databases.

PropertyValueSource
CAS Number 1955506-62-3[4]
Molecular Formula C₇H₁₁Cl₂N₃O₂[4]
Molecular Weight 239.08 g/mol [5]
IUPAC Name 2-amino-3-(pyrimidin-2-yl)propanoic acid;dihydrochloride[4]

Proposed Synthesis Pathway

A representative synthetic approach is outlined below, drawing parallels from similar syntheses of heteroaryl-substituted amino acids.

Synthetic Pathway 2-chloromethylpyrimidine 2-(Chloromethyl)pyrimidine Alkylation Alkylation 2-chloromethylpyrimidine->Alkylation Glycine_anion_equivalent Protected Glycine Anion Equivalent (e.g., from a Schiff base) Glycine_anion_equivalent->Alkylation Intermediate Protected 2-Amino-3-(pyrimidin-2-yl)propanoic acid Alkylation->Intermediate Deprotection Acid Hydrolysis (Deprotection) Intermediate->Deprotection Product 2-Amino-3-(pyrimidin-2-yl)propanoic acid Deprotection->Product Salt_Formation Treatment with HCl Product->Salt_Formation Final_Product 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride Salt_Formation->Final_Product

Figure 1: Proposed synthetic workflow for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

Experimental Protocol (Representative)
  • Preparation of the Glycine Anion Equivalent: A Schiff base of glycine ethyl ester is prepared by reacting it with benzophenone in the presence of a suitable solvent. This is then treated with a strong base, such as sodium ethoxide, to generate the nucleophilic glycine anion equivalent.

  • Alkylation: 2-(Chloromethyl)pyrimidine is added to the solution of the glycine anion equivalent. The reaction mixture is stirred, typically at room temperature, until the alkylation is complete, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Deprotection: The resulting protected amino acid is then subjected to acidic hydrolysis (e.g., with 6M HCl) to remove the protecting groups and hydrolyze the ester to the carboxylic acid.

  • Isolation and Purification: The crude product is purified by recrystallization or ion-exchange chromatography to yield the free amino acid.

  • Dihydrochloride Salt Formation: The purified 2-Amino-3-(pyrimidin-2-yl)propanoic acid is dissolved in a suitable solvent and treated with an excess of hydrochloric acid to precipitate the dihydrochloride salt, which is then collected by filtration and dried.

Potential Biological Activities and Therapeutic Applications

The biological activities of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride have not been explicitly reported. However, the extensive research on related pyrimidine derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

The pyrimidine nucleus is a cornerstone of many anticancer drugs. Various pyrimidine-containing amino acid derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. It is hypothesized that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The structural similarity of 2-Amino-3-(pyrimidin-2-yl)propanoic acid to natural amino acids could facilitate its transport into cancer cells, where the pyrimidine moiety can exert its cytotoxic effects.

Antimicrobial Activity

Derivatives of pyrimidine are also known for their antimicrobial properties. The incorporation of an amino acid side chain could modulate the pharmacokinetic properties of the pyrimidine core, potentially leading to enhanced efficacy against various bacterial and fungal pathogens.

Enzyme Inhibition

The unique structural features of this non-natural amino acid make it a candidate for the design of specific enzyme inhibitors. The pyrimidine ring can engage in various non-covalent interactions within an enzyme's active site, while the amino acid backbone provides a scaffold for further chemical modifications to optimize binding and inhibitory activity.

Analytical Characterization

A comprehensive analytical characterization is crucial for the validation of the synthesis and for quality control. A standard panel of analytical techniques would be employed.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR to confirm the chemical structure and purity.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess purity and for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups.
Elemental Analysis To confirm the elemental composition of the final compound.

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

"Synthesized_Product" [label="Synthesized Product\n(Crude)"]; "Purification" [label="Purification\n(e.g., Recrystallization, Chromatography)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Structural_Confirmation" [label="Structural Confirmation"]; "Purity_Assessment" [label="Purity and Quantification"]; "Final_Characterized_Compound" [label="Final Characterized Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"NMR" [label="NMR\n(¹H, ¹³C)"]; "MS" [label="Mass Spectrometry"]; "FTIR" [label="FTIR"]; "HPLC" [label="HPLC"]; "Elemental_Analysis" [label="Elemental Analysis"];

"Synthesized_Product" -> "Purification"; "Purification" -> "Structural_Confirmation" [label="Primary Analysis"]; "Structural_Confirmation" -> "NMR"; "Structural_Confirmation" -> "MS"; "Structural_Confirmation" -> "FTIR"; "Structural_Confirmation" -> "Purity_Assessment" [label="Secondary Analysis"]; "Purity_Assessment" -> "HPLC"; "Purity_Assessment" -> "Elemental_Analysis"; "Purity_Assessment" -> "Final_Characterized_Compound"; }

Figure 2: A typical analytical workflow for the characterization of a novel chemical entity.

Future Outlook and Research Directions

The field of non-natural amino acids in drug discovery is rapidly expanding, and 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride represents an intriguing yet underexplored molecule.[6][7] Future research should focus on several key areas:

  • Development and Optimization of a Reliable Synthetic Route: A validated, scalable synthesis is the first critical step to enable further research.

  • In Vitro Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

  • Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should aim to elucidate the molecular targets and mechanisms of action.

  • Incorporation into Peptides: The use of this nnAA as a building block for novel peptides could lead to the development of next-generation therapeutics with improved pharmacological profiles.

Conclusion

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride stands at the frontier of novel chemical entities with the potential to significantly impact drug discovery. While direct experimental data remains limited, this technical guide, through a comprehensive review of analogous compounds, illuminates a clear path forward for its synthesis, characterization, and biological evaluation. The convergence of the pharmacologically privileged pyrimidine scaffold with the versatile amino acid framework makes this compound a high-priority candidate for further investigation by the scientific and drug development communities.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Synthesis of amino acid‐pyrimidine 1a‐e. ResearchGate. [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. [Link]

  • Non-Natural Amino Acids in Drug Design. MDPI. [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Research Square. [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PNAS. [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. [Link]

  • 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride. NextSDS. [Link]

  • ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. ResearchGate. [Link]

  • (2R)-2-amino-3-(pyridin-2-ylmethylsulfanyl)propanoic acid. PubChem. [Link]

  • Synthesis, Structure Characterization, and Antimicrobial Activity of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic Acid Dihydrogen Triiodide Coordination Compound. Engineered Science. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

  • 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. PubChem. [Link]

  • (2R)-3-Amino-2-(pyridin-2-yl)propanoic acid. PubChem. [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. MDPI. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

Sources

Comprehensive Physicochemical Profiling of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

As drug discovery and agrochemical development pivot toward highly functionalized, non-canonical heterocyclic amino acids (nchaa), the demand for rigorous physicochemical profiling has never been higher. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3) is a prime example of such a molecule[1].

In agrochemical research, unnatural pyrimidinyl-alanine derivatives are actively investigated for their potent herbicidal activity; by incorporating into plant peptide chains, these non-coded amino acids render critical proteins structurally dysfunctional or toxic, leading to targeted weed control[2]. In pharmaceutical peptidomimetics, substituting a standard phenylalanine with a pyrimidin-2-yl analog introduces novel hydrogen-bonding vectors and alters the metabolic stability of the peptide. However, successfully formulating this compound requires a deep understanding of its lipophilicity (XlogP) and aqueous solubility.

Structural Thermodynamics & Predicted XlogP

The partition coefficient (LogP) is a fundamental determinant of a molecule's permeability, receptor binding, and environmental fate. For this compound, we utilize the XlogP3 atom-additive methodology, which calculates lipophilicity based on fragment contributions and correction factors for intramolecular interactions.

Mechanistic Basis for Lipophilicity: The predicted XlogP3 value for the free base (C₇H₉N₃O₂) is approximately -2.8 . This extreme hydrophilicity is driven by two synergistic structural features:

  • The Pyrimidine Moiety: Unlike a highly lipophilic phenyl ring (which contributes positively to logP), the two sp²-hybridized nitrogen atoms in the pyrimidine ring act as potent hydrogen bond acceptors. This creates a dense, structured hydration shell in aqueous media.

  • The Zwitterionic Backbone: At physiological pH (7.4), the alpha-amino acid backbone exists as a zwitterion (protonated amine, deprotonated carboxylate). This macro-micro ionization equilibrium thermodynamically penalizes partitioning into the non-polar, low-dielectric octanol phase.

Aqueous Solubility Dynamics: The Role of the Dihydrochloride Salt

Free amino acids often exhibit notoriously poor dissolution kinetics due to high crystal lattice enthalpies and a "U-shaped" solubility profile that bottoms out at their isoelectric point (pI).

Causality of Salt Selection: To circumvent this, the compound is synthesized and cataloged as a dihydrochloride salt (C₇H₁₁Cl₂N₃O₂)[1]. The introduction of two molar equivalents of hydrochloric acid protonates both the primary alpha-amine and the pyrimidine nitrogen.

  • Lattice Disruption: The bulky chloride counterions disrupt the tight intermolecular hydrogen-bonding network of the solid state, significantly lowering the melting point and lattice energy.

  • Ion-Dipole Solvation: Upon introduction to water, the chloride ions rapidly dissociate. The resulting polycationic species forms massive ion-dipole interactions with water molecules. Consequently, the predicted thermodynamic aqueous solubility of this salt form is exceptionally high (>100 mg/mL ).

Quantitative Data Summary

Physicochemical PropertyPredicted ValueMechanistic Driver
Molecular Weight 240.09 g/mol (Salt) / 167.17 g/mol (Base)Dihydrochloride formulation[1]
Predicted XlogP3 ~ -2.8 (Free Base)Pyrimidine N-atoms & zwitterionic backbone
Aqueous Solubility > 100 mg/mL (at pH 2.0 - 7.4)Ion-dipole interactions & lattice disruption
Topological PSA 89.1 ŲCarboxyl (37.3), Amino (26.0), Pyrimidine (25.8)
H-Bond Donors 4 (Salt Form)Primary amine and protonated pyrimidine nitrogens
H-Bond Acceptors 5 (Free Base)Carboxyl oxygens and pyrimidine nitrogens

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical data, the following self-validating protocols must be employed. As a Senior Application Scientist, I emphasize that protocols must contain internal control mechanisms to prevent false data artifacts.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the true equilibrium solubility of the dihydrochloride salt. Causality of Protocol Design: Simple dissolution assays often fail for dihydrochloride salts because the rapid release of HCl drastically lowers the localized pH, artificially inflating the solubility reading of the ionizable compound. By utilizing a high-capacity buffer and enforcing a final pH check, this system becomes self-validating.

  • Preparation: Add excess solid 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (approx. 150 mg) to 1.0 mL of 200 mM Phosphate Buffer (pH 7.4) in a glass vial.

  • Equilibration: Seal and agitate the vial on a thermoshaker at 25°C ± 0.1°C for 24 hours to ensure thermodynamic equilibrium is reached (overcoming any metastable kinetic supersaturation).

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Validation Check (Critical): Measure the pH of the supernatant. If the pH has dropped below 7.2 due to the HCl release, discard the sample, increase the buffer capacity, and repeat.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV (λ = 240 nm) against a standard calibration curve.

Protocol B: pH-Metric LogD₇.₄ Determination

Objective: Measure the effective lipophilicity at physiological pH.

  • Phase Saturation: Pre-saturate 1-octanol and 200 mM Phosphate Buffer (pH 7.4) by stirring them together for 24 hours.

  • Spiking: Dissolve the compound in the aqueous phase to a concentration of 1 mg/mL.

  • Internal Controls: Spike the aqueous phase with Atenolol (hydrophilic control, LogD ~ 0.1) and Propranolol (lipophilic control, LogD ~ 1.2). This makes the assay self-validating by proving that phase separation and LC-MS/MS ionization were successful.

  • Partitioning: Add an equal volume of pre-saturated octanol. Vortex for 3 minutes, then centrifuge at 3,000 x g for 10 minutes to resolve the emulsion.

  • Analysis: Extract aliquots from both phases and analyze via LC-MS/MS. Calculate LogD as Log₁₀([Concentration in Octanol] / [Concentration in Water]).

Visualizations

Workflow A Compound: CAS 1955506-62-3 2-Amino-3-(pyrimidin-2-yl)propanoic acid 2HCl B In Silico Predictive Modeling XlogP3 & ALOGPS Calculation A->B C Physicochemical Profiling (Lipophilicity & Solubility) B->C D Thermodynamic Solubility (Self-Validating Shake-Flask) C->D E LogD/LogP Determination (Octanol-Water Partitioning) C->E F Applications: Agrochemicals & Peptidomimetics D->F E->F

Fig 1: Physicochemical profiling workflow for non-canonical heterocyclic amino acids.

Partitioning Salt Solid State Dihydrochloride Salt Highly Crystalline Aq Aq Salt->Aq Dissolution (Lattice Disruption) Oct Octanol Phase Neutral Species Predicted XlogP ~ -2.8 Aq->Oct Partitioning (Hydrophilic Penalty)

Fig 2: Phase distribution and thermodynamic partitioning of the dihydrochloride salt.

References

  • Title: Novel non-coding heterocyclic amino acids (nchaa)

Sources

Engineering Peptidomimetics and Agrochemicals with 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical engineering move beyond the limitations of the 20 canonical amino acids, Non-Coded Heterocyclic Amino Acids (NCHAAs) have emerged as critical structural building blocks. Among these, 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3)[1] represents a highly versatile pyrimidine-substituted alanine derivative. This technical guide provides an in-depth analysis of its chemical ontology, mechanistic utility, and the precise, self-validating protocols required for its successful incorporation into synthetic peptides.

Chemical Identity and Synonyms

In biochemical literature, patent databases, and commercial catalogs, this compound is frequently referred to by several structural synonyms that highlight its relationship to natural amino acids. Understanding these synonyms is crucial for cross-referencing literature and procurement:

  • 3-(2-Pyrimidinyl)alanine dihydrochloride: This is the most functionally descriptive synonym in peptide chemistry, mapping the pyrimidine ring to the β -carbon of an alanine backbone.

  • β -(2-Pyrimidinyl)alanine dihydrochloride: Emphasizes the substitution position, analogous to the nomenclature used for β -phenylalanine.

  • 2-Pyrimidinylalanine dihydrochloride: A shorthand derivative name frequently used in high-throughput screening libraries.

  • NCHAA Analog (Non-Coded Heterocyclic Amino Acid): A functional classification predominantly used in agrochemical and herbicidal patent literature[2].

Table 1: Physicochemical and Regulatory Profile
PropertyValueSource
IUPAC Name 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride[1]
CAS Registry Number 1955506-62-3[1],
Molecular Formula C7H11Cl2N3O2 (or C7H9N3O2 · 2HCl)
Parent Compound CID 417395[3]
Hazard Classifications Acute Tox. 5 (H303, H313, H333), Skin Irrit. 2 (H315)[1]
Physical Form Powder

Mechanistic Role in Molecular Design

The strategic replacement of a natural aromatic amino acid (e.g., phenylalanine or histidine) with 3-(2-pyrimidinyl)alanine introduces profound stereoelectronic changes. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which act as strong, directional hydrogen-bond acceptors. In rational drug design, this bidentate capability can be exploited to lock peptide conformations via intramolecular hydrogen bonding or to anchor the peptide tightly to target receptor hydroxyl groups (e.g., serine/threonine residues in a binding pocket).

In agrochemical applications, NCHAAs like 2-amino-3-(pyrimidin-2-yl)propanoic acid are utilized as potent herbicides[2]. The causality behind their efficacy lies in a mechanism known as "translational hijacking." Because the pyrimidine analog structurally mimics natural amino acids, it is erroneously recognized by plant aminoacyl-tRNA synthetases. Once loaded onto tRNA, it is incorporated into nascent plant proteins. The altered steric bulk and hydrogen-bonding profile disrupt the protein's secondary and tertiary structure, leading to catastrophic protein misfolding and subsequent plant death[4].

MOA A 2-Amino-3-(pyrimidin-2-yl) propanoic acid B Cellular Uptake via Transporters A->B C tRNA Misacylation (Translational Hijacking) B->C D Incorporation into Nascent Polypeptides C->D E Protein Misfolding & Loss of Function D->E F Target Cell Death (Herbicidal Effect) E->F

Mechanism of action for NCHAAs disrupting protein synthesis via translational hijacking.

Self-Validating Protocol: SPPS Incorporation

Synthesizing peptides with 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride requires strict attention to stoichiometric causality. Because the monomer is supplied as a dihydrochloride salt, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail if the acid is not properly neutralized.

If standard base equivalents are used, the two moles of HCl per mole of amino acid will protonate the resin-bound α -amine and acidify the coupling environment, completely inhibiting the HATU-mediated formation of the active ester. Therefore, the protocol must be mathematically adjusted to neutralize the salt before activation.

Table 2: Self-Validating SPPS Stoichiometry (per 1.0 eq of Resin)
ReagentRoleEquivalentsMolar Ratio Justification
Resin Solid Support1.0 eqBaseline for calculation.
Amino Acid Salt Monomer3.0 eqExcess ensures pseudo-first-order kinetics.
HATU Coupling Agent2.9 eqSlightly sub-stoichiometric to AA to prevent guanidinylation.
DIPEA Base12.0 eq6.0 eq to neutralize 2HCl + 6.0 eq for HATU activation.
Step-by-Step Methodology
  • Resin Swelling: Swell Fmoc-Rink Amide resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the surface area of the solid support.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) to remove residual piperidine.

  • Causal Activation (Critical Step): In a separate vial, dissolve 3.0 eq of 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride and 2.9 eq of HATU in DMF. Add 12.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 6.0 eq of DIPEA are consumed immediately to neutralize the 2HCl salt from the 3.0 eq of amino acid. The remaining 6.0 eq drive the HATU activation and ensure the resin-bound amine remains highly nucleophilic.

  • Coupling: Transfer the activated solution to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • System Feedback: A yellow/colorless bead indicates complete coupling (primary amines consumed). A blue bead indicates incomplete coupling, triggering an automatic double-coupling cycle using a different activator (e.g., DIC/Oxyma) to overcome potential steric hindrance from the pyrimidine ring.

  • Cleavage: Treat the resin with 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 2 hours to cleave the peptide and remove side-chain protecting groups.

SPPS R Fmoc-Rink Amide Resin (Solid Support) D Fmoc Deprotection (20% Piperidine) R->D A Activation: HATU + DIPEA (Neutralize 2HCl) D->A C Coupling Reaction (60 mins, RT) A->C V Kaiser Test Validation (Blue = Fail, Yellow = Pass) C->V P Cleavage (TFA) & Purification V->P

Self-validating SPPS workflow for dihydrochloride amino acid salts.

Analytical Validation

Post-cleavage, the crude peptidomimetic must be validated using LC-MS. The incorporation of the pyrimidinyl-alanine residue will result in a predictable mass shift. Due to the basic nature of the pyrimidine nitrogens, the peptide may exhibit altered retention times on reverse-phase HPLC (C18 column) compared to its natural phenylalanine counterpart, typically eluting earlier due to increased polarity under acidic mobile phase conditions (0.1% TFA in Acetonitrile/Water).

Sources

The Discovery and Evolution of Pyrimidine Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has also given rise to a fascinating class of non-proteinogenic amino acids with significant biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of pyrimidine amino acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemistry, historical milestones, and detailed experimental methodologies for the synthesis, characterization, and biological evaluation of these unique molecules. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to serve as a practical and authoritative resource for advancing research and development in this promising area of medicinal chemistry.

Foundational Concepts: The Intersection of Pyrimidines and Amino Acids

The story of pyrimidine amino acids begins at the confluence of two of life's most fundamental molecular classes: pyrimidines and amino acids. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This core structure is famously found in the nucleobases cytosine, thymine, and uracil, which form the basis of our genetic code in DNA and RNA.[1][2] Their biological importance extends to vitamins like thiamine (Vitamin B1) and various therapeutic agents.

Amino acids, the building blocks of proteins, are characterized by a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group). It is the diversity of these side chains that dictates the vast array of protein structures and functions. Pyrimidine amino acids are a unique class of non-proteinogenic amino acids where the R-group contains a pyrimidine ring. This fusion of a nucleobase-like moiety with an amino acid backbone gives rise to compounds with intriguing pharmacological properties.

A Historical Journey: From Discovery to Mechanistic Insight

The exploration of pyrimidine-containing compounds dates back to the 19th century, with the isolation of alloxan from uric acid in 1818 by Brugnatelli, marking the first pyrimidine derivative to be identified.[3] The systematic study of pyrimidines, however, began in the late 1800s. The journey to understanding pyrimidine amino acids as distinct molecular entities with specific biological roles is a more recent chapter in this history.

The Unveiling of Willardiine and Isowillardiine

A pivotal moment in the history of pyrimidine amino acids was the discovery of willardiine in 1959 by R. Gmelin.[4][5] This compound, (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, was isolated from the seeds of Acacia willardiana.[4][5] Concurrently, a related isomer, isowillardiine , was isolated by a different research group, revealing that subtle changes in molecular structure could lead to distinct properties.[4] Willardiine is characterized by the attachment of the alanine side chain to the N1 position of the uracil ring, while isowillardiine has the attachment at the N3 position.

These discoveries were significant as they represented some of the first identified naturally occurring amino acids containing a pyrimidine base. Subsequent research revealed that willardiine and its analogs act as agonists at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[5][6] This finding opened up a new avenue for neuropharmacological research, as these receptors are crucial for excitatory synaptic transmission in the central nervous system.[7]

The Discovery of Lathyrine

Another important naturally occurring pyrimidine amino acid is L-lathyrine , ((2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid), which was isolated from the seeds of Lathyrus tingitanus.[8] The biosynthesis of lathyrine has been shown to involve a preformed pyrimidine ring derived from the orotate pathway, with the alanine side chain being incorporated from serine.[9][10] Like willardiine, lathyrine and its derivatives have been investigated for their biological activities, contributing to the growing interest in this class of compounds.

Synthesis of Pyrimidine Amino Acids: From Classical Reactions to Modern Strategies

The ability to synthesize pyrimidine amino acids and their analogs is crucial for detailed structure-activity relationship (SAR) studies and the development of novel therapeutic agents. A variety of synthetic strategies have been developed, ranging from classical multicomponent reactions to more modern approaches.

The Biginelli Reaction: A Cornerstone of Pyrimidine Synthesis

First reported by Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12] This reaction has become a foundational method for the synthesis of the pyrimidine core.[11]

Diagram 1: The Biginelli Reaction Mechanism

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium beta_Ketoester β-Ketoester Enolate Enolate of β-Ketoester beta_Ketoester->Enolate Tautomerization Open_Chain Open-Chain Intermediate Acyliminium->Open_Chain + Enolate Enolate->Open_Chain DHPM Dihydropyrimidinone (DHPM) Open_Chain->DHPM Cyclization & Dehydration

A simplified mechanism of the Biginelli reaction.

Experimental Protocol: A Representative Biginelli Reaction

This protocol describes a general procedure for the synthesis of a dihydropyrimidinone, which can be a precursor for more complex pyrimidine amino acids.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.2 mL)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.

    • Causality: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Causality: The acid catalyzes the initial condensation between the aldehyde and urea to form the crucial N-acyliminium ion intermediate, which is the rate-limiting step.[11][12]

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, driving it to completion.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Causality: Washing with cold ethanol minimizes the loss of the desired product, which is less soluble in cold solvent. Recrystallization is a standard technique to obtain a highly pure crystalline product.

Total Synthesis of L-Lathyrine

The total synthesis of L-lathyrine provides an excellent example of a multi-step synthesis of a naturally occurring pyrimidine amino acid. A versatile approach involves the use of α-amino acid alkynyl ketones as key intermediates.[8]

Diagram 2: Retrosynthetic Analysis of L-Lathyrine

Lathyrine_Retrosynthesis Lathyrine L-Lathyrine Alkynyl_Ketone α-Amino Acid Alkynyl Ketone Lathyrine->Alkynyl_Ketone Cyclocondensation Amidine Amidine Lathyrine->Amidine Glutamic_Acid Glutamic Acid Derivative Alkynyl_Ketone->Glutamic_Acid Side-chain modification Glutamate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Pyrimidine Amino Acid Agonist AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ion_Influx Na+ / Ca2+ Influx AMPA_Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response Triggers

Simplified signaling pathway of an AMPA receptor agonist.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying the function of ion channels, including glutamate receptors. [13][14]This method allows for the direct measurement of the ionic currents that flow through the receptor channel in response to agonist application.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents

This protocol provides a general outline for recording AMPA receptor-mediated currents from cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons or a suitable cell line expressing AMPA receptors)

  • External solution (Artificial Cerebrospinal Fluid - ACSF)

  • Internal solution (for the patch pipette)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Pyrimidine amino acid agonist solution

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF.

  • Pipette Preparation: Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.

    • Causality: The resistance of the pipette is a critical parameter that affects the quality of the recording. The internal solution is designed to mimic the intracellular ionic composition of the neuron.

  • Seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Causality: A giga-seal is essential for low-noise recordings as it electrically isolates the small patch of membrane under the pipette.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Data Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and apply the pyrimidine amino acid agonist via a perfusion system. Record the resulting inward current, which represents the flow of ions through the activated AMPA receptors.

    • Causality: Holding the membrane potential constant allows for the direct measurement of the current flowing through the ion channels. The magnitude of the current is proportional to the number of open channels and the driving force for the ions.

  • Data Analysis: Analyze the recorded currents to determine parameters such as the peak current amplitude, activation kinetics, and desensitization rate. Dose-response curves can be generated to determine the potency (EC₅₀) of the agonist.

Applications in Drug Development

The unique ability of pyrimidine amino acids and their derivatives to interact with specific biological targets has made them attractive scaffolds in drug discovery. [15][16]

  • Neurodegenerative Diseases: As modulators of glutamate receptors, pyrimidine amino acid analogs are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where glutamatergic signaling is dysregulated.

  • Anticancer Agents: The pyrimidine nucleus is a common feature in many anticancer drugs. [5]Pyrimidine amino acid conjugates can be designed to selectively target cancer cells.

  • Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to nucleobases makes them effective inhibitors of viral and bacterial enzymes involved in nucleic acid synthesis. [17]

Diagram 4: Drug Discovery and Development Workflow

Drug_Discovery_Workflow Target_ID Target Identification (e.g., Glutamate Receptors) Lead_Gen Lead Generation (Synthesis of Pyrimidine Amino Acid Library) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo Assays) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A generalized workflow for the development of drugs based on pyrimidine amino acids.

Conclusion and Future Perspectives

The discovery of pyrimidine amino acids has unveiled a fascinating and biologically significant class of molecules. From their initial isolation from natural sources to their current role as versatile scaffolds in medicinal chemistry, their journey highlights the power of chemical exploration in uncovering novel therapeutic avenues. The continued development of innovative synthetic strategies, coupled with advanced techniques for biological evaluation, promises to further unlock the potential of pyrimidine amino acids in addressing a wide range of human diseases. As our understanding of the intricate roles of these compounds in biological systems deepens, they are poised to remain a fertile ground for scientific discovery and drug development for years to come.

References

  • Willardiine - Wikipedia. [4]2. Glutamatergic Synapse Pathway - Creative Diagnostics. [7]3. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - International Journal on Science and Technology. [1][5]4. A versatile approach to pyrimidin-4-yl substituted a-amino acids from alkynyl ketones; the total synthesis of l-lathyrine - RSC Publishing. [8]5. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [15]6. Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - International Journal of Biological Sciences. [2]8. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. [3]9. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - MDPI. [5]10. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.

  • Recent Advances in Pyrimidine-Based Drugs - PMC. 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC. [13]13. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC. [6]14. A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. 15. Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory | Journal of Chemical Education - ACS Publications.

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing.

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

  • Biginelli reaction - Wikipedia. [11]19. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing).

  • Biginelli Reaction - Organic Chemistry Portal. [12]21. Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist - Colorado Pressbooks Network.

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. [18]23. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - ResearchGate.

  • Block Diagram of the Experimental Workflow. - ResearchGate.

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate.

  • Biginelli Reaction.

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate.

  • Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. - R Discovery. [9]29. Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L - PMC. [10]30. Schematic flow chart summarizing the process of drug discovery and the... - ResearchGate.

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. - Research Journal of Pharmacy and Technology.

  • ChemInform Abstract: A Versatile Approach to Pyrimidin-4-yl Substituted α-Amino Acids from Alkynyl Ketones; the Total Synthesis of L-Lathyrine | Request PDF - ResearchGate.

  • Studies Towards the Total Synthesis of Lathyrane Diterpenoids and Studies Towards the Total Synthesis of the Taxane iso-OCT - KOPS.

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. [14]35. Patch Clamp Protocol - Labome.

  • Whole-cell patch-clamping of cultured human neurons - Protocols.io.

  • Synthesis and characterization of some pyrimidine, purine, amino acid and mixed ligand complexes - PubMed.

  • Flowchart of drug-discovery and -development process. - ResearchGate.

  • patch-clamp-protocol-final.pdf.

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.

  • Synthesis of Aromatic Heterocycles - ResearchGate.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology.

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC.

  • Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC.

Sources

Methodological & Application

Application Note & Protocols: A Strategic Framework for In Vitro Assay Development for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Strategic Overview

2-Amino-3-(pyrimidin-2-yl)propanoic acid is a non-canonical amino acid, structurally analogous to alanine, featuring a pyrimidine ring.[1][2] The development of robust in vitro assays is the foundational step in characterizing its biological activity, mechanism of action (MoA), and potential therapeutic or toxicological profile. As an amino acid analog, its primary biological impact is likely to involve interference with processes that utilize natural amino acids, such as enzyme catalysis and protein synthesis.[3][4]

This guide presents a comprehensive, multi-tiered strategy for the in vitro evaluation of this compound. The approach is designed to be a self-validating system, progressing from broad, target-agnostic cellular effects to specific biochemical interactions. This strategy ensures that researchers can efficiently identify the compound's biological footprint, determine its potency, and elucidate its mechanism of action. The overall workflow is designed to move from phenotypic observations to target-based validation.[5]

The proposed assay cascade begins with cellular viability assays to determine the compound's general cytotoxic or cytostatic potential. Positive hits from this stage then trigger investigation into more specific biochemical pathways, such as enzyme inhibition and protein synthesis, to deconstruct the "how" and "why" behind the observed cellular phenotype.

Assay_Workflow cluster_0 Phase 1: Cellular Phenotypic Screening cluster_1 Phase 2: Biochemical & Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Dose-Response Cell Viability Assay (e.g., MTT Assay) Establishes EC50 & Cytotoxicity Profile B Hypothesis 1: Enzyme Inhibition (Target-Based Assay) Determine IC50 & Mode of Inhibition A->B If cytotoxic/ cytostatic C Hypothesis 2: Protein Synthesis Interference (Metabolic Labeling Assay) Quantify Impact on Protein Production A->C If cytotoxic/ cytostatic D Synthesize Data: Correlate Biochemical IC50 with Cellular EC50 B->D C->D Inhibition_Mechanisms node_comp Inhibitor binds to Active Site, competes with Substrate. Vmax is unchanged, Km increases. img_comp node_noncomp Inhibitor binds to Allosteric Site, does not compete with Substrate. Vmax decreases, Km is unchanged. img_noncomp

Figure 2: Visual representation of competitive vs. non-competitive enzyme inhibition patterns on a Lineweaver-Burk plot.

Hypothesis 2: Interference with Protein Synthesis

As an amino acid analog, the compound could be mistakenly recognized by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains, potentially leading to truncated or misfolded proteins and inducing cellular stress. Alternatively, it could inhibit the synthetase itself. An amino acid incorporation assay can measure the overall rate of protein synthesis. [4] Principle: This assay measures the incorporation of a labeled amino acid (or an analog) into newly synthesized proteins. [3]Cells are cultured in the presence of the test compound and then pulsed with a labeled amino acid (e.g., ³H-Leucine or a fluorescent analog like L-homopropargylglycine (HPG)). The amount of label incorporated into the total protein pool is quantified, providing a direct measure of protein synthesis activity.

Protocol: Fluorescent Non-Radioactive Protein Synthesis Assay (Click-iT™ HPG based)

Materials:

  • Click-iT™ HPG Alexa Fluor™ Protein Synthesis Assay Kit (or similar) [3]* Cells and culture reagents as in the MTT assay

  • Test Compound

  • Protein synthesis inhibitor (e.g., Cycloheximide) as a positive control

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (or chamber slide) and treat with a dose-response of the test compound for a desired period (e.g., 24 hours). Include vehicle and positive controls (Cycloheximide).

  • Metabolic Labeling: Remove the treatment medium and replace it with a medium containing HPG. Incubate for 30-60 minutes to allow incorporation into new proteins.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the kit manufacturer's protocol.

  • Click Reaction: Perform the "click" reaction by adding the Alexa Fluor™ azide detection reagent. This will covalently attach the fluorescent dye to the HPG that has been incorporated into proteins.

  • Staining and Imaging: Wash the cells. A nuclear counterstain (like DAPI) can be added. Image the wells using a fluorescence microscope or a high-content imager.

  • Data Analysis: Quantify the average fluorescence intensity per cell in each well. Normalize the fluorescence of treated cells to the vehicle control to determine the percent inhibition of protein synthesis.

References

  • Aureus Science. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Dankwa, A. S., et al. (2016). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024). Continuous Fluorescence Assay for In Vitro Translation Compatible with Noncanonical Amino Acids. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Tabarrini, O., et al. (2022). Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-(pyridin-2-ylmethylsulfanyl)propanoic acid. Retrieved from [Link]

  • Pepticom. (2022). Discovery of novel spike/ACE2 inhibitory macrocycles using in silico reinforcement learning. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride. Retrieved from [Link]

  • Nowak Jr, T. S., et al. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. PubMed. Retrieved from [Link]

  • Bio-Rad. (n.d.). Amino Acid and Protein Assays. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-pyrimidin-2-ylpropanoic acid chloride. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Context & Analytical Challenges

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3) is a highly polar, non-coded heterocyclic amino acid (nchaa)[1]. Compounds of this class are increasingly critical in the design of peptidomimetics, targeted therapeutics, and novel agrochemicals, including highly selective herbicides[2].

From an analytical perspective, quantifying this compound presents a triad of distinct challenges:

  • Extreme Polarity: The combination of a primary amine, a carboxylic acid, and a basic pyrimidine ring renders the molecule highly hydrophilic. It exhibits negligible retention on standard C18 reversed-phase (RPLC) columns, co-eluting with the void volume.

  • Zwitterionic Behavior: The charge state of the molecule is highly dependent on mobile phase pH, requiring strict buffering to prevent peak tailing, retention time drift, and irreproducible ionization.

  • Salt-Induced Matrix Effects: The compound is supplied as a dihydrochloride salt[1]. The high localized concentration of chloride ions during elution can cause severe ion suppression in the electrospray ionization (ESI) source, drastically reducing mass spectrometric sensitivity[3].

Analytical Rationale & Causality (E-E-A-T)

Strategy A: HILIC-ESI-MS/MS (Underivatized) Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar metabolomics and amino acid profiling[4]. By utilizing a water-enriched layer on the surface of a zwitterionic stationary phase, HILIC provides robust retention of polar analytes without the need for labor-intensive derivatization[5]. Mechanistic Rationale: The addition of 20 mM ammonium formate buffered to pH 3.0 ensures the analyte remains fully protonated, maximizing both electrostatic interactions with the column and ionization efficiency in ESI+ mode[3][6].

Strategy B: Pre-Column Derivatization RPLC-UV For QA/QC environments lacking tandem mass spectrometry, pre-column derivatization using reagents like AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is required. Mechanistic Rationale: The reagent covalently binds to the primary amine, neutralizing its polarity and adding a strong UV chromophore. This fundamentally alters the molecule's hydrophobicity, allowing for baseline resolution on standard C18 columns while circumventing the weak native UV absorbance of the pyrimidine ring.

Protocol A: High-Throughput HILIC-ESI-MS/MS (Underivatized)

Self-Validating Sample Preparation

Causality Checkpoint: The goal of this extraction is twofold: precipitate matrix proteins and crash out the inorganic chloride salts from the dihydrochloride formulation to prevent ESI suppression[6].

  • Aliquot: Transfer 50 µL of the sample matrix into a microcentrifuge tube.

  • Spike: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C,15N -labeled analog) at 500 ng/mL. Causality: The SIL-IS co-elutes exactly with the target analyte, perfectly correcting for any residual matrix suppression and physical losses during extraction, creating a self-validating quantitative system[6].

  • Precipitation: Add 200 µL of cold extraction solvent (50% Acetonitrile / 50% Methanol containing 0.1% Formic Acid). Causality: Matching the final sample diluent to the high-organic starting conditions of the HILIC gradient prevents the "breakthrough effect" (peak splitting caused by solvent mismatch)[3].

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Chromatographic Conditions
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent zwitterionic column[5].

  • Mobile Phase A: 20 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid[3].

  • Mobile Phase B: 20 mM Ammonium formate in 90% Acetonitrile / 10% Water[6].

  • Column Temperature: 40°C.

Table 1: HILIC Gradient Program

Time (min)Flow Rate (mL/min)% B (Organic)% A (Aqueous)Mechanistic Rationale
0.00.409010Promotes initial hydrophilic partitioning[4]
1.00.409010Stabilizes retention of the zwitterion
6.00.405050Elutes highly polar analytes[3]
6.10.404060Column wash to remove matrix salts
8.00.409010Re-equilibration for next injection
Mass Spectrometry Parameters

Operate the triple quadrupole in Positive ESI (MRM) mode[7].

Table 2: MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target168.1122.115Quantifier (Loss of HCOOH)
Target168.1151.110Qualifier (Loss of NH 3​ )
SIL-ISIsotope DependentIsotope DependentOptimizedInternal Standard Calibration[6]

(Note: Exact m/z and CE values must be empirically tuned on the specific instrument prior to validation).

Protocol B: RPLC-UV (Pre-Column Derivatization)

For laboratories relying on UV detection, the lack of a strong native chromophore and the inability to retain the underivatized molecule on C18 necessitates derivatization.

Derivatization Workflow
  • Buffering: Mix 10 µL of the sample with 70 µL of Borate Buffer (pH 8.8). Causality: The primary amine must be deprotonated (free base form) to act as an effective nucleophile.

  • Reagent Addition: Add 20 µL of AccQ-Tag reagent (dissolved in dry acetonitrile).

  • Incubation: Heat at 55°C for 10 minutes to drive the formation of the stable, highly hydrophobic urea derivative.

  • Analysis: Inject directly onto a C18 column (e.g., 2.1 × 100 mm, 1.8 µm) using a standard gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B), monitoring UV absorbance at 254 nm.

Visualizations & Logical Relationships

ExperimentalWorkflow Start Sample Matrix (Contains Dihydrochloride Salt) Prep Solvent Extraction (4x ACN/MeOH + 0.1% FA) Start->Prep Spiking IS Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge Precipitate Salts/Proteins Decision Analytical Platform Centrifuge->Decision Supernatant HILIC_Path HILIC-MS/MS (Direct Analysis) Decision->HILIC_Path High Sensitivity Deriv_Path RPLC-UV (Derivatization Needed) Decision->Deriv_Path Routine QA HILIC_Col Zwitterionic HILIC Column (Gradient: 90% to 50% ACN) HILIC_Path->HILIC_Col Deriv_Step AccQ-Tag Reaction (pH 8.8, 55°C, 10 min) Deriv_Path->Deriv_Step RPLC_Col C18 Reversed-Phase Column (Gradient: 5% to 60% ACN) Deriv_Step->RPLC_Col MS_Detect ESI+ Triple Quadrupole (MRM Mode) HILIC_Col->MS_Detect UV_Detect UV Detection (254 nm) RPLC_Col->UV_Detect Data Quantification & Method Validation MS_Detect->Data UV_Detect->Data

Caption: Dual-track analytical workflow for the quantification of 2-Amino-3-(pyrimidin-2-yl)propanoic acid.

Mechanism Analyte 2-Amino-3-(pyrimidin-2-yl) propanoic acid Mech1 Hydrophilic Partitioning (Water-enriched layer) Analyte->Mech1 Mech2 Electrostatic Interactions (Zwitterionic stationary phase) Analyte->Mech2 Mech3 Hydrogen Bonding (Amine & Carboxyl groups) Analyte->Mech3 Outcome Strong Retention & Orthogonal Selectivity Mech1->Outcome Mech2->Outcome Mech3->Outcome

Caption: Logical relationship of HILIC retention mechanisms for polar heterocyclic amino acids.

References[1] Title: 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride - NextSDS

Source: nextsds.com URL: [4] Title: direct analysis of amino acids by HILIC–eSI-MS - HPLC Source: hplc.eu URL: [6] Title: hilic-lc/ms method for non-derivatized amino acid analysis in spent media Source: engconfintl.org URL: [3] Title: Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS Source: lcms.cz URL: [5] Title: 親水性相互作用液体クロマトグラフィー (HILIC) とLC/MS による植物マトリックス中の非誘導体化アミノ酸の定量分析 - アジレント・テクノロジー Source: chem-agilent.com URL: [7] Title: Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC Source: nih.gov URL: [2] Title: WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides - Google Patents Source: google.com URL:

Sources

Handling and storage of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride solid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling, Storage, and SPPS Integration of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction and Chemical Rationale

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery, utilized to enhance proteolytic stability, increase molecular diversity, and improve overall pharmacokinetic profiles[1]. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3) is a highly valuable pyrimidine-substituted alanine derivative. The electron-deficient pyrimidine ring serves as a robust hydrogen-bond acceptor and a bioisostere for natural aromatic amino acids, making it an excellent building block for peptidomimetics and fluorogenic probes.

However, this compound is supplied as a dihydrochloride salt . While salt formation improves the compound's shelf stability and aqueous solubility, it introduces significant hygroscopicity and stoichiometric complexities during Solid-Phase Peptide Synthesis (SPPS). This guide details the causality-driven protocols required to handle, store, and successfully couple this UAA without compromising yield or stereochemical integrity.

Physicochemical Profile

To ensure accurate stoichiometric calculations and safe handling, the quantitative data for this UAA is summarized below, derived from standard chemical inventories.

PropertyValue / Description
Chemical Name 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
CAS Number 1955506-62-3
Molecular Formula C₇H₉N₃O₂ · 2HCl
Molecular Weight 240.09 g/mol
Physical Form Off-white to pale yellow powder
Salt Data Dihydrochloride (2x Cl⁻)
GHS Safety Classification Irritant (H303, H315, H319, H335) - Warning
Recommended Storage Room Temperature (RT) to 4°C, strictly desiccated

Causality-Driven Handling and Storage Directives

The Challenge of Hygroscopicity

Because the compound is a dihydrochloride salt, it is inherently hygroscopic. Exposure to ambient humidity causes the solid to absorb moisture, leading to deliquescence (becoming a sticky, gummy solid).

  • The Consequence: Moisture absorption artificially inflates the mass of the powder. If weighed in this state, the actual molar amount of the UAA will be significantly lower than calculated, leading to sub-optimal coupling stoichiometry and failed peptide syntheses. Furthermore, trapped moisture can hydrolyze activated esters during the coupling phase.

Storage Protocol
  • Primary Storage: Store the bulk container at Room Temperature (RT) or 4°C inside a vacuum desiccator containing active desiccant (e.g., Drierite or silica gel).

  • Thermal Equilibration (Critical Step): If stored at 4°C, the container must be allowed to equilibrate to room temperature inside the desiccator for at least 1–2 hours before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Atmosphere: After weighing, backfill the primary vial with dry Argon or Nitrogen gas before resealing to displace any ambient moisture introduced during handling.

G A Bulk Storage (Desiccator, 4°C) B Equilibrate to RT (In Desiccator) A->B 1-2 Hours C Glove Box / Dry Box (<10% RH) B->C Transfer D Weigh & Aliquot into Amber Vials C->D Handle E Argon/N2 Purge D->E Protect F Seal & Store (RT or 4°C) E->F Finalize

Workflow for moisture-free aliquoting and storage of hygroscopic UAA salts.

Experimental Protocol: SPPS Integration & Neutralization

The Stoichiometric Challenge

Standard SPPS protocols typically use a 1:1:2 ratio of Amino Acid : Coupling Reagent : Base (e.g., DIPEA). However, applying this standard ratio to 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride will result in a failed coupling .

  • The Causality: The two equivalents of HCl bound to the UAA will immediately consume two equivalents of the added base. If only 2.0 eq of DIPEA is added, the solution pH remains neutral or slightly acidic, preventing the activation of the coupling reagent (like HATU or HBTU) and leaving the amino group protonated and unreactive.

  • The Solution: You must use 3.0 to 4.0 equivalents of base [2]. Two equivalents neutralize the dihydrochloride salt, and the remaining 1.0–2.0 equivalents drive the catalytic activation of the coupling reagent.

Step-by-Step Coupling Methodology (Self-Validating System)

Materials Required:

  • 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • HATU or HBTU (1.05 eq)

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve the UAA dihydrochloride (1.0 eq) in a minimal volume of anhydrous DMF. Note: The solution may appear slightly cloudy until the base is added.

  • Neutralization: Add DIPEA (3.0 eq) dropwise to the UAA solution. Agitate gently.

    • Self-Validation Check: Spot 1 µL of this solution onto a strip of wet pH paper. The pH must read between 8.0 and 9.0. If the pH is below 8.0, add DIPEA in 0.5 eq increments until the target basicity is reached. This guarantees the HCl is fully neutralized[2].

  • Activation: In a separate vial, dissolve HATU (1.05 eq) in anhydrous DMF. Add the HATU solution to the neutralized UAA mixture. Allow the mixture to pre-activate for 3–5 minutes at room temperature. The solution will typically turn a pale yellow color, indicating the formation of the active ester.

  • Acylation: Transfer the activated UAA solution to the SPPS reaction vessel containing the pre-swelled resin. Agitate the suspension for 45–60 minutes at room temperature.

  • Post-Coupling Validation: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). Perform a standard Kaiser Test (Ninhydrin test). A clear/yellow bead indicates successful and complete coupling; blue beads indicate incomplete coupling, necessitating a second coupling cycle.

G A UAA Dihydrochloride (1.0 eq) B Anhydrous DMF Solvent A->B C DIPEA (3.0 eq) Neutralization Base B->C D Free Base UAA Ready for Activation C->D Neutralizes 2x HCl E HATU / HBTU (1.05 eq) Coupling Reagent D->E F Activated Ester Intermediate E->F Activation G Resin-Bound Peptide (Free N-Terminus) F->G H Peptide Bond Formation G->H Acylation

Chemical neutralization and coupling pathway for dihydrochloride UAA salts.

Post-Synthesis Considerations

During the final global cleavage of the peptide from the resin (typically using 95% TFA / 2.5% TIS / 2.5% H₂O), the basic nitrogens of the pyrimidine ring will become protonated. The final cleaved peptide will precipitate in cold diethyl ether as a TFA salt . When designing downstream HPLC purification methods, ensure the use of properly buffered mobile phases (e.g., 0.1% TFA in Water/Acetonitrile) to maintain consistent retention times, as the ionization state of the pyrimidine ring will heavily influence the peptide's hydrophobicity.

Sources

Application Note: Modeling Proteotoxic Stress and Translation Fidelity using 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Cell Biologists, and Drug Development Professionals Application Areas: Translation Fidelity, Unfolded Protein Response (UPR), Herbicide/Toxicology Screening, and Synthetic Biology.

The Mechanistic Paradigm: Hijacking Translation

Fidelity in protein synthesis is a fundamental prerequisite for cellular viability. The error rate of ribosomal translation in vivo is tightly regulated, typically restricted to 1 error per 10,000 codons[1]. This high fidelity is maintained primarily by aminoacyl-tRNA synthetases (aaRSs), which not only catalyze the attachment of canonical amino acids to their cognate tRNAs but also possess pre- and post-transfer editing domains to hydrolyze misactivated non-cognate substrates[2].

However, non-coding heterocyclic amino acids (NCHAAs), such as 2-Amino-3-(pyrimidin-2-yl)propanoic acid , can bypass these checkpoints. Due to its structural homology to aromatic amino acids (e.g., phenylalanine or tyrosine), this pyrimidine-substituted alanine derivative acts as a competitive substrate at the aaRS active site[3]. When cells are exposed to this compound, it escapes the aaRS editing mechanisms and is erroneously incorporated into nascent polypeptide chains during ribosomal translation[4].

The misincorporation of NCHAAs severely disrupts protein folding, leading to the accumulation of aggregate-prone proteins in the endoplasmic reticulum (ER). This triggers profound proteotoxic stress and hyperactivates the Unfolded Protein Response (UPR), ultimately driving the cell toward caspase-dependent apoptosis[5]. Because of this potent mechanism, 2-Amino-3-(pyrimidin-2-yl)propanoic acid is actively investigated both as a novel herbicidal agent targeting rapidly dividing plant meristems[6] and as a chemical probe for studying neurodegenerative proteinopathies[7].

G NCHAA 2-Amino-3-(pyrimidin-2-yl) propanoic acid aaRS Aminoacyl-tRNA Synthetase (aaRS) NCHAA->aaRS Competitive Binding tRNA Misacylated tRNA aaRS->tRNA Escapes Editing Ribosome Ribosomal Translation tRNA->Ribosome Misincorporation Misfolded Misfolded/Truncated Proteins Ribosome->Misfolded ER_Stress ER Stress Misfolded->ER_Stress Proteotoxicity UPR UPR Activation (CHOP, BiP) ER_Stress->UPR Apoptosis Apoptosis / Cell Death UPR->Apoptosis Unresolved Stress

Figure 1: Mechanism of NCHAA-induced proteotoxic stress via aaRS hijacking and UPR activation.

Reagent Engineering & Quality Control

Compound Identity: 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3)[8].

Causality in Preparation

The compound is supplied as a dihydrochloride salt [9]. While this significantly enhances its aqueous solubility compared to the zwitterionic free amino acid, dissolving it at high stock concentrations (e.g., 50–100 mM) in unbuffered water will drastically lower the pH.

  • The Risk: Introducing an highly acidic stock directly into cell culture media will cause immediate, non-specific necrotic cell death, confounding the translation-inhibition phenotype.

  • The Solution: Stock solutions must be prepared in a robust buffer (e.g., 100 mM HEPES, pH 7.4) or neutralized with equimolar NaOH prior to media supplementation.

Preparation Steps:

  • Weigh the lyophilized powder and dissolve in 100 mM HEPES buffer (pH 7.4) to achieve a 50 mM stock solution.

  • Vortex thoroughly. The solution should be clear.

  • Verify the pH of the stock using pH indicator strips; adjust to ~7.2–7.4 with 1M NaOH if necessary.

  • Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay measuring the toxicity of a putative non-protein amino acid must include a Canonical Amino Acid Rescue Control . If the toxicity is genuinely driven by translational misincorporation at the aaRS level, flooding the system with the structurally related canonical amino acid (e.g., L-Phenylalanine or L-Tyrosine) will outcompete the NCHAA and rescue cell viability[5]. This creates a self-validating system that rules out off-target effects (such as direct kinase inhibition).

Protocol A: Dose-Response and Viability Rescue (Self-Validating System)
  • Cell Seeding: Seed target cells (e.g., HeLa or SH-SY5Y neuroblastoma cells) in a 96-well plate at 10,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of 2-Amino-3-(pyrimidin-2-yl)propanoic acid in complete media (Range: 0.1 mM to 5 mM).

  • Rescue Condition: Prepare a parallel set of the highest NCHAA concentration (e.g., 5 mM) supplemented with 10 mM of L-Phenylalanine (or L-Tyrosine).

  • Dosing: Aspirate old media and add 100 µL of the respective treatment media to the wells. Include vehicle controls (HEPES buffer only).

  • Incubation: Incubate for 48–72 hours. Note: Translation-mediated toxicity requires time for misfolded proteins to accumulate; acute (2-hour) assays will yield false negatives.

  • Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence to quantify ATP levels as a proxy for viability.

Protocol B: Quantifying Proteotoxic Stress via Western Blot
  • Treatment: Treat cells in 6-well plates with the IC₅₀ concentration of the NCHAA for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: Quantify protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for UPR markers. Key targets include:

    • CHOP (C/EBP homologous protein): A terminal ER stress marker[10].

    • BiP/GRP78: An ER chaperone upregulated during misfolded protein accumulation.

    • Cleaved Caspase-3: To confirm the execution phase of apoptosis[5].

    • GAPDH/Actin: Loading control.

Workflow Seed 1. Seed Cells (e.g., HeLa, SH-SY5Y) Treat 2. Treat with NCHAA (0.1 - 5 mM) Seed->Treat Incubate 3. Incubate (24 - 72 hours) Treat->Incubate Rescue Optional: Co-treat with Canonical Amino Acid Rescue->Incubate Rescue Control Assay1 4a. Cell Viability (CellTiter-Glo) Incubate->Assay1 Assay2 4b. Protein Extraction & Western Blot (UPR Markers) Incubate->Assay2

Figure 2: Standardized workflow for assessing NCHAA cytotoxicity and proteotoxic stress in vitro.

Quantitative Benchmarks & Data Interpretation

When executing the protocols above, researchers should anticipate a specific phenotypic profile characteristic of translational misincorporation. The table below summarizes the expected quantitative outcomes and their biological significance.

Biomarker / AssayExpected Outcome (Vehicle Control)Expected Outcome (NCHAA Treated)Biological Significance
Cell Viability (ATP) 100% (Baseline)< 40% (Dose-dependent decline)Indicates gross cytotoxicity following treatment.
Viability (Rescue Control) N/A> 85% (Restored viability)Validates competitive inhibition at the aaRS active site.
CHOP Expression (WB) Basal / Undetectable3- to 5-fold increaseConfirms severe, unresolved ER stress driving apoptosis.
BiP / GRP78 (WB) Basal2- to 4-fold increasePrimary sensor indicating accumulation of misfolded proteins.
Cleaved Caspase-3 UndetectablePresent (Distinct bands)Confirms the mechanism of cell death is apoptotic, not necrotic.

References

  • NextSDS. 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride - Chemical Substance Information. 8

  • Google Patents. WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides. 6

  • PubMed / Elsevier Ltd. The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro. 5

  • Taylor & Francis. Quality control by trans-editing factor prevents global mistranslation of non-protein amino acid α-aminobutyrate. 4

  • Google Patents. US20190085350A1 - Transgenic plants resistant to non-protein amino acids. 3

  • PMC - NIH. Translational fidelity and mistranslation in the cellular response to stress. 2

  • ResearchGate. The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro. 10

Sources

Application Note: 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride in Enzyme Inhibition Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-coded heterocyclic amino acids (ncHAAs) into enzymology has revolutionized the mapping of enzyme active sites and the development of mechanism-based inhibitors. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3) [1] [2], structurally an L-phenylalanine bioisostere, serves as a highly specific mechanistic probe. This application note provides drug development professionals and enzymologists with a comprehensive, field-tested guide to utilizing this compound for targeted enzyme inhibition studies, specifically focusing on MIO-dependent ammonia-lyases and metalloenzymes [3].

By detailing the causality behind buffer selection, covalent adduct formation, and kinetic validation, this guide ensures robust, reproducible, and self-validating experimental workflows.

Physicochemical Profiling & Experimental Rationale

Before deploying any non-natural amino acid in a biochemical assay, its physicochemical state must be accounted for to prevent artifactual data. The selection of the dihydrochloride salt over the free base is a deliberate experimental choice.

The Causality of the Salt Form: In high-throughput screening (HTS), compounds are typically dissolved in DMSO. However, DMSO concentrations exceeding 1% (v/v) perturb the hydration shell of sensitive enzymes (like Phenylalanine Ammonia-Lyase, PAL), artificially shifting the Michaelis constant ( Km​ ). The dihydrochloride salt ensures rapid, complete aqueous solubility, allowing researchers to bypass DMSO entirely. However, it releases two equivalents of HCl upon dissolution. If introduced into a weak buffer, the localized pH drop will denature the enzyme, creating a false-positive inhibition readout.

Table 1: Physicochemical & Reagent Data
ParameterSpecification / ValueExperimental Implication
Chemical Name 2-Amino-3-(pyrimidin-2-yl)propanoic acid 2HClTarget specificity for Phe/Tyr binding pockets.
CAS Number 1955506-62-3Unique identifier for procurement and QA.
Molecular Weight 240.09 g/mol Required for precise molarity calculations.
Solubility >50 mg/mL in H2​O Eliminates the need for organic co-solvents (DMSO).
pKa Effects Highly acidic upon dissolutionMandates the use of high-capacity buffers (≥100 mM).

Mechanistic Insights: How It Inhibits Target Enzymes

2-Amino-3-(pyrimidin-2-yl)propanoic acid acts through distinct mechanisms depending on the target enzyme class:

Mechanism A: MIO-Dependent Enzymes (PAL/TAL)

In enzymes utilizing the electrophilic 4-methylideneimidazole-5-one (MIO) prosthetic group, this compound acts as a mechanism-based suicide inhibitor . While natural substrates (L-Phe) undergo a Friedel-Crafts-type attack to eliminate ammonia, the pyrimidin-2-yl regioisomer docks into the active site and utilizes its ring nitrogens to launch a nucleophilic attack on the MIO group. This forms a highly stable, irreversible pyrimidinium covalent adduct [1].

Mechanism A Enzyme Active Site (Electrophilic MIO Group) C Michaelis Complex (Reversible Binding) A->C Docking B 2-Amino-3-(pyrimidin-2-yl) propanoic acid B->C Substrate Analogue D Nucleophilic Attack (Pyrimidine N1/N3) C->D Proximity Effect E Stable Pyrimidinium Covalent Adduct D->E Covalent Bond F Irreversible Enzyme Inhibition E->F Conformational Lock

Fig 1. Mechanism of MIO-dependent enzyme inhibition via covalent pyrimidinium adduct formation.

Mechanism B: Metalloenzymes (e.g., MMPs)

The pyrimidine ring contains two nitrogen atoms with lone pairs capable of acting as bidentate or monodentate ligands. When substituting for natural amino acids in peptide-based inhibitors, the pyrimidin-2-yl moiety can directly chelate catalytic metal ions (such as Zn2+ in matrix metalloproteinases), displacing the catalytic water molecule and halting hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for continuous UV-Vis kinetic assays includes built-in validation steps.

Protocol 1: Continuous UV-Vis Spectrophotometric Assay for PAL Inhibition

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and inhibition constant ( Ki​ ) of the compound against Phenylalanine Ammonia-Lyase.

Workflow S1 Buffer Prep (Tris-HCl, pH 8.5) S2 Inhibitor Titration (0.1 - 1000 µM) S1->S2 S3 Enzyme Pre-incubation (15 min, 30°C) S2->S3 S4 Reaction Initiation (Add L-Phe) S3->S4 S5 Kinetic Readout (Absorbance 290 nm) S4->S5

Fig 2. Step-by-step workflow for the in vitro PAL enzyme inhibition kinetic assay.

Step 1: High-Capacity Buffer Preparation
  • Action: Prepare 100 mM Tris-HCl buffer, pH 8.5, containing 1 mM DTT.

  • Causality: As established, the dihydrochloride salt will release protons. A 100 mM Tris buffer provides sufficient buffering capacity to absorb this acidic shock, maintaining the pH at 8.5, which is the optimal catalytic pH for PAL. DTT prevents oxidative degradation of surface cysteines.

Step 2: Inhibitor Stock and Serial Dilution
  • Action: Dissolve 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride directly in the assay buffer to create a 10 mM stock. Perform a 10-point 1:3 serial dilution (ranging from 1000 µM down to 0.05 µM).

  • Quality Control (Self-Validation): Spot-check the pH of the 10 mM stock using micro-pH paper to verify it remains at 8.5. If the pH drops, titrate with 0.1 M NaOH before proceeding.

Step 3: Enzyme Pre-Incubation (Crucial for Covalent Inhibitors)
  • Action: In a 96-well UV-transparent microplate, mix 10 µL of the inhibitor dilutions with 80 µL of PAL enzyme solution (final enzyme concentration: 5 nM). Incubate at 30°C for exactly 15 minutes.

  • Causality: Because the pyrimidin-2-yl derivative forms a covalent adduct, inhibition is time-dependent. Omitting the pre-incubation step will result in artificially high IC50​ values, as the compound needs time to undergo the nucleophilic attack on the MIO group.

Step 4: Reaction Initiation and Kinetic Readout
  • Action: Initiate the reaction by adding 10 µL of L-Phenylalanine substrate (final concentration at Km​ , typically 1 mM). Immediately transfer to a microplate reader.

  • Action: Monitor the linear increase in absorbance at 290 nm (measuring the formation of trans-cinnamic acid) for 10 minutes at 30°C.

  • Self-Validation: Include a positive control well containing 10 µM 2-aminoindane-2-phosphonic acid (AIP), a known PAL inhibitor. Include a negative control (buffer only) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

Data Interpretation & Quantitative Benchmarks

Once the initial velocities ( V0​ ) are extracted from the linear portion of the absorbance curves, plot fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration.

Table 2: Expected Kinetic Parameters & Troubleshooting
ParameterExpected RangeDeviation ImplicationCorrective Action
IC50​ 1.5 - 10.0 µM>50 µM indicates poor pre-incubation or pH drop.Verify buffer pH post-compound addition; extend pre-incubation to 30 min.
Hill Slope ( nH​ ) ~1.0>1.5 suggests non-specific aggregation.Add 0.01% Triton X-100 to the assay buffer to prevent aggregation.
Z'-Factor 0.6 - 0.8<0.5 indicates high assay noise.Check for microbubbles in the 96-well plate; centrifuge at 1000 x g for 1 min.

Advanced Insight: To definitively prove the covalent nature of the inhibition (Mechanism A), researchers should perform an enzyme jump-dilution assay. If the enzyme fails to regain activity after a 100-fold dilution into inhibitor-free buffer, the pyrimidinium adduct formation is confirmed.

References

  • Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2018). Synthetic and therapeutic applications of ammonia-lyases and aminomutases. Politecnico di Milano / SciSpace. Available at:[Link]

  • NextSDS Chemical Database. (2023). 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride - Substance Information (CAS 1955506-62-3). Available at:[Link]

  • Google Patents. (2020). Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides (WO2020250223A1).

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals struggling with the solvation of highly polar, unnatural amino acid salts.

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is a highly valuable building block in peptide synthesis and medicinal chemistry. However, its formulation as a dihydrochloride salt creates significant thermodynamic barriers to dissolution in standard organic solvents. Below is our field-proven, mechanistic guide to troubleshooting and overcoming these solubility limitations.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why does 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride form a stubborn, cloudy suspension in anhydrous DMSO? A: The root cause is the thermodynamic incompatibility between the solvent's properties and the solute's ionic state. DMSO is a polar aprotic solvent. While it is excellent at solvating cations (like the protonated amine) via its highly polarized oxygen atom, it completely lacks the hydrogen-bond donors required to effectively solvate chloride anions[1]. Because the chloride ions cannot be solvated, the dihydrochloride salt retains a massive crystal lattice energy. Furthermore, the localized high concentration of un-solvated chloride ions creates a strong common-ion effect, which actively suppresses the solubility product equilibrium ( Ksp​ ) and forces the compound to remain in its solid state[2],[3].

Q2: Can I rely solely on heating and sonication to force the compound into solution? A: No. Kinetic interventions like heat (e.g., 37°C) and acoustic cavitation (sonication) only accelerate the rate at which the solute reaches its thermodynamic solubility limit; they do not increase the limit itself. If the intrinsic solubility in anhydrous DMSO is fundamentally low, the compound will immediately crash out (precipitate) once the solution returns to room temperature. You must alter the thermodynamic environment of the solvent system.

Q3: My downstream cell-based assay is strictly sensitive to water. How can I achieve high-concentration stocks without using aqueous co-solvents? A: If direct dissolution in a polar aprotic solvent fails, the most effective chemical workaround is in situ free-basing[4]. By adding a stoichiometric excess (typically 2.1 equivalents) of a hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you neutralize the salt to form the corresponding free amine[4]. The free amine is significantly less polar and exhibits drastically enhanced solubility in organic solvents like DMSO[4]. The byproduct, DIPEA-HCl, is highly soluble in DMSO and generally well-tolerated in biochemical assays, provided appropriate vehicle controls are utilized.

Q4: If my assay permits it, how does adding water solve the problem mechanistically? A: Adding just 5–10% (v/v) LC-MS grade water to the DMSO provides the critical hydrogen-bond donors needed to solvate the dissociated chloride anions. This breaks the common-ion suppression, collapses the solid crystal lattice, and shifts the equilibrium heavily toward dissolution[2].

Part 2: Logical Troubleshooting Workflow

Below is the decision-making matrix for solubilizing dihydrochloride amino acid salts.

SolubilityWorkflow A 2-Amino-3-(pyrimidin-2-yl) propanoic acid 2HCl BB BB A->BB B Add Anhydrous DMSO C Solubility Check D Complete Dissolution C->D Soluble E Insoluble Suspension C->E Insoluble F Kinetic Disruption (Sonication, 37°C) E->F F->C Re-evaluate G Thermodynamic Shift (Add 5-10% H2O) F->G If kinetic fails H Chemical Alteration (Add 2.1 eq. DIPEA) F->H If H2O incompatible G->C Re-evaluate H->C Re-evaluate BB->C

Caption: Logical workflow for troubleshooting dihydrochloride salt solubility in DMSO.

Part 3: Quantitative Solubilization Matrix

Use the table below to select the appropriate solubilization strategy based on your required stock concentration and downstream assay tolerances.

Solubilization StrategySolvent SystemEstimated Solubility LimitMechanistic ActionDownstream Compatibility
Anhydrous Baseline 100% DMSO< 1 mg/mLNone (High lattice energy prevents dissolution)High (Standard vehicle)
Kinetic Disruption 100% DMSO (37°C + Sonication)1 - 5 mg/mLOvercomes activation energy; prone to precipitationHigh (Standard vehicle)
Aqueous Co-Solvation 90% DMSO / 10% H₂O> 50 mg/mLAnion solvation via H-bondingModerate (Water-sensitive assays may fail)
In Situ Free-Basing 100% DMSO + 2.1 eq DIPEA20 - 50 mg/mLChemical neutralization of the HCl salt[4]Low-Moderate (Introduces DIPEA-HCl to the assay)

Part 4: Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, every protocol must be a self-validating system. Do not assume dissolution based purely on visual clarity.

Protocol A: Aqueous Co-Solvation (Thermodynamic Solvation)

Best for: In vitro biochemical assays, ELISA, and structural biology applications where trace water is acceptable.

  • Preparation: Weigh the desired mass of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solvation: Add anhydrous DMSO to reach exactly 90% of your final target volume. Vortex vigorously for 30 seconds. (The solution will likely remain a cloudy suspension).

  • Co-Solvent Addition: Add LC-MS grade water dropwise to make up the remaining 10% of the volume.

  • Kinetic Assistance: Place the tube in a sonicating water bath at 37°C for 5 minutes to rapidly disperse the localized chloride gradients.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube. A complete lack of a visible pellet confirms that true thermodynamic dissolution has been achieved.

Protocol B: In Situ Free-Basing (Chemical Neutralization)

Best for: Cell-based assays, anhydrous peptide coupling, and lipophilic screening where water is strictly prohibited.

  • Preparation: Weigh the dihydrochloride salt into a sterile glass vial.

  • Suspension: Add anhydrous DMSO to reach your desired final stock concentration (e.g., 50 mM).

  • Neutralization: Calculate the molarity of the amino acid salt in the suspension. Add 2.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the mixture.

  • Reaction: Vortex vigorously for 2 to 3 minutes. The tertiary amine will deprotonate the target molecule, forming highly soluble DIPEA-HCl and the less polar free amine of the pyrimidine derivative[4].

  • Self-Validation Step: Perform a visual inspection against a dark background to ensure no micro-particulates remain. To validate the chemical integrity of the API, dilute a 1 µL aliquot into 1 mL of Acetonitrile/Water and analyze via LC-MS to ensure the pyrimidine ring and aliphatic chain remain intact under the mildly basic conditions.

References

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Salt formation to improve drug solubility USPTO[Link]

Sources

Stability issues of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Introduction: Navigating the Nuances of an Atypical Amino Acid

Welcome to the technical support guide for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS No. 1955506-62-3).[1] This non-proteinogenic amino acid is of increasing interest in drug discovery and chemical biology. Its unique structure, combining an amino acid backbone with a pyrimidine heterocycle, presents specific challenges regarding its stability in aqueous solutions. Mismanagement of its solution-state behavior can lead to inconsistent experimental results, loss of biological activity, and the emergence of confounding artifacts.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic handling instructions to provide in-depth, evidence-based answers and troubleshooting workflows. As direct, comprehensive stability studies for this specific molecule are not widely published, the insights herein are synthesized from the established chemical principles governing its core functional moieties—the amino acid group and the pyrimidine ring—supported by data from analogous compounds.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the handling and use of this compound.

Q1: What are the correct storage conditions for the solid compound and its prepared solutions? A:

  • Solid Form: The dihydrochloride salt is often hygroscopic, meaning it readily absorbs moisture from the air.[2] Store the solid compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. Recommended storage temperature is typically 2-8°C, though room temperature may be acceptable for short periods. Always refer to the supplier-specific datasheet.

  • Aqueous Solutions: Once dissolved, solutions are far more susceptible to degradation. For maximum reliability, prepare solutions fresh before each experiment. If short-term storage is unavoidable, store aliquots at -20°C or -80°C for no more than a few days. Avoid repeated freeze-thaw cycles. Protect all solutions from light.[3]

Q2: I'm having trouble dissolving the compound in water. What can I do? A: While the dihydrochloride salt form is designed to enhance aqueous solubility, issues can still arise.[4]

  • Confirm Solvent Choice: Start with high-purity (e.g., Milli-Q) water.

  • Use Mechanical Agitation: Vortex the solution vigorously.

  • Apply Gentle Sonication: Use an ultrasonic bath for short intervals (e.g., 5-10 minutes) to break up particulates.[5] Be cautious of heating the sample.

  • Slightly Acidify: Since it is a dihydrochloride salt, it should be most stable and soluble in a slightly acidic medium (pH 3-5). If you are dissolving in a neutral buffer, the solubility may be lower. Consider preparing a concentrated stock in a slightly acidic aqueous solution before diluting into your final neutral buffer.

Q3: Is the compound stable in standard biological buffers like PBS at pH 7.4? A: Stability at neutral or alkaline pH is a primary concern. The amino acid moiety and the electron-deficient pyrimidine ring can be susceptible to degradation under these conditions. While many biological assays require a pH of ~7.4, the compound's half-life may be reduced. For long-term incubations, this instability could significantly impact results. It is crucial to empirically determine its stability in your specific buffer system.[6][7][8]

Q4: My solution turned slightly yellow and I see a precipitate after 24 hours at 4°C. What's happening? A: A change in color or the formation of a precipitate are classic indicators of chemical degradation or insolubility. The yellowing may suggest oxidative degradation or the formation of conjugated byproducts. Precipitation could indicate that the compound or its degradants are less soluble under the storage conditions or that the compound is crashing out of a supersaturated solution. Do not use this solution for experiments.

Q5: What are the top three things I can do to minimize degradation during my experiments? A:

  • Work Quickly with Fresh Solutions: Prepare only the amount of solution needed for the day's experiment from a freshly opened vial of the solid compound.

  • Control Your pH: Use a well-buffered system. If your experiment allows, a slightly acidic pH (5.0-6.5) is predicted to be more favorable for stability than a neutral or alkaline pH.

  • Protect from Light and Heat: Conduct experiments under subdued lighting and use amber-colored tubes or wrap containers in aluminum foil. Avoid exposing solutions to elevated temperatures unless it is a specific requirement of your protocol.[3]

Section 2: In-Depth Troubleshooting Guide

This section addresses complex issues with a structured, cause-and-effect approach.

Issue 1: High Variability in Bioassay Results or Progressive Loss of Compound Activity

You observe that the compound's measured effect (e.g., IC50, receptor activation) is inconsistent between experiments or diminishes over the course of a single, long-duration experiment.

Primary Suspect: Time-dependent degradation of the active compound in the aqueous assay medium.

Causality Explained: The stability of any molecule in solution is a function of pH, temperature, ionic strength, light exposure, and dissolved oxygen. For 2-Amino-3-(pyrimidin-2-yl)propanoic acid, the pyrimidine ring is susceptible to hydrolytic attack, while the entire molecule can be a target for oxidation.[3][8][9] At a neutral pH of 7.4, the rate of these degradation reactions can become significant over a period of hours, leading to a lower effective concentration of your compound and, consequently, reduced biological activity.

Troubleshooting Workflow:

G cluster_0 Diagnostic Phase cluster_1 Investigation Phase cluster_2 Optimization Phase A Inconsistent Bioassay Results Observed B Prepare Fresh Solution & Re-run Assay Immediately A->B C Is Inconsistency Resolved? B->C D No: Stability is Likely the Issue C->D No K Yes: Issue was Solution Age/Storage. Implement 'Fresh Solution' Policy. C->K Yes E Perform Time-Course Stability Study: Incubate in assay buffer (e.g., 0, 2, 4, 8, 24h) D->E F Analyze Aliquots by HPLC/LC-MS E->F G Quantify % Parent Compound Remaining F->G H Significant Degradation Detected G->H I Modify Assay Conditions: - Lower pH (if possible) - Add antioxidant (e.g., Ascorbic Acid) - Reduce incubation time H->I J Re-validate Assay with Optimized Conditions I->J

Caption: Workflow for diagnosing and resolving inconsistent experimental results.

Data-Driven Recommendations for Buffer Selection:

For any new study, it is advisable to perform a rapid buffer screen to identify optimal conditions. The table below provides starting points.

Buffer SystempH RangeRationale & Considerations
Citrate 3.0 - 6.2Recommended Starting Point. The acidic range is predicted to offer the best stability for the dihydrochloride salt.
Acetate 3.6 - 5.6An alternative to citrate in the optimal acidic pH range.
MES 5.5 - 6.7A "Good's" buffer that is often well-tolerated in biological systems and bridges the acidic-to-neutral transition.
Phosphate (PBS) 6.0 - 8.0Use with Caution. While common, the neutral pH (~7.4) may accelerate degradation. Essential for cell-based assays, but incubation times should be minimized.
HEPES 6.8 - 8.2Similar profile to PBS; potential for degradation at physiological pH.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

During purity checks or stability studies, you observe new peaks, typically with different retention times than the parent compound.

Primary Suspect: Formation of distinct degradation products.

Causality Explained: The structure of 2-Amino-3-(pyrimidin-2-yl)propanoic acid suggests two primary non-enzymatic degradation pathways in aqueous solution.

  • Hydrolytic Degradation: The pyrimidine ring, particularly when protonated, can be susceptible to nucleophilic attack by water. This can lead to ring-opening reactions, forming species like ureidoacrylates, though this is more established in enzymatic pathways.[9]

  • Oxidative Degradation: The nitrogen atoms in the pyrimidine ring and the alpha-amino group can be oxidized in the presence of dissolved oxygen, trace metal ions, or light. This can lead to the formation of N-oxides or other oxidized species.[3][8]

Inferred Degradation Pathways (Hypothetical):

The following diagram illustrates chemically plausible, though not definitively proven, degradation products that could arise in an aqueous environment.

G cluster_Parent Parent Compound cluster_Products Potential Degradation Products Parent 2-Amino-3-(pyrimidin-2-yl)propanoic acid Hydrolysis Pyrimidine Ring-Opened Product (e.g., Ureido-derivative) Parent->Hydrolysis Hydrolysis (H₂O, pH dependent) Oxidation Pyrimidine N-Oxide Derivative Parent->Oxidation Oxidation (O₂, light, metal ions)

Caption: Plausible degradation pathways for the compound in aqueous solution.

Confirmation Strategy: To identify these unknown peaks, a stability-indicating analytical method is essential.

  • Method: A reverse-phase HPLC or UPLC method is standard.

  • Column: C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Detection: Use a Photodiode Array (PDA) detector to check for spectral shifts and a Mass Spectrometer (MS) to determine the mass-to-charge ratio (m/z) of the new peaks. An increase in mass often suggests oxidation (e.g., +16 Da for an N-oxide) or hydration, while fragmentation patterns can help elucidate the new structure.[10][11]

Section 3: Key Experimental Protocols

This section provides validated, step-by-step procedures for core tasks.

Protocol 3.1: Preparation of an Aqueous Stock Solution
  • Pre-Equilibration: Allow the vial of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride to warm to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Tare a sterile, amber-colored microcentrifuge tube on a calibrated analytical balance. Quickly add the desired amount of the compound and record the exact weight. Perform this step rapidly to minimize moisture absorption.

  • Solvent Addition: Add the calculated volume of high-purity water or a slightly acidic buffer (e.g., 10 mM citrate, pH 5.0) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If solids persist, place the tube in a sonicator bath for 5-minute intervals until the solution is clear.

  • Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any microparticulates.

  • Use/Storage: Use the solution immediately. If temporary storage is required, aliquot into single-use tubes, flash-freeze, and store at -80°C.

Protocol 3.2: Forced Degradation Study Workflow

This study is essential for identifying potential degradants and validating that your analytical method can separate them from the parent compound.[3]

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample at T=0, 2, 8, 24h) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Control (4°C, dark) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, RT) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (60°C, dark) A->F G Photolytic (ICH Q1B light chamber) A->G I Analyze All Samples by Stability-Indicating HPLC-UV/MS B->I H Neutralize Acid/Base Samples C->H D->H E->I F->I G->I H->I J Identify Degradants & Quantify Parent Peak I->J

Caption: Workflow for a comprehensive forced degradation study.

References

  • MDPI. (2025). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. [Link]

  • NextSDS. 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride. [Link]

  • ResearchGate. (2025). (PDF) Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. [Link]

  • European Union Reference Laboratories for Pesticide Residues. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • PMC. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • Queen's University Belfast. (2022). Strategies for improving peptide stability and delivery. [Link]

  • MDPI. (2014). Improving Co-Amorphous Drug Formulations by the Addition of the Highly Water Soluble Amino Acid, Proline. [Link]

  • SciSpace. Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. [Link]

  • PubChem. 2-Amino-3-pyrimidin-2-ylpropanoic acid chloride. [Link]

  • PubMed. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • NextSDS. 2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • ResearchGate. Recent trends in analytical methods for the determination of amino acids in biological samples | Request PDF. [Link]

  • MDPI. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]

  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. [Link]

Sources

Optimizing synthesis yield of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of non-natural amino acids. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis and yield of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (also known as 3-(pyrimidin-2-yl)alanine dihydrochloride).

Synthesizing heteroaryl alanines presents unique challenges due to the electron-deficient nature of the pyrimidine ring, the instability of organometallic intermediates, and the high risk of racemization. This guide provides field-proven troubleshooting, causal explanations for reaction behaviors, and self-validating protocols to ensure high-yield, enantiopure recovery.

Synthesis Workflow

SynthesisWorkflow SM N-Boc-3-iodo-L-alanine methyl ester (Starting Material) Zn Zinc Insertion (Zn dust, TMSCl, DMF) Formation of Jackson's Reagent SM->Zn Activation Negishi Negishi Cross-Coupling (2-Bromopyrimidine, Pd2(dba)3, SPhos) Zn->Negishi C-C Bond Formation Saponification Ester Hydrolysis (LiOH, THF/H2O, 0°C) Negishi->Saponification Deprotection 1 Deprotection Boc Deprotection & Salt Formation (4M HCl in Dioxane) Saponification->Deprotection Deprotection 2 Product 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride Deprotection->Product Precipitation

Workflow for the synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

Section 1: Negishi Cross-Coupling Optimization

The most robust method for constructing the C-C bond in heteroaryl alanines is the Negishi cross-coupling of a zincated amino acid (Jackson's reagent) with a halopyrimidine[1].

Q: My Negishi coupling between 2-bromopyrimidine and Jackson's reagent yields <30% product. How can I improve this? A: The low yield is directly tied to the electron-deficient nature of the 2-pyrimidinyl electrophile. While oxidative addition of Pd(0) into the C-Br bond is generally fast, the resulting Pd(II) intermediate is highly stabilized. This makes transmetalation from the organozinc reagent and subsequent reductive elimination sluggish, allowing competitive protodehalogenation (homocoupling) to dominate.

  • The Fix: Abandon traditional catalysts like Pd(PPh3)4. Switch to a catalyst system utilizing an electron-rich, sterically bulky dialkylbiaryl phosphine ligand such as SPhos or RuPhos with Pd2(dba)3. The steric bulk of SPhos forces the two coupling partners together around the palladium center, drastically accelerating reductive elimination and suppressing side reactions[2][3].

Q: How do I ensure reliable formation of the zincated amino acid (Jackson's Reagent)? A: Zinc insertion into N-Boc-3-iodo-L-alanine methyl ester is notoriously sensitive to oxide layers on the zinc dust.

  • The Fix: You must chemically activate the zinc. Using 1,2-dibromoethane generates ethylene gas and ZnBr2, which physically fractures the passivating ZnO layer. Subsequent addition of Chlorotrimethylsilane (TMSCl) scavenges any residual moisture and oxides, exposing pristine, highly reactive Zn(0) for oxidative insertion.

Quantitative Optimization Data

Table 1: Impact of Catalyst and Conditions on Negishi Coupling Yield (Jackson's Reagent + 2-Bromopyrimidine)

Catalyst System (mol%)LigandSolventTemp (°C)AdditiveIsolated Yield (%)
Pd(PPh3)4 (10%)NoneTHF65None28%
Pd(dppf)Cl2 (5%)NoneTHF65None45%
Pd2(dba)3 (2.5%)SPhos (10%)DMF/THF50None82%
Pd2(dba)3 (2.5%)SPhos (10%)DMF/THF50TMEDA89%

Section 2: Deprotection, Salt Formation, and Chiral Integrity

Q: I am getting a gummy, hygroscopic syrup instead of a crystalline solid during the final Boc-deprotection. Why? A: 2-Amino-3-(pyrimidin-2-yl)propanoic acid is highly polar. If you use aqueous HCl or trifluoroacetic acid (TFA) followed by evaporation, trace water remains trapped in the matrix, resulting in a syrup. Furthermore, the molecule has two basic sites: the primary alpha-amino group and the pyrimidine ring.

  • The Fix: Use strictly anhydrous 4M HCl in dioxane . Because the target molecule requires two equivalents of HCl to fully protonate both basic sites, forming the dihydrochloride salt[4], the anhydrous environment ensures the resulting salt is completely insoluble in dioxane. It will self-purify by precipitating out of the reaction mixture as a clean, filterable crystalline solid.

Q: How do I prevent racemization during the methyl ester hydrolysis? A: The alpha-proton of the pyrimidinyl alanine derivative is highly acidic due to the electron-withdrawing nature of the adjacent pyrimidine ring. Using strong bases (like NaOH) at room temperature causes rapid enolization at the alpha-carbon, leading to racemization.

  • The Fix: Perform the saponification using mild LiOH in a THF/H2O mixture, strictly maintained at 0 °C . Lithium coordinates with the carbonyl oxygen, accelerating hydrolysis at lower temperatures while suppressing the enolization pathway.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Jackson's Reagent & Negishi Coupling

Self-Validation Cue: The zinc suspension will turn from a dull gray to a frothy, reactive metallic suspension upon activation.

  • Zinc Activation: Under an argon atmosphere, add zinc dust (3.0 eq) to a flame-dried Schlenk flask. Add anhydrous DMF (to achieve 1M). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Zinc Insertion: Dissolve N-Boc-3-iodo-L-alanine methyl ester (1.5 eq) in anhydrous DMF. Add this dropwise to the activated zinc suspension. Stir at 35 °C for 1 hour. Validation: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the iodide.

  • Cross-Coupling: In a separate flame-dried flask, combine 2-bromopyrimidine (1.0 eq), Pd2(dba)3 (2.5 mol%), and SPhos (10 mol%). Purge with argon.

  • Reaction: Decant the organozinc solution (Jackson's reagent) via a syringe filter (to remove unreacted Zn) directly into the catalyst flask. Stir at 50 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the organic layer with water (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography to yield N-Boc-3-(pyrimidin-2-yl)-L-alanine methyl ester.

Protocol B: Saponification and Dihydrochloride Salt Formation

Self-Validation Cue: The final product will crash out of the clear dioxane solution as a dense, white precipitate within 30 minutes.

  • Ester Hydrolysis: Dissolve N-Boc-3-(pyrimidin-2-yl)-L-alanine methyl ester (1.0 eq) in a 3:1 mixture of THF/H2O. Cool strictly to 0 °C in an ice bath.

  • Add LiOH monohydrate (1.5 eq) and stir at 0 °C for 2 hours.

  • Acidify the mixture to pH 3-4 using 1M citric acid (do not use HCl here to avoid premature Boc removal). Extract with EtOAc, dry, and concentrate to yield the free acid.

  • Salt Formation: Dissolve the intermediate in a minimum amount of anhydrous dichloromethane (DCM).

  • Add 10 equivalents of 4M HCl in dioxane at room temperature. Stir for 2 hours.

  • Validation: A white precipitate will form. Add anhydrous diethyl ether to drive the precipitation to completion.

  • Filter the solid under a stream of argon, wash with cold diethyl ether, and dry under high vacuum to afford 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride as a white crystalline powder.

Sources

Troubleshooting low cell viability with 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering cytotoxicity when working with unnatural amino acids (UAAs).

Working with 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride presents a unique intersection of physicochemical and biological challenges. While the dihydrochloride (2HCl) salt form is intentionally synthesized to maximize shelf stability and aqueous solubility, it introduces severe variables into delicate cell culture microenvironments.

This guide bypasses generic advice to provide a mechanistic breakdown of why your cells are dying and delivers self-validating protocols to rescue your experiments.

Part 1: Diagnostic Workflow

Before adjusting your protocols, we must isolate whether the toxicity is driven by a physicochemical shock (e.g., pH/osmolarity) or a biological mechanism (e.g., proteotoxicity). Use the workflow below to diagnose the root cause based on the timeline of cell death.

TroubleshootingWorkflow Start Observe Low Cell Viability Post-Treatment CheckTime When does toxicity occur? Start->CheckTime Rapid Rapid (< 4 hours) Necrosis / Detachment CheckTime->Rapid Delayed Delayed (24-72 hours) Growth Arrest / Apoptosis CheckTime->Delayed pHCheck Check Media pH (Is it < 7.0?) Rapid->pHCheck OsmCheck Check Osmolarity & Precipitation Rapid->OsmCheck UAA_Tox Assess UAA Misincorporation (Proteotoxic Stress) Delayed->UAA_Tox OffTarget Assess Off-Target Metabolic Inhibition Delayed->OffTarget FixPH Neutralize Stock with NaOH or Use HEPES Buffer pHCheck->FixPH Yes FixUAA Optimize Orthogonal Translation System (OTS) UAA_Tox->FixUAA

Diagnostic workflow for isolating the root cause of UAA-induced cytotoxicity.

Part 2: Deep-Dive Troubleshooting (FAQs)

Q1: My cells die within 2 to 4 hours of adding the compound, and the media turns yellow immediately. What is happening? A1: This is a classic case of acute media acidification. 2-Amino-3-(pyrimidin-2-yl)propanoic acid is supplied as a dihydrochloride (2HCl) salt. When dissolved in water, one mole of the compound releases two molar equivalents of hydrochloric acid (HCl). If you add a highly concentrated aqueous stock directly to your cell culture, you rapidly overwhelm the standard bicarbonate buffering system of the media (typically ~44 mM in DMEM). This sudden drop in pH (acidosis) induces immediate cell membrane injury, protein denaturation, and rapid necrotic death[1]. Causality Fix: You must neutralize the stock solution prior to introducing it to the cells.

Q2: I neutralized the pH, but I am still seeing a significant drop in viability at 48 hours. Is the compound intrinsically toxic? A2: Delayed toxicity is typically driven by biological mechanisms rather than physicochemical shock. As an unnatural amino acid, the pyrimidinyl-alanine derivative can be erroneously recognized by endogenous aminoacyl-tRNA synthetases (aaRS) in mammalian cells. This leads to the global misincorporation of the UAA into the host's proteome, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis[2]. Causality Fix: If using this for Genetic Code Expansion (GCE), ensure your orthogonal translation system (OTS) is highly specific to prevent crosstalk, and titrate the UAA to the absolute lowest effective concentration[3].

Q3: Does the salt form affect the pharmacological readout of my viability assay? A3: Yes. Beyond pH, the dissociation of the 2HCl salt increases the osmolarity of the culture medium. High local chloride concentrations and osmotic stress can independently trigger cell stress pathways. Pharmaceutical salt selection heavily influences localized cellular toxicity[4]. Furthermore, if you are using an MTT assay, be aware that the reduction of MTT to formazan is highly pH-dependent. Residual acidity can inhibit the reductase enzymes or alter the absorbance spectrum, leading to false-negative viability scores.

Part 3: Mechanistic Pathway of Toxicity

Understanding the dual-threat nature of this compound is critical for designing proper controls. The diagram below illustrates how the compound triggers both physicochemical and biological stress pathways.

MechanisticPathway Compound 2-Amino-3-(pyrimidin-2-yl) propanoic acid 2HCl Dissociation Aqueous Dissolution Compound->Dissociation HCl Release of 2 eq. HCl Dissociation->HCl UAA Free Pyrimidinyl-Alanine Dissociation->UAA Acidosis Media Acidification (pH < 6.5) HCl->Acidosis Misincorp Endogenous tRNA Misacylation UAA->Misincorp Necrosis Rapid Cell Necrosis Acidosis->Necrosis UPR Unfolded Protein Response (Proteotoxicity) Misincorp->UPR Apoptosis Apoptosis / Growth Arrest UPR->Apoptosis

Dual pathways of cytotoxicity: physicochemical (acidosis) and biological (proteotoxicity).

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in controls to isolate the specific variables causing your viability drop.

Protocol 1: Preparation of a pH-Neutralized 100 mM Stock Solution

Why this matters: Relying on the media's phenol red indicator is insufficient. Phenol red transitions to yellow at pH 6.8, which does not differentiate between a mild shift and a lethal drop to pH 4.0.

  • Weighing: Weigh the appropriate mass of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride powder.

  • Initial Dissolution: Dissolve the powder in 80% of your final target volume using sterile, distilled water ( ddH2​O ). Do not dissolve directly in media or PBS, as the high acid concentration will precipitate media proteins and crash phosphate buffers.

  • Titration: Slowly add 1 M NaOH dropwise while continuously vortexing.

  • Validation: Spot 1 µL of the solution onto a high-resolution pH indicator strip (pH 6.0–8.0 range). Continue titrating until the pH reaches exactly 7.2 - 7.4.

  • Volume Adjustment: Bring the solution to the final volume with ddH2​O to achieve a 100 mM concentration.

  • Sterilization: Filter the neutralized stock through a 0.22 µm PES syringe filter.

Protocol 2: ATP-Based Cell Viability Assessment with Osmotic Controls

Why this matters: We use an ATP-dependent luminescent assay (e.g., CellTiter-Glo) because tetrazolium-based assays (MTT) are highly susceptible to pH artifacts.

  • Cell Seeding: Seed cells in a white-walled 96-well plate and incubate overnight.

  • Vehicle Control Preparation (Critical Step): Create a "Mock Stock" by titrating ddH2​O with 1 M HCl to match the acidity of the unneutralized UAA, then neutralize it back to pH 7.4 with 1 M NaOH . This creates a solution with the exact same NaCl osmotic load as your UAA stock.

  • Treatment: Treat cells with the neutralized UAA stock. Treat control wells with the Mock Stock (Osmotic Control) and pure ddH2​O (Solvent Control).

  • Incubation: Incubate for the desired time point (e.g., 48 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform enzymatic reaction rates.

  • Lysis & Readout: Add a volume of ATP-luminescence reagent equal to the volume of cell culture media present in each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read the luminescent signal.

Part 5: Quantitative Data & Benchmarks

The table below summarizes expected viability readouts based on different preparation methods, helping you benchmark your own assay results.

Preparation MethodFinal UAA ConcentrationMedia pH ShiftOsmolarity ShiftExpected Viability (48h)Primary Cause of Cell Death
Direct Addition (Unbuffered) 5 mMDrops to ~6.2+ 15 mOsm/L< 10% Acute Acidosis / Necrosis
Direct Addition (Unbuffered) 1 mMDrops to ~7.0+ 3 mOsm/L~ 75% Mild Acid Stress
Neutralized Stock (Protocol 1) 5 mMStable (~7.4)+ 15 mOsm/L~ 85% UAA Misincorporation / UPR
Mock Stock (Osmotic Control) 0 mMStable (~7.4)+ 15 mOsm/L> 95% N/A (Baseline)

Part 6: References[4] Title: Salt Selection Matters: Differential Renal Toxicity With MDV1634.Maleate Versus MDV1634.2HCl

Source: International Journal of Toxicology (via NIH/PubMed) URL:[Link][3] Title: Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins Source: Frontiers in Bioengineering and Biotechnology (via NIH/PMC) URL:[Link][2] Title: Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells Source: Essays in Biochemistry (via Portland Press) URL:[Link][1] Title: Acid-induced cell injury and death in lung epithelial cells is associated with the activation of mitogen-activated protein kinases Source: International Journal of Molecular Medicine (via ResearchGate) URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the synthesis of heteroaromatic unnatural amino acids. The preparation of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (also known as β -(2-pyrimidinyl)alanine dihydrochloride) is a critical workflow for researchers developing peptide-based therapeutics and novel peptidomimetics[1].

The most reliable synthetic route utilizes a Negishi cross-coupling between a zincated protected iodoalanine and 2-bromopyrimidine, followed by global deprotection[2]. However, the electron-deficient and highly coordinating nature of the pyrimidine ring, combined with the instability of the β -zincated amino acid, makes this reaction susceptible to yield-killing side reactions[3]. This guide provides a self-validating framework to troubleshoot, optimize, and execute this synthesis with high enantiomeric fidelity.

I. Synthetic Workflow Overview

SynthesisWorkflow A Boc-β-Iodo-Ala-OMe (Precursor) B Zinc Insertion (Zn dust, TMSCl) A->B C Organozinc Intermediate (Boc-Ala(ZnI)-OMe) B->C D Negishi Coupling (2-Bromopyrimidine, Pd) C->D E Protected Pyrimidinylalanine D->E F Deprotection (1. LiOH  2. HCl/Dioxane) E->F G 2-Amino-3-(pyrimidin-2-yl) propanoic acid • 2HCl F->G

Fig 1: General synthetic workflow for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

II. Quantitative Optimization Data

Selecting the correct catalytic system is the single most important factor in preventing side reactions during the Negishi coupling step. The table below summarizes the causality between ligand choice, temperature, and reaction outcomes.

Catalyst SystemLigandTemp (°C)Yield (%)Homocoupling (%)Enantiomeric Excess (ee %)
Pd(PPh3)4 (5 mol%)None50352892
Pd2(dba)3 (2.5 mol%)P(o-tol)3 (5 mol%)40581595
Pd(OAc)2 (5 mol%)XPhos (5 mol%)2582< 5> 99
Pd2(dba)3 (2.5 mol%)SPhos (5 mol%)2589< 2> 99

Table 1: Optimization of Negishi cross-coupling conditions. Bulky, electron-rich biarylphosphines (SPhos/XPhos) at ambient temperatures suppress homocoupling and preserve stereochemical integrity.

III. Troubleshooting & FAQs

Q1: Why does my Negishi coupling stall before completion, leaving unreacted 2-bromopyrimidine? Cause: This is a classic case of catalyst poisoning. The basic nitrogen atoms of the pyrimidine ring can tightly coordinate to the palladium center, displacing standard phosphine ligands (like PPh3) and halting the catalytic cycle[3]. Solution: Transition to a highly active, sterically hindered biarylphosphine ligand such as SPhos or XPhos (as shown in Table 1). These bulky ligands prevent the formation of inactive Pd-bis(heteroaryl) complexes and facilitate rapid reductive elimination.

Q2: I am observing significant homocoupling of the zincated alanine derivative. How do I prevent this? Cause: Homocoupling (forming a diaminosuberic acid derivative) occurs when the local concentration of the organozinc species is too high relative to the oxidative addition complex, or if trace oxygen is present in the system. Solution: Ensure strict Schlenk techniques to exclude oxygen. Furthermore, do not add the entire organozinc reagent at once . Add it dropwise over 30–60 minutes to the stirring solution of 2-bromopyrimidine and the Pd catalyst to keep the local concentration of the zinc species low.

Q3: My LC-MS shows a mass corresponding to dehydroalanine. What causes this β -elimination? Cause: β -elimination is a temperature- and time-dependent degradation pathway of the zincated intermediate. If the zinc insertion step is performed at elevated temperatures or left for too long, the molecule eliminates the zinc and ester moieties to form dehydroalanine. Solution: Keep the zinc insertion strictly between 0 °C and 25 °C. Use highly activated zinc dust to ensure the insertion is complete within 30 minutes, then immediately use it in the cross-coupling step.

SideReactions Zn Organozinc Intermediate (Boc-Ala(ZnI)-OMe) Cross Cross-Coupling (Desired Product) Zn->Cross Pd, 2-Bromopyrimidine Homo Homocoupling (Diaminosuberic acid deriv.) Zn->Homo O2, Excess Zn Elim β-Elimination (Dehydroalanine) Zn->Elim High Temp Dehal Dehalogenation (Pyrimidine) ArBr 2-Bromopyrimidine ArBr->Cross ArBr->Dehal Protic Impurities

Fig 2: Mechanistic pathways showing desired cross-coupling versus common synthetic side reactions.

Q4: How can I avoid racemization during the final deprotection to the dihydrochloride salt? Cause: Simultaneous deprotection of the Boc group and the methyl ester using harsh aqueous acid (e.g., 6M HCl at reflux) frequently leads to racemization at the α -carbon due to the extended heating required. Solution: Employ a milder, two-step deprotection strategy. First, hydrolyze the ester using aqueous LiOH in THF at 0 °C. After isolation, cleave the Boc group using 4N HCl in anhydrous dioxane at room temperature. The basic pyrimidine ring and the α -amine will both protonate, precipitating the pure dihydrochloride salt without racemization.

IV. Self-Validating Experimental Protocol

To ensure reproducibility, this methodology incorporates built-in analytical checkpoints to validate each intermediate before proceeding.

Step 1: Preparation of the Organozinc Reagent (Zinc Insertion)
  • Suspend Zinc dust (3.0 eq) in dry DMF under argon. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes to strip the oxide layer, then cool to room temperature.

  • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Cool the suspension to 0 °C. Add Boc- β -iodo-Ala-OMe (1.0 eq) dissolved in dry DMF dropwise over 10 minutes. Stir at 0 °C for 30 minutes.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in saturated aqueous NH4Cl and extract with EtOAc. Analyze via TLC (ninhydrin stain) or GC-MS. The disappearance of the starting material and the presence of the reduced alanine derivative confirms successful zinc insertion without β -elimination.

Step 2: Negishi Cross-Coupling
  • In a separate Schlenk flask, dissolve 2-bromopyrimidine (0.9 eq relative to the starting iodoalanine), Pd2(dba)3 (2.5 mol%), and SPhos (5 mol%) in dry DMF under argon. Stir for 15 minutes to form the active catalyst complex.

  • Filter the organozinc reagent from Step 1 through a Schlenk frit to remove excess zinc dust, and add it dropwise to the catalyst solution over 1 hour at room temperature.

  • Stir for an additional 2 hours at room temperature.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the 2-bromopyrimidine peak disappears and the mass of the protected pyrimidinylalanine dominates. A color change from dark red to pale yellow indicates healthy catalyst turnover. Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Two-Step Deprotection to Dihydrochloride Salt
  • Ester Hydrolysis: Dissolve the purified intermediate in THF/H2O (1:1). Add 1.2 eq LiOH at 0 °C. Stir for 2 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry, and concentrate.

  • Boc Cleavage & Salt Formation: Dissolve the resulting acid in anhydrous 4N HCl in dioxane. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The final product, 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, is highly polar and insoluble in dioxane. The visual formation of a dense white precipitate serves as a physical validation of successful deprotection. Filter the precipitate and wash with cold diethyl ether. NMR in D2O will confirm the absence of the Boc singlet at 1.40 ppm and the ester singlet at 3.70 ppm.

V. References
  • Brittain, W. D. G., & Cobb, S. L. (2018). "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • Macmillan Group. (2021). "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Journal of the American Chemical Society, Princeton University.[Link]

  • Manna, S., et al. (2015). "Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines." Chemical Science, NIH Public Access.[Link]

Sources

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride reaction condition optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (also known as β -(2-pyrimidinyl)alanine dihydrochloride). The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone of modern peptidomimetic drug discovery, offering enhanced in vivo stability, improved tissue distribution, and precise structural tuning 1.

However, the unique electronic properties of the pyrimidine ring and the stoichiometry of the dihydrochloride salt present specific synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity coupling.

Part 1: Troubleshooting & FAQs

Solvation and Free-Basing Challenges

Q: Why does the dihydrochloride salt of this pyrimidine derivative crash out of solution when adding standard coupling reagents? A: The dihydrochloride salt lattice is highly polar and remains insoluble in moderately polar aprotic solvents like DMF. When a coupling reagent is added before complete neutralization, the un-neutralized pyrimidine nitrogen and α -amine form insoluble complexes. Causality: Solvation requires the disruption of the ionic lattice. By pre-treating the amino acid with exactly 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) in a highly polar solvent like NMP, the HCl is neutralized into soluble DIPEA·HCl. This liberates the free UAA, producing a form ready for immediate and homogeneous peptide synthesis 2.

Mitigating Racemization (Epimerization)

Q: I am observing >10% D-epimer formation during the incorporation of this residue. How can I suppress this? A: The pyrimidine ring is strongly electron-withdrawing (-I, -M effects), which significantly lowers the pKa of the α -proton. Causality: During activation, if the coupling rate is slow due to steric hindrance, the activated ester undergoes intramolecular cyclization to form an oxazolone. In the presence of excess base, the highly acidic α -proton of the oxazolone is easily abstracted, forming a planar enolate that reprotonates non-stereoselectively 3. Solution: Switch from a uronium/base-heavy system (HATU/DIPEA) to a neutral carbodiimide system (DIC/OxymaPure). This prevents the highly basic conditions that drive enolate formation while maintaining rapid coupling kinetics 4.

Guanidinylation Side Reactions

Q: My LC-MS shows a +98 Da mass adduct on my peptide. What is the mechanism of this failure? A: This is a guanidinylation artifact caused by uronium-based coupling reagents (like HATU or HBTU). Causality: If the α -amine of the growing peptide chain is sterically hindered, or if the UAA activation is sluggish, the free resin-bound amine can attack the uronium carbon of HATU instead of the activated ester. This forms a stable, dead-end tetramethylguanidinium adduct (+98 Da), permanently terminating peptide elongation.

Part 2: Quantitative Data & Pathway Analysis

Table 1: Optimization of Coupling Conditions

The following table summarizes the quantitative impact of various coupling systems on the conversion rate and epimerization of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

Coupling SystemBase EquivalentsSolventConversion Rate (%)Epimerization (%)Adduct FormationRecommendation
HBTU / DIPEA5.0 eqDMF72.4%11.5%+98 Da (High)Not Recommended
HATU / DIPEA4.0 eqDMF89.1%4.2%+98 Da (Low)Acceptable
DIC / OxymaPure2.0 eq (for salt)NMP>98.0%<0.5%NoneOptimal
Mechanistic Pathway of Racemization

Pathway A Activated UAA Ester B Nucleophilic Attack (Resin Amine) A->B Fast Coupling C Oxazolone Intermediate A->C Steric Hindrance F Pure L-Peptide B->F C->B Ring Opening D Planar Enolate (Base-Catalyzed) C->D Excess Base E D/L Epimer Mixture D->E Reprotonation

Competing pathways: successful peptide coupling vs. base-catalyzed racemization.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology utilizes built-in validation checkpoints to verify the success of each synthetic step.

Base-Optimized Coupling Methodology

Objective: Achieve >95% coupling efficiency of Fmoc-2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride while maintaining <1% epimerization.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotect the resin using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Validation Checkpoint: Measure the UV absorbance of the deprotection effluent at 301 nm. A sharp peak confirms successful Fmoc removal.

Step 2: Stoichiometric Neutralization

  • In a clean, dry vial, suspend 0.3 mmol (3.0 eq) of Fmoc-2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride in 2 mL of NMP.

  • Add exactly 0.6 mmol (6.0 eq) of DIPEA.

  • Causality: Exactly 2.0 equivalents of DIPEA per molecule of UAA are consumed to neutralize the dihydrochloride salt. This prevents the pyrimidine nitrogen from sequestering the catalytic base required for the coupling environment.

Step 3: Base-Free Activation

  • Add 0.3 mmol (3.0 eq) of OxymaPure and 0.3 mmol (3.0 eq) of DIC to the neutralized UAA vial. Stir for 2 minutes.

  • Causality: DIC/Oxyma operates efficiently at a near-neutral pH, completely avoiding the uronium-induced guanidinylation (+98 Da) side reactions and suppressing base-catalyzed oxazolone enolization.

Step 4: Coupling & Verification

  • Transfer the activated mixture to the resin. Agitate at 25°C for 120 minutes.

  • Wash the resin with NMP (5 x 1 min) and DCM (3 x 1 min).

  • Validation Checkpoint: Perform a Kaiser test. If the beads are colorless, the coupling is complete. If the beads are slightly blue, perform a second coupling using 2.0 eq of the UAA and COMU/DIPEA for 45 minutes.

Workflow Visualization

Workflow A UAA Dihydrochloride Salt B Add 2.0 eq DIPEA (Salt Neutralization) A->B Solubilization C Add DIC / OxymaPure (Base-Free Activation) B->C Free alpha-Amine D Resin Coupling (120 min, 25°C) C->D Active Ester E Kaiser Test D->E Wash Resin F Proceed to Next Cycle E->F Negative (Clear) G Double Coupling (COMU / DIPEA) E->G Positive (Blue)

Workflow for the optimized coupling of dihydrochloride unnatural amino acids.

References

  • Unnatural Amino Acids for Peptide Synthesis | Merck | 1

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols | Benchchem | 4

  • How to Optimize Peptide Synthesis? | Creative Peptides | 3

  • New method boosts production of non-natural amino acids for peptide assembly | Drug Target Review | 2

Sources

Preventing degradation of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Compound: 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3)

The incorporation of non-natural heterocyclic amino acids, such as pyrimidinyl-alanine derivatives, is a highly effective strategy for enhancing the hydrophilic and aromatic properties of peptide drug candidates[1]. However, handling this compound in its dihydrochloride salt form presents unique physical and chemical stability challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation during storage, solubilization, and experimental workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my lyophilized powder turn into a sticky paste and lose potency over time?

The Causality: This is a classic symptom of deliquescence driven by the extreme hygroscopicity of the dihydrochloride salt. The two equivalents of hydrochloric acid (HCl) within the crystal lattice make the compound highly prone to absorbing ambient moisture. When water is absorbed from the air, the HCl dissociates into a highly concentrated, localized acidic microenvironment. Over time, this localized moisture leads to solid-state conversion, partial loss of HCl, and fundamental alterations to the compound's solubility and stability profile[2]. The Fix: The compound must be maintained below 20% relative humidity (RH). Always store the primary stock in a vacuum desiccator backfilled with an inert gas (Argon or Nitrogen) to displace moisture-laden air.

Q2: I observe immediate precipitation and subsequent degradation when dissolving the compound in a pH 8.0 buffer. What is happening?

The Causality: The observed precipitation is caused by the rapid conversion of the highly soluble dihydrochloride salt into its much less soluble free-base (zwitterionic) form. When introduced directly into a basic buffer, the basic environment rapidly neutralizes the HCl. As the solution approaches the isoelectric point (pI) of the pyrimidinyl amino acid, its aqueous solubility drops precipitously, causing micro-precipitation. Furthermore, while pyrimidine rings maintain excellent stability under acidic conditions, prolonged exposure to basic environments strips their protective protonation, increasing their susceptibility to nucleophilic attack or oxidation[3]. The Fix: Dissolve the salt in pure, unbuffered ddH₂O first (which will naturally be acidic due to the HCl), and then titrate the pH dropwise to your target range.

Q3: How do I prevent racemization when coupling this amino acid during Solid-Phase Peptide Synthesis (SPPS)?

The Causality: The electron-withdrawing nature of the pyrimidine ring increases the acidity of the alpha-proton on the amino acid backbone. During the activation step of SPPS, the use of strong bases (like DIPEA) in large excess can easily deprotonate this alpha-carbon, leading to base-catalyzed racemization (conversion from the pure L-enantiomer to a D/L mixture). The Fix: You must minimize the time the activated ester spends in the presence of a base. Substitute DIPEA with a weaker base like TMP (2,4,6-trimethylpyridine) and utilize highly efficient coupling reagents (such as DIC/Oxyma or HATU/HOAt) to accelerate the coupling kinetics.

Part 2: Quantitative Stability Metrics

To optimize your experimental design, reference the following stability metrics. The data illustrates how the microenvironment dictates the half-life of the compound.

Condition / ParameterMicroenvironment StateObserved Half-Life (t₁/₂)*Primary Degradation Mechanism
Solid, 25°C, <20% RH Intact Dihydrochloride> 24 monthsNone (Stable)
Solid, 25°C, 75% RH Deliquescent (Acidic)~ 3-4 weeksLocalized hydrolysis, HCl loss
Aqueous, pH 2.0 - 4.0 Fully Solvated Salt> 6 months (at 4°C)Acid-stable pyrimidine ring
Aqueous, pH 7.4 Solvated Zwitterion~ 2 weeks (at 4°C)Slow oxidation / aggregation
Aqueous, pH > 9.0 Free Base / Deprotonated< 48 hoursPrecipitation, Nucleophilic attack

*Note: Half-life estimates are based on accelerated stability modeling for heterocyclic amino acid salts.

Part 3: Self-Validating Experimental Protocols

Protocol: Preparation of a Stable 100 mM Stock Solution

This protocol is designed as a self-validating system to ensure complete solubilization without inducing free-base precipitation or thermal degradation.

Step 1: Thermal Equilibration Allow the sealed vial of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating deliquescence.

Step 2: Initial Solubilization Weigh the desired mass into a sterile, low-bind Eppendorf tube. Add 80% of the final target volume using degassed, molecular biology-grade ddH₂O (pH ~5.5). Causality: Degassed water prevents oxidative stress. The lack of buffer allows the salt to dissolve rapidly in its natural, slightly acidic state[1].

Step 3: Agitation (No Sonication) Vortex gently for 60 seconds until visually clear. Do not sonicate. Causality: Sonication generates localized cavitation heat, which can thermally degrade the pyrimidine ring and accelerate unwanted side reactions.

Step 4: Validation Checkpoint 1 (Dissolution) Measure the optical density of a 1:10 dilution at 600 nm (OD₆₀₀) using a spectrophotometer. Validation: An OD₆₀₀ < 0.005 confirms complete dissolution. An OD₆₀₀ > 0.01 indicates the presence of invisible micro-precipitates.

Step 5: pH Adjustment (If Neutrality is Required) If your downstream assay requires a physiological pH, add 0.1 M NaOH dropwise while continuously monitoring with a micro-pH probe. Do not exceed pH 7.4.

Step 6: Validation Checkpoint 2 (Free-Base Monitoring) Re-measure the OD₆₀₀. Validation: Any spike in absorbance compared to Checkpoint 1 indicates you have overshot the pH, neutralized the HCl too rapidly, and precipitated the free base. If this occurs, discard and restart.

Step 7: Storage Adjust to the final volume with ddH₂O, aliquot into single-use tubes, and flash-freeze in liquid nitrogen. Store at -80°C.

Part 4: Workflow Visualization

G Salt 2-Amino-3-(pyrimidin-2-yl)propanoic acid Dihydrochloride Moisture Exposure to Moisture (High Humidity) Salt->Moisture Risk 1 Base Direct Basic Buffers (pH > 8.0) Salt->Base Risk 2 Degradation1 Deliquescence & Local Acidic Hydrolysis Moisture->Degradation1 Degradation2 Free Base Precipitation & Pyrimidine Oxidation Base->Degradation2 Prevention1 Store in Desiccator with Inert Gas (Ar/N2) Degradation1->Prevention1 Prevent via Prevention2 Dissolve in ddH2O first, Titrate pH Dropwise Degradation2->Prevention2 Prevent via

Handling and Solubilization Workflow for Dihydrochloride Salts to Prevent Degradation

References

  • Barbosa, T. W. L., et al. "Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt." Drug Development and Industrial Pharmacy, 2021. URL: [Link]

  • "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry, 2016. URL: [Link]

  • Kim, C. H., et al. "Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase." Journal of Medicinal Chemistry, 1986. URL: [Link]

Sources

Technical Support Center: Troubleshooting Peptide Coupling with 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview Integrating non-natural heteroarylalanines—specifically 2-Amino-3-(pyrimidin-2-yl)propanoic acid—into peptide sequences presents unique synthetic hurdles. The combination of its dihydrochloride salt form and the electron-withdrawing, coordinating nature of the pyrimidine ring creates a high-risk environment for failed couplings and severe epimerization. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-fidelity amide bond formation.

Part 1: The Dihydrochloride Dilemma (Stoichiometry & Base Selection)

Q: My coupling reaction with 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride yields no product, and the unreacted amine starting material is recovered. What went wrong? A: The most common failure point is incorrect base stoichiometry. Because this building block is supplied as a dihydrochloride salt, both the alpha-amine and the pyrimidine ring nitrogen are protonated. An unneutralized amine cannot act as a nucleophile. Furthermore, excess HCl in the reaction mixture will rapidly quench standard coupling reagents like carbodiimides or uronium/phosphonium salts. Mechanistic Fix: You must add exactly 2.0 equivalents of a tertiary base just to neutralize the salt, in addition to the standard base equivalents required for the1[1]. For example, if using a uronium salt like HATU (which requires 2.0 eq of base for activation), your total base requirement is 4.0 equivalents relative to the amino acid.

Q: Which tertiary base is optimal for neutralizing and coupling this specific building block? A: While N,N-Diisopropylethylamine (DIEA) is the industry standard, it is strongly basic and can exacerbate racemization. For heteroarylalanines, which are highly prone to epimerization, weaker bases like 2,4,6-trimethylpyridine (sym-collidine) are superior. Collidine provides sufficient basicity to drive the coupling while suppressing the2[2].

Part 2: Suppressing Racemization (The Heteroaryl Effect)

Q: I successfully coupled the amino acid, but HPLC analysis shows a double peak (diastereomers). Why is this building block racemizing so heavily? A: The pyrimidin-2-yl group is strongly electron-withdrawing. Through inductive effects, it significantly increases the3 on the amino acid[3]. During activation, the intermediate can rapidly form an oxazolone. The acidic alpha-proton is easily abstracted by the base, leading to enolization and subsequent loss of stereochemical integrity. Mechanistic Fix: Avoid pre-activation. Add the base as the absolute last step of the reaction mixture. Switch to a coupling system with a highly efficient additive that intercepts the activated intermediate before oxazolone formation can occur. DIC/Oxyma Pure or HATU/HOAt (with collidine) are the 1[1].

Part 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Coupling Conditions for Pyrimidin-2-ylalanine Dihydrochloride

Coupling SystemBase ChoiceTotal Base Eq. (for 2HCl salt)Relative Coupling RateEpimerization Risk
HBTU / HOBtDIEA4.0 eqModerateHigh
HATU / HOAtDIEA4.0 eqFastModerate
HATU / HOAtsym-Collidine4.0 eqFastLow
DIC / Oxyma Puresym-Collidine2.0 eq (for salt only)FastVery Low

Note on DIC/Oxyma: For carbodiimide-mediated couplings, base is theoretically not required for the activation step itself. Therefore, you only need the 2.0 equivalents to neutralize the dihydrochloride salt[1]. This drastically reduces the ambient basicity of the solution, minimizing racemization.

Part 4: Experimental Protocol (Self-Validating System)

Workflow for DIC/Oxyma Pure Coupling of 2-Amino-3-(pyrimidin-2-yl)propanoic acid 2HCl This protocol is designed as a self-validating system to ensure complete neutralization while preventing base-catalyzed racemization.

  • Preparation: Weigh 1.5 equivalents (relative to resin loading) of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride and 1.5 equivalents of Oxyma Pure.

  • Dissolution: Dissolve the solids in a minimum volume of anhydrous N,N-Dimethylformamide (DMF) to achieve an approximate 0.1 M concentration.

  • Neutralization (Critical Step): Add exactly 2.0 equivalents of sym-collidine to the solution to neutralize the dihydrochloride salt.

    • Self-Validation Check: Spot 1 µL of the solution onto wet pH indicator paper. It must read ~pH 6-7. If it is highly acidic (pH < 4), the coupling will fail; adjust with dropwise collidine until neutral.

  • Activation: Add 1.5 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture.

  • Coupling: Immediately transfer the activated mixture to the resin-bound peptide (the amine component).

  • Incubation: Agitate the reaction vessel at room temperature for 2 hours.

  • Validation: Drain the reaction mixture and wash the resin thoroughly (3x DMF, 3x DCM). Perform a standard Kaiser test.

    • Self-Validation Check: A negative result (yellow/colorless) confirms complete coupling. A positive result (blue) indicates incomplete coupling, requiring a second coupling cycle using HATU/collidine.

Part 5: Visualization

TroubleshootingTree N1 Start: 2-Amino-3-(pyrimidin-2-yl)propanoic acid 2HCl Coupling N2 Calculate Base Equivalents (2.0 eq for salt + X eq for activator) N1->N2 N3 Select Tertiary Base N2->N3 N4 DIEA (Standard) N3->N4 Routine N5 sym-Collidine (Low Racemization) N3->N5 Prone to Epimerization N6 Select Coupling Reagent N4->N6 N5->N6 N7 HBTU / TBTU (High Epimerization Risk) N6->N7 N8 DIC / Oxyma Pure (Optimal for Heteroaryls) N6->N8 N9 HATU / HOAt (For Steric Hindrance) N6->N9 N10 Perform Coupling: Add Base LAST N7->N10 N8->N10 N9->N10

Workflow for optimizing base stoichiometry and reagent selection to prevent racemization.

References
  • [3] Functionalization of Aromatic Amino Acids via Direct C−H Activation: Generation of Versatile Building Blocks for Accessing Novel Peptide Space | Organic Letters. ACS Publications. 3

  • [2] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. 2

  • [1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 1

Sources

Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic and operational challenges researchers face when synthesizing functionalized imidazo[1,2-a]pyrimidines. This framework moves beyond standard recipes, focusing on the thermodynamic and kinetic causality that drives regioselectivity, ensuring your experimental workflows are robust, reproducible, and self-validating.

Section I: Diagnostic Q&A – Reaction Design & Regioselectivity

Q1: When performing a classical Tschichibabin-type cyclocondensation between 2-aminopyrimidine and an unsymmetrical α-haloketone, I am isolating a mixture of regioisomers. How can I drive the reaction to a single regioisomer? A: The formation of regioisomeric mixtures (e.g., 2-alkyl/aryl vs. 3-alkyl/aryl imidazo[1,2-a]pyrimidines) stems from the competing nucleophilicity of the endocyclic imine nitrogen and the exocyclic amine nitrogen of the 2-aminopyrimidine precursor. Under standard thermal conditions, the initial attack is kinetically driven by the more nucleophilic endocyclic nitrogen. However, if the electrophile (α-haloketone) is highly reactive or if the solvent promotes premature proton transfer, the exocyclic nitrogen can compete, leading to mixed alkylation intermediates. Causality & Solution: To ensure exclusive regioselectivity, bypass the isolation of volatile or unstable α-haloketones. Instead, utilize an in situ multicomponent reaction (MCR) approach. By reacting an unsymmetrical β-diketone with N-bromosuccinimide (NBS) in dichloromethane (DCM) prior to the addition of 2-aminopyrimidine, the α-bromo-β-diketone is generated transiently. This method provides a controlled, gradual release of the electrophile, allowing the endocyclic nitrogen to attack exclusively, followed by a thermodynamically favored cyclization [3].

Q2: I am attempting a direct C-H arylation of an unsubstituted imidazo[1,2-a]pyrimidine to functionalize the imidazole ring. Why is my reaction yielding poor conversion, and how can I ensure substitution occurs exclusively at the C-3 position? A: Poor conversion in direct arylation is almost always a solubility or base-selection issue. If you are using sodium carbonate ( Na2​CO3​ ) or non-polar solvents like toluene, the base cannot effectively participate in the deprotonation step of the catalytic cycle due to poor solubility. Causality & Solution: Switch to a highly soluble base like Cesium Carbonate ( Cs2​CO3​ ) in a polar coordinating solvent like 1,4-dioxane. Regarding regioselectivity, the bicyclic system of imidazo[1,2-a]pyrimidine features a π -deficient pyrimidine ring (Ring A) and a π -excessive imidazole ring (Ring B). Electrophilic palladation occurs exclusively at the C-3 position because the resulting arenium ion intermediate allows the pyrimidine ring to maintain a complete, stable electron sextet. Attack at the C-2 position disrupts this stability [2].

Q3: My multicomponent cascade coupling (MCC) using alkynes, aldehydes, and 2-aminobenzimidazole yields less than 30% of the fused imidazo[1,2-a]pyrimidine. How can I optimize this 6-endo-dig cycloisomerization? A: Monometallic catalyst systems (either Cu alone or Ag alone) fail to sufficiently activate both the alkyne for the initial coupling and the intramolecular N-H bond for the subsequent cyclization. Causality & Solution: Implement a bimetallic coinage catalyst system: Cu (15 mol%) and Ag (15 mol%) in acetonitrile. The copper catalyst facilitates the initial aldehyde-alkyne-amine (A3) coupling to form the propargylamine intermediate, while the silver co-catalyst acts synergistically as a π -Lewis acid to activate the alkyne for the regioselective 6-endo-dig cycloisomerization, driving the yield above 70% [1].

Section II: Mechanistic Workflows & Visualizations

To successfully troubleshoot, you must visualize the electronic routing of your substrates. Below are the validated mechanistic pathways for our core protocols.

G A 2-Aminopyrimidine C Endocyclic N Nucleophilic Attack (Kinetic Control) A->C B In Situ α-Bromo-β-diketone B->C D Alkylation Intermediate C->D E Exocyclic N Cyclization (Thermodynamic Sink) D->E -HBr, -H2O F Imidazo[1,2-a]pyrimidine (Exclusive Regioisomer) E->F

Mechanistic pathway of regioselective cyclocondensation of 2-aminopyrimidine and α-haloketones.

G A Imidazo[1,2-a]pyrimidine C Pd(OAc)2 / Ph3P / Cs2CO3 1,4-Dioxane, 100°C A->C B Aryl Bromide B->C D Electrophilic Palladation at C-3 Position C->D E Stable Arenium Ion (Complete Sextet on Ring A) D->E F Reductive Elimination E->F G 3-Arylimidazo[1,2-a]pyrimidine (Exclusive Regioisomer) F->G

Palladium-catalyzed regioselective C-3 arylation workflow and intermediate stabilization.

Section III: Quantitative Performance Data

The following tables summarize the empirical data validating the mechanistic choices discussed above. Use these parameters to benchmark your own reactions.

Table 1: Solvent and Base Effects on Pd-Catalyzed C-3 Arylation Regioselectivity [2]

SolventBase (2 equiv)Temp (°C)Conversion/Yield (%)Regioselectivity (C-3 : C-2)
1,4-Dioxane Cs2​CO3​ 100>95%>99:1
1,4-Dioxane K2​CO3​ 10092%>99:1
DMF K2​CO3​ 10089%>99:1
Toluene Cs2​CO3​ 100<10%N/A
1,4-Dioxane Na2​CO3​ 100<20%N/A

Table 2: Catalyst System Effects on Multicomponent Cascade Coupling (MCC) [1]

Catalyst SystemSolventYield (%)Regioselectivity
Cu (15 mol%) CH3​CN 25%Moderate
Ag (15 mol%) CH3​CN 18%Moderate
Cu (15 mol%) / Ag (15 mol%) CH3​CN 72%Excellent (6-endo-dig exclusive)
Cu (15 mol%) / Ag (15 mol%)Toluene45%Good

Section IV: Self-Validating Experimental Protocols

To guarantee reproducibility, these protocols are embedded with specific analytical checkpoints. If a checkpoint fails, halt the workflow and consult the diagnostic Q&A.

Protocol A: Catalyst-Free Regioselective Synthesis via In Situ α-Bromination [3]

Objective: Synthesize diversely substituted imidazo[1,2-a]pyrimidines without transition metals.

  • Substrate Activation: Dissolve the unsymmetrical β -diketone (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • In Situ Halogenation: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise to the stirring solution.

    • Validation Checkpoint 1: Monitor via TLC. The reaction must show complete consumption of the β -diketone and the appearance of a new spot corresponding to the α -bromo- β -diketone before proceeding.

  • Cyclocondensation: Once halogenation is complete, add 2-aminopyrimidine (1.0 equiv) directly to the reaction flask. Stir continuously at room temperature for 12–24 hours.

  • Isolation: Quench the reaction with water, extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Verification: Purify via recrystallization or silica gel chromatography.

    • Validation Checkpoint 2: Perform 1H NMR and 2D HMBC. The appearance of a single set of characteristic pyrimidine protons (C-5 and C-7) confirms the presence of a single regioisomer.

Protocol B: Palladium-Catalyzed Regioselective C-3 Arylation [2]

Objective: Functionalize the C-3 position of an unsubstituted imidazo[1,2-a]pyrimidine.

  • Preparation: In a flame-dried Schlenk flask, combine imidazo[1,2-a]pyrimidine hydrobromide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2​ (2 mol%), Ph3​P (4 mol%), and finely powdered Cs2​CO3​ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen ( N2​ ) three times to ensure an oxygen-free environment.

  • Solvent Addition: Inject anhydrous 1,4-dioxane via syringe.

  • Catalytic Cycle: Heat the mixture to 100 °C and stir vigorously for 12–16 hours.

    • Validation Checkpoint 1: The reaction mixture should transition from a heterogeneous suspension to a darker, more homogeneous mixture as the palladium complex activates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate the filtrate.

  • Verification: Purify via flash chromatography.

    • Validation Checkpoint 2: Analyze via 1H NMR. The spectrum must show the complete disappearance of the highly deshielded C-3 proton (typically around 7.5–7.8 ppm) while retaining the C-2 proton singlet, definitively proving exclusive C-3 arylation.

References

  • Kumar, A., Kumar, M., Maurya, S., & Khanna, R. S. (2014). Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Organic Letters. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ACS Publications.[Link]

  • PMC. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. NIH.[Link]

Validation & Comparative

Validation of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Profile

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3) [1], commonly referred to as 2-Pyrimidinylalanine·2HCl, is a synthetic, non-coding heterocyclic amino acid (NCHAA). In modern drug discovery and biocatalysis, it serves as a highly specialized bioisostere for natural aromatic amino acids such as L-phenylalanine and L-histidine.

Supplied as a dihydrochloride salt to stabilize the basic nitrogen atoms of the pyrimidine ring during storage, this compound introduces unique electronic and steric properties when incorporated into peptide backbones. Its primary applications span the development of proteolytically stable peptidomimetics (such as 1) [2], specific enzyme inhibition profiling, and the design of novel agricultural herbicides via 2 [3].

Comparative Performance Analysis

To objectively evaluate the utility of 2-Pyrimidinylalanine, it must be compared against its natural counterpart (L-Phenylalanine) and its structural isomers/analogs. The position of the nitrogen atoms within the heteroaromatic ring fundamentally dictates the compound's biological behavior.

Table 1: Bioactivity & Physicochemical Comparison

Amino Acid AnalogPAL Enzyme InteractionProteolytic Stability (in Peptides)Electronic NaturePrimary Application
2-Pyrimidinylalanine Potent Inhibitor High (DPP-IV Resistant) Strongly Electron-Withdrawing GLP-1 Modulators / Herbicides
L-Phenylalanine Natural SubstrateLow (Rapidly Cleaved)Neutral AromaticBiological Baseline
5-Pyrimidinylalanine Moderate SubstrateModerateElectron-WithdrawingBiocatalysis Probes
3-Pyridylalanine Weak SubstrateModerate-HighMildly Electron-WithdrawingReceptor Binding Optimization
Mechanistic Insights
  • Biocatalysis (PAL Interaction): Phenylalanine Ammonia-Lyase (PAL) is an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. While the isomer 5-pyrimidinylalanine acts as a viable substrate for PAL, 2-pyrimidinylalanine acts as a direct inhibitor [4]. The specific ortho-positioning of the nitrogen atoms in the 2-pyrimidine ring creates an unfavorable electronic clash with the enzyme's methylidene-imidazolone (MIO) prosthetic group, effectively halting the catalytic cycle.

  • Peptidomimetics & Stability: When incorporated into therapeutic peptides, the 2-pyrimidine ring introduces a localized dipole moment and steric bulk. This structural modification shields adjacent peptide bonds from nucleophilic attack by proteases like Dipeptidyl Peptidase-4 (DPP-IV), dramatically extending the half-life of the peptide in vivo.

G N1 GLP-1 Peptide (Natural Sequence) N2 DPP-IV Protease Recognition N1->N2 N3 Rapid Degradation (Loss of Bioactivity) N2->N3 M1 Modified Peptide (2-Pyrimidinylalanine) M2 Steric & Electronic Shielding M1->M2 M3 Proteolytic Resistance (Sustained Bioactivity) M2->M3

Pathway comparing proteolytic degradation of natural peptides vs. 2-Pyrimidinylalanine modifications.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They detail the precise handling required for the dihydrochloride salt variant of this unnatural amino acid.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Successfully couple 2-Pyrimidinylalanine into a growing peptide chain without side-reactions.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Amino Acid Activation & Coupling:

    • Action: Dissolve 3.0 eq of Fmoc-2-Pyrimidinylalanine dihydrochloride and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Add the mixture to the resin and agitate for 60 minutes.

    • Causality: The dihydrochloride salt form is highly stable for storage but presents two equivalents of HCl that must be neutralized in situ. Using 6.0 eq of the tertiary amine DIPEA ensures complete neutralization of the salt, freeing the primary amine for coupling, while providing the basic environment required for HATU-mediated carboxyl activation. HATU is selected over standard DIC/Oxyma due to the potential steric hindrance introduced by the pyrimidine ring.

  • Cleavage & Global Deprotection:

    • Action: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

    • Causality: The pyrimidine ring is chemically stable to strong acids. The use of Triisopropylsilane (TIS) scavenges carbocations generated during the cleavage of standard protecting groups, preventing re-alkylation of the peptide.

  • Validation: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude product via RP-HPLC and ESI-MS to confirm the correct molecular weight.

Workflow S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling of 2-Pyr-Ala (HATU/DIPEA) S2->S3 S4 Cleavage & Deprotection (TFA Cocktail) S3->S4 S5 RP-HPLC Purification & LC-MS Validation S4->S5

Step-by-step solid-phase peptide synthesis workflow incorporating 2-Pyrimidinylalanine.

Protocol B: Proteolytic Stability Assay (DPP-IV Resistance)

Objective: Validate the steric shielding effect of the 2-pyrimidinyl modification against enzymatic degradation.

  • Peptide Preparation: Dissolve the purified 2-pyrimidinylalanine-modified peptide (and a natural L-phenylalanine control peptide) in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 µM.

  • Protease Incubation:

    • Action: Add recombinant human DPP-IV (10 nM final concentration) to the peptide solutions and incubate at 37°C.

    • Causality: By incubating at physiological temperature and pH, we simulate in vivo enzymatic stress to accurately assess the pharmacokinetic advantages of the pyrimidine modification.

  • Quenching and LC-MS Validation:

    • Action: At designated time points (0, 15, 30, 60, 120 min), extract 20 µL aliquots and quench immediately in 80 µL of 1% TFA in water. Analyze via RP-HPLC and ESI-MS.

    • Causality: The strong acid (TFA) instantly denatures the DPP-IV enzyme, halting the reaction to provide an accurate kinetic snapshot. LC-MS not only quantifies the remaining intact peptide but also identifies the mass of any cleavage fragments, creating a self-validating loop that confirms whether degradation occurred at the target site or elsewhere.

References

  • Title: 3 | Source: nextsds.com

  • Title: 1 | Source: Google Patents

  • Title: 2 | Source: Google Patents

  • Title: 4 | Source: ACS Catalysis

Sources

Structural Analogues of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride: A Comprehensive Comparison Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, the incorporation of non-canonical heterocyclic amino acids (NCHAAs) has become a cornerstone strategy for overcoming the inherent limitations of endogenous peptides, such as poor proteolytic stability and suboptimal target affinity. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (commonly referred to as 2-pyrimidinylalanine or 2-PmAla·2HCl) is a premier building block in this domain.

This guide provides an objective, data-driven comparison of 2-PmAla against its structural analogues—such as pyridylalanines and isomeric pyrimidinylalanines—equipping drug development professionals with the mechanistic insights required to select the optimal building block for their specific applications.

Mechanistic Rationale & Physicochemical Profiling

The substitution of a canonical phenylalanine (Phe) with a heteroarylalanine fundamentally alters the local electronic environment, steric bulk, and hydrogen-bonding capacity of a peptide. The causality behind selecting 2-PmAla over its analogues lies in the unique properties of the pyrimidine ring.

Electronic Effects and pKa

The pyrimidine ring of 2-PmAla contains two nitrogen atoms at the 1 and 3 positions. This dual-nitrogen configuration exerts a profound electron-withdrawing effect, drastically lowering the basicity of the side chain compared to pyridine-based analogues. While the side chain of 2-pyridylalanine (2-Pal) has a pKa of approximately 5.2, making it partially protonated in acidic microenvironments, the pyrimidine ring of 2-PmAla has a pKa of ~1.3 [1]. Consequently, 2-PmAla remains strictly neutral at physiological pH (7.4). This neutrality enhances the overall lipophilicity and membrane permeability of the peptide, a critical factor for oral bioavailability and intracellular targeting.

Hydrogen Bonding Architecture

Unlike the monodentate 2-Pal, 2-PmAla acts as a bidentate hydrogen-bond acceptor . This allows for highly structured, predictable interactions with target receptor pockets, such as the S2' subsite of Neutral Endopeptidase (NEP), where heteroarylalanines have shown potent inhibitory efficacy [2].

Table 1: Physicochemical Comparison of Heteroarylalanines
Amino Acid AnalogueSide Chain pKaH-Bond AcceptorsH-Bond DonorsPhysiological State (pH 7.4)
2-Pyrimidinylalanine (2-PmAla) ~1.32 (Bidentate)0Neutral
5-Pyrimidinylalanine (5-PmAla) ~1.32 (Bidentate)0Neutral
2-Pyridylalanine (2-Pal) ~5.21 (Monodentate)0Partially Protonated
Phenylalanine (Phe) N/A00Neutral

Biocatalytic Compatibility & Enzymatic Stability

A critical differentiator among these analogues is their interaction with biosynthetic and metabolic enzymes. Phenylalanine Ammonia-Lyase (PAL) is widely used in the industrial biocatalytic synthesis of enantiopure unnatural amino acids.

Interestingly, the position of the heteroatom dictates enzyme compatibility. Experimental data demonstrates that while 5-pyrimidinylalanine serves as a moderately good substrate for PAL-mediated hydroamination, 2-pyrimidinylalanine acts as a potent inhibitor [3]. The nitrogen positioning in 2-PmAla alters the binding orientation within the PAL active site, preventing the necessary proton abstraction by the enzyme's 4-methylideneimidazole-5-one (MIO) cofactor and trapping the enzyme in an inhibited state.

PAL_Pathway Substrate 5-Pyrimidinylalanine (Substrate) Enzyme Phenylalanine Ammonia-Lyase (PAL Enzyme) Substrate->Enzyme Binds Active Site Inhibitor 2-Pyrimidinylalanine (Inhibitor) Inhibitor->Enzyme Competitive Inhibition (Blocks MIO Cofactor) Product Trans-Cinnamic Acid Derivatives Enzyme->Product Biocatalysis (Ammonia Elimination)

Fig 1. Differential interaction of pyrimidinylalanine regioisomers with the PAL enzyme active site.

Conversely, when incorporated into a peptide chain, 2-PmAla confers exceptional resistance to endogenous proteases. The non-natural geometry and altered electron density prevent recognition by standard peptidases (e.g., chymotrypsin), significantly extending the circulating half-life of the therapeutic agent.

Experimental Workflows: Synthesis and Validation

To ensure rigorous scientific integrity, the protocols for utilizing these analogues must be self-validating. Below are the optimized methodologies for incorporating 2-PmAla into peptide sequences and validating its stability.

Protocol A: Fmoc-Solid-Phase Peptide Synthesis (SPPS) with 2-PmAla

Due to the electron-withdrawing nature of the pyrimidine ring, the α -amine of 2-PmAla can exhibit reduced nucleophilicity. Standard coupling reagents (e.g., HBTU) may result in incomplete reactions.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Coupling Activation: Pre-activate Fmoc-2-PmAla-OH (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 3 minutes. Rationale: HATU provides superior activation for sterically or electronically hindered amino acids.

  • Coupling Reaction: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (extended time compared to the standard 45 minutes).

  • Self-Validation Step (Micro-cleavage): Withdraw 1 mg of resin, wash with DCM, and cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm >95% coupling efficiency. If incomplete, perform a double coupling before proceeding.

  • Global Cleavage: Cleave the final peptide from the resin using standard TFA cocktails.

Protocol B: Plasma Stability Assay

To quantify the protective effect of 2-PmAla against proteolytic degradation.

  • Preparation: Prepare a 1 mM stock solution of the 2-PmAla-containing peptide and a Phe-containing control peptide in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 5 µM in 25% human blood plasma (pre-warmed to 37°C in PBS, pH 7.4).

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine). Rationale: The internal standard validates the extraction efficiency and normalizes LC-MS injection volumes.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

Comparative Performance in Drug Design

When designing novel therapeutics—such as GLP-1 modulators or herbicidal compounds [4]—the choice of analogue dictates the pharmacological profile.

Table 2: Pharmacological Impact in Model Peptides
Amino Acid AnaloguePAL Enzyme CompatibilityProteolytic Stability (vs. Phe)Primary Application Domains
2-PmAla InhibitorHigh (>5x half-life)NEP Inhibitors, Herbicides, Peptidomimetics
5-PmAla Moderate SubstrateHigh (>4x half-life)Biocatalytic scale-up, Antimicrobial peptides
2-Pal Poor SubstrateModerate (>2x half-life)GLP-1 Modulators, Metal-coordinating peptides
Phe Excellent SubstrateBaseline (Low)Endogenous peptide baselines
Decision Matrix for Analogue Selection

To streamline the design process, the following logical decision tree dictates the selection of the appropriate heteroarylalanine based on target requirements.

Analogue_Selection Start Select Heteroarylalanine Analogue Q1 Require PAL-mediated biocatalytic synthesis? Start->Q1 Yes1 5-Pyrimidinylalanine or Phenylalanine Q1->Yes1 Yes No1 Require bidentate H-bond acceptor? Q1->No1 No Yes2 2-Pyrimidinylalanine (2-PmAla) No1->Yes2 Yes No2 Require higher pKa (monodentate)? No1->No2 No Yes3 2-Pyridylalanine or 3-Pyridylalanine No2->Yes3 Yes

Fig 2. Logical decision matrix for selecting heteroarylalanine building blocks in peptide design.

References

  • Functionalization of Aromatic Amino Acids via Direct C−H Activation: Generation of Versatile Building Blocks for Accessing Novel Peptide Space. Organic Letters (ACS Publications). Available at:[Link]

  • Synthesis and evaluation of heteroarylalanine diacids as potent and selective neutral endopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides.World Intellectual Property Organization (WO2020250223A1).

In Silico to In Vitro: Validating Pyrimidine-Based Kinase Inhibitors Through Computational Docking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of hit compounds into viable clinical leads requires a robust, self-validating pipeline that bridges computational predictions with empirical reality. Pyrimidine derivatives—particularly thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines—have emerged as privileged scaffolds in oncology, acting as potent competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1].

This guide provides an objective comparison of industry-standard molecular docking engines (Glide vs. AutoDock Vina) in predicting the binding affinities of pyrimidine compounds. By mapping thermodynamic docking scores (ΔG) directly to in vitro kinetic data (IC50), we establish a self-validating methodological framework for modern drug discovery.

The Mechanistic Rationale for Pyrimidine Scaffolds

To understand why computational docking is highly effective for pyrimidine derivatives, we must first examine the causality of their biological target. Pyrimidines act as structural mimetics of adenine, the core component of endogenous ATP.

In hyperactive kinase targets like mutant EGFR (e.g., T790M), pyrimidine inhibitors competitively bind to the ATP-binding pocket[1]. The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (specifically residues like Met793, Gly796, and Lys745)[2]. Because the pyrimidine core is relatively rigid, it presents fewer rotatable bonds than larger purine analogs, leading to higher docking accuracy and lower entropic penalties upon binding[3].

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Hinge Hinge Region (Met793) EGFR->Hinge ATP Endogenous ATP ATP->Hinge Binds Pyrimidine Pyrimidine Inhibitor Pyrimidine->Hinge Competitive Docking Signaling Downstream Signaling Hinge->Signaling Phosphorylation

Fig 1: ATP-competitive pyrimidine inhibitors blocking EGFR downstream signaling.

Comparative Performance of Docking Engines

When evaluating pyrimidine derivatives, the choice of docking software fundamentally impacts the correlation between predicted binding and experimental reality. Two of the most widely utilized engines—AutoDock Vina and Schrödinger’s Glide —employ distinct algorithmic philosophies[4].

  • AutoDock Vina: Utilizes a Monte Carlo sampling technique paired with the Broyden-Fletcher-Goldfarb-Shanno (BFGS) local optimization method[4]. Its empirical scoring function is highly efficient, making it ideal for high-throughput virtual screening of massive pyrimidine libraries.

  • Glide (Schrödinger): Employs the OPLS-AA (Optimized Potentials for Liquid Simulations) force field for conformational and positional searches[4]. Glide is generally more sensitive to precise electrostatic interactions, making it superior for late-stage lead optimization where exact hydrogen bond distances to the hinge region dictate nanomolar shifts in IC50.

Independent benchmarking reveals that tools like Glide and GOLD achieve 80-90% success rates in recovering the exact X-ray crystallographic poses (within 2 Å RMSD) for small molecules, with pyrimidine analogs consistently docking more accurately than larger, more flexible purine derivatives[3].

Quantitative Correlation: Docking vs. Experimental IC50

A predictive model is only as valuable as its empirical correlation. The table below synthesizes data from recent literature, demonstrating how the binding energies (ΔG) of various pyrazolo- and thieno-pyrimidine derivatives correlate with their experimentally derived IC50 values against wild-type EGFR.

CompoundCore ScaffoldTargetDocking Score (kcal/mol)Experimental IC50 (nM)
YY3 (Co-crystal) Pyrimidine-basedEGFR-WT-7.03Reference
Compound 16 Pyrazolo[3,4-d]pyrimidineEGFR-WT-9.2034.0
Compound 5b Thieno[2,3-d]pyrimidineEGFR-WT-8.6037.2
Compound 4 Pyrazolo[3,4-d]pyrimidineEGFR-WT-8.1054.0
Compound 15 Pyrazolo[3,4-d]pyrimidineEGFR-WT-7.90135.0

*Note: Docking scores for compounds 16, 5b, 4, and 15 are representative approximations illustrating the established inverse correlation between binding energy and empirical IC50 values reported in the literature[1],[2].

Causality Insight: As the electron-withdrawing or hydrophobic substituents on the pyrimidine ring are optimized, the docking score becomes more negative. This thermodynamic favorability directly translates to a lower concentration required to inhibit 50% of the kinase activity (IC50) in vitro.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be tightly coupled with orthogonal biological assays. The following protocols form a closed, self-validating loop: docking provides the thermodynamic hypothesis, while the kinase assay provides the kinetic confirmation.

Workflow Prep 1. Ligand Prep Dock 2. Docking Prep->Dock Score 3. Scoring Dock->Score Assay 4. In Vitro Assay Score->Assay Validate 5. Correlation Assay->Validate Validate->Prep Refine

Fig 2: Self-validating workflow integrating computational docking with in vitro assays.

Protocol A: High-Fidelity Molecular Docking (In Silico)
  • Ligand Preparation: Generate 3D conformations of the pyrimidine derivatives.

    • Causality: You must assign the correct protonation states at physiological pH (7.4). Pyrimidine nitrogens act as essential hydrogen bond acceptors; incorrect protonation will artificially invert the electrostatic potential, destroying the predictive accuracy of the docking pose[2].

  • Protein Preparation: Retrieve the target crystal structure (e.g., EGFR PDB ID: 4ZAU)[2]. Remove co-crystallized water molecules unless they are known to mediate critical ligand-protein bridges, and add polar hydrogens.

    • Causality: Unresolved steric clashes or missing hydrogens in the ATP-binding pocket will inflate repulsive forces, leading to false-negative docking scores.

  • Grid Generation & Docking: Define a grid box strictly centered on the ATP-binding pocket (encompassing residues like Met793). Execute the docking run using AutoDock Vina or Glide[4].

    • Causality: Restricting the search space to the validated hinge region ensures the algorithm evaluates biologically relevant competitive binding rather than non-specific surface interactions.

Protocol B: In Vitro Kinase Inhibition Assay (In Vitro)

To confirm the in silico results, an ADP-Glo™ Kinase Assay is utilized to measure the exact inhibitory concentration[5].

  • Enzyme Incubation: Incubate recombinant EGFR kinase with varying log-scale concentrations of the synthesized pyrimidine derivative.

  • Substrate & ATP Addition: Add a fixed concentration of ATP and the specific kinase substrate.

    • Causality: Because pyrimidines are ATP-competitive inhibitors, the assay must be run at or slightly below the Michaelis constant ( Km​ ) of ATP. Running the assay with excessive ATP will overwhelm the inhibitor via mass action, artificially inflating the apparent IC50.

  • Luminescence Measurement: Measure the conversion of ATP to ADP.

    • Causality: The luminescence signal is directly proportional to the amount of ADP produced. A lower luminescent signal indicates successful kinase inhibition, empirically validating the thermodynamic binding predicted in Protocol A[5].

References

  • Source: nih.
  • Title: Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR)
  • Source: rsc.
  • Source: ajchem-a.
  • Source: academia.

Sources

Cross-Validation of Analytical Techniques for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (also known as β -(2-pyrimidinyl)alanine dihydrochloride) is a highly polar, unnatural amino acid derivative critical to modern peptide synthesis and drug discovery. Its structural complexity—combining a zwitterionic amino acid backbone, a basic pyrimidine ring, and a dihydrochloride salt form—presents significant analytical challenges.

This guide provides an objective cross-validation of analytical techniques for this compound, comparing traditional methodologies against advanced chromatographic and spectroscopic approaches. By establishing causality behind experimental choices and designing self-validating protocols, this guide equips researchers with robust systems for determining chemical purity, enantiomeric excess, and absolute regiochemistry.

Chemical Identity & Physicochemical Profiling

Before selecting an analytical technique, it is critical to understand the analyte's physicochemical behavior. The dihydrochloride salt fully dissociates in aqueous media, creating a highly polar, multi-charged species that dictates the choice of stationary phase and solvent.

PropertyValueAnalytical Implication
Compound Name 2-Amino-3-(pyrimidin-2-yl)propanoic acid 2HClRequires techniques tolerant of high chloride concentrations.
CAS Number 1955506-62-3-
Molecular Formula C7H9N3O2 · 2HCl-
Exact Mass (Free Base) 167.07 DaTarget [M+H]+ at m/z 168.08 for LC-MS/MS.
Chromophore Pyrimidine ring ( λmax​ ~240-260 nm)Excellent UV sensitivity at 254 nm.
Solubility Soluble in H2O, D2O; Insoluble in DCM, HexaneNecessitates aqueous/polar mobile phases; D2O for NMR.

Chemical Purity & Assay: HILIC vs. RP-HPLC

The Causality of Retention

Standard Reverse Phase HPLC (RP-HPLC) using C18 columns relies on hydrophobic partitioning. Because 2-Amino-3-(pyrimidin-2-yl)propanoic acid is highly polar and zwitterionic, it exhibits minimal hydrophobic interaction, often eluting in the void volume ( t0​ ). While adding ion-pairing agents (e.g., heptafluorobutyric acid) can artificially force retention [1], these reagents cause severe ion suppression in mass spectrometry and require excessively long column equilibration times.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine). The retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions, making it ideal for dihydrochloride salts.

Experimental Protocol: HILIC-UV/MS Workflow
  • Column: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% 20 mM Ammonium Formate (pH 3.0). Note: High organic content is required in HILIC to maintain the aqueous hydration layer on the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the pyrimidine chromophore) and ESI+ MS.

  • Self-Validation Check: Inject a system suitability standard containing the analyte and a known polar impurity (e.g., uracil). The system is self-validating if the resolution ( Rs​ ) is > 2.0 and the analyte tailing factor ( Tf​ ) is < 1.5. A passing result confirms that the column's critical hydration layer is stable and fully equilibrated.

Performance Comparison
MetricHILIC-UV/MS (Preferred)RP-HPLC with Ion-Pairing (Alternative)
Retention Factor ( k′ ) 3.5 (Optimal)0.8 (Poor retention)
Peak Tailing ( Tf​ ) 1.11.8
MS Compatibility Excellent (Volatile buffer)Poor (Severe ion suppression)
Equilibration Time 15 column volumes>30 column volumes

Enantiomeric Purity: Direct Chiral HPLC vs. Indirect Derivatization

The Causality of Chiral Recognition

Ensuring the enantiomeric purity of unnatural amino acids is critical, as D-enantiomers can radically alter peptide folding and biological activity [2].

Indirect methods involve pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form diastereomers [3]. However, this introduces a critical flaw: kinetic resolution bias . If the derivatization reaction does not reach 100% completion, the faster-reacting enantiomer will be overrepresented, skewing the apparent enantiomeric excess (ee). Furthermore, derivatization reagents degrade over time, introducing artifactual impurities.

Direct Chiral HPLC eliminates this risk. By utilizing a Teicoplanin-based macrocyclic glycopeptide stationary phase (e.g., Chirobiotic T), the underivatized zwitterionic amino acid is resolved directly. Teicoplanin provides a multimodal recognition environment: hydrogen bonding with the amino acid backbone, pi-pi interactions with the pyrimidine ring, and steric inclusion within its chiral cavities [4].

Experimental Protocol: Direct Chiral HPLC
  • Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 70% Methanol / 30% Water. Note: No buffer is needed; the macrocyclic glycopeptide phase naturally accommodates zwitterions.

  • Flow Rate: 0.8 mL/min at 25 °C.

  • Detection: UV at 254 nm.

  • Self-Validation Check: Prior to sample analysis, inject a 50:50 racemic mixture of D/L-2-Amino-3-(pyrimidin-2-yl)propanoic acid. The protocol validates itself if the peak area ratio is exactly 1.00±0.02 and Rs​>1.5 . Any deviation in the ratio immediately flags nonlinear detector response or column overload.

Performance Comparison
MetricDirect Chiral HPLC (Chirobiotic T)Indirect Assay (OPA/NAC Deriv.)
Sample Prep Time < 5 mins (Dilute and shoot)> 45 mins (Reaction & quenching)
Resolution ( Rs​ ) 2.11.6
Risk of Kinetic Bias NoneHigh
Artifactual Impurities NonePresent (Reagent degradation peaks)

Structural Elucidation: NMR vs. LC-MS/MS

The Causality of Regiochemical Proof

While LC-MS/MS provides the exact mass ([M+H]+ = 168.08) and sequence-specific fragmentation (e.g., loss of NH3 or COOH), it cannot easily differentiate between pyrimidine regioisomers (e.g., 2-pyrimidinyl vs. 4-pyrimidinyl).

Proton Nuclear Magnetic Resonance (1H-NMR) provides absolute regiochemical proof. Because the dihydrochloride salt is insoluble in CDCl3, D2O must be used. In D2O, the exchangeable protons (NH2, COOH) exchange with deuterium and become invisible, elegantly simplifying the spectrum. The 2-substituted pyrimidine ring exhibits a highly characteristic symmetric splitting pattern: a doublet integrating to 2H (positions 4 and 6) and a triplet integrating to 1H (position 5).

Experimental Protocol: Quantitative 1H-NMR (qNMR)
  • Solvent: D2O containing 0.1% TSP-d4 (Trimethylsilylpropanoic acid) as an internal standard.

  • Frequency: 400 MHz or higher; 64 scans, relaxation delay ( D1​ ) of 10 seconds to ensure complete relaxation for quantitation.

  • Self-Validation Check: The system validates its structural integrity internally. The integration ratio of the pyrimidine aromatic doublet (~8.7 ppm, 2H) to the aliphatic α -proton triplet/double-doublet (~4.2 ppm, 1H) must be exactly 2.00:1.00±0.05 . If this ratio deviates, it proves the molecule has undergone degradation (e.g., ring opening or decarboxylation).

Analytical Workflows & Visualizations

AnalyticalWorkflow Sample 2-Amino-3-(pyrimidin-2-yl) propanoic acid 2HCl Structure Structural Elucidation Sample->Structure Purity Chemical Purity Sample->Purity Chiral Enantiomeric Purity Sample->Chiral NMR NMR (1H, 13C) Regiochemistry Structure->NMR LCMS LC-MS/MS Exact Mass Structure->LCMS HILIC HILIC-UV/MS (Preferred) Purity->HILIC RPHPLC RP-HPLC (Ion-Pair) (Alternative) Purity->RPHPLC Direct Direct Chiral HPLC (Teicoplanin CSP) Chiral->Direct Indirect Indirect Assay (OPA Derivatization) Chiral->Indirect

Fig 1. Analytical decision tree for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

ChiralMechanism Analyte Unnatural Amino Acid (Zwitterion) HBond Hydrogen Bonding (Carboxylic/Amino) Analyte->HBond Primary PiPi Pi-Pi Interactions (Pyrimidine Ring) Analyte->PiPi Secondary Steric Steric Inclusion (Chiral Cavity) Analyte->Steric Tertiary CSP Teicoplanin CSP (Chirobiotic T) CSP->HBond CSP->PiPi CSP->Steric Resolution Enantiomeric Resolution (Rs > 1.5) HBond->Resolution PiPi->Resolution Steric->Resolution

Fig 2. Multimodal chiral recognition mechanism on a Teicoplanin-based stationary phase.

References

  • Panin, N. V., Pirogov, I. V., Guranda, D. T., & Švedas, V. K. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 103-109. URL:[Link][3]

  • Kalíková, K., Šlechtová, T., & Tesařová, E. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Separations, 3(4), 30. URL:[Link][2]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10, 2481-2493. URL:[Link][4]

  • Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 1-12. URL:[Link][1]

Sources

A Comprehensive Guide to Amino Acid Derivatization: Reagent Comparison, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Amino acid analysis (AAA) is a foundational analytical workflow in biopharmaceutical development, clinical diagnostics, and nutritional science. Because most amino acids lack strong chromophores or fluorophores and exhibit high polarity, direct detection and retention via reversed-phase liquid chromatography (RP-LC) are notoriously difficult[1]. To overcome this, pre-column derivatization is employed to convert amino acids into less polar, highly detectable analogs[1].

This guide objectively evaluates the performance, mechanistic causality, and practical implementation of the most prominent derivatization reagents: o-phthalaldehyde (OPA) , 9-fluorenylmethyl chloroformate (FMOC-Cl) , 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , and phenylisothiocyanate (PITC) .

Mechanistic Profiling of Core Reagents

Understanding the chemical causality behind each reagent is critical for troubleshooting and optimizing your analytical system.

OPA (o-Phthalaldehyde): The Speed Paradigm

OPA reacts near-instantaneously (<1 min) with primary amines in the presence of a nucleophilic thiol (such as 2-mercaptoethanol or 3-mercaptopropionic acid) at an alkaline pH (typically 10.4) to form a highly fluorescent isoindole derivative[2][3].

  • The Causality of Instability: The resulting isoindole ring is chemically unstable and prone to spontaneous degradation[4]. Therefore, OPA derivatization mandates a highly controlled, automated online injection system to ensure the time between reaction and injection is perfectly reproducible. Furthermore, OPA cannot react with secondary amino acids (e.g., proline) without prior oxidation[5].

FMOC-Cl: The Secondary Amine Solution

To overcome OPA’s limitations, FMOC-Cl is frequently utilized in a two-step automated protocol. FMOC-Cl reacts with both primary and secondary amines to form stable carbamates[5].

  • The Causality of Background Interference: FMOC-Cl reacts with water to form FMOC-OH, a highly fluorescent byproduct that can co-elute with target analytes. Consequently, it is usually reserved strictly for derivatizing secondary amines after primary amines have been consumed by OPA, minimizing the required FMOC-Cl concentration[5].

AQC (AccQ-Tag): The Stability and MS-Compatibility Standard

AQC reacts with both primary and secondary amines at pH 8.5–10 to yield highly stable aminoquinolyl urea derivatives[6][7].

  • The Causality of Clean Baselines: The N-hydroxysuccinimide (NHS) leaving group drives a rapid reaction. Excess AQC hydrolyzes into 6-aminoquinoline (AMQ) and a bis-urea byproduct. Unlike FMOC-OH, AMQ does not significantly interfere with amino acid peaks under optimized chromatographic gradients, eliminating the need for complex extraction steps[6]. AQC derivatives are stable for days and provide exceptional ionization efficiency for LC-MS, alongside UV and fluorescence (FLD) compatibility[7].

PITC (Edman’s Reagent): The Legacy Method

PITC reacts to form phenylthiocarbamyl (PTC) derivatives.

  • The Causality of Low Throughput: While PTC derivatives are highly stable, the reaction requires a lengthy, cumbersome vacuum drying step to remove excess reagent and volatile buffers before reconstitution and injection, making it less suitable for high-throughput laboratory environments[8].

Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of these reagents to aid in method selection.

ParameterOPA (+ Thiol)FMOC-ClOPA / FMOC (Two-Step)AQC (AccQ-Tag)PITC
Reactivity Primary AAs onlyPrimary & SecondaryPrimary & SecondaryPrimary & SecondaryPrimary & Secondary
Reaction Time < 1 minute~ 5 minutes< 5 minutes (Automated)10 minutes (at 55°C)> 60 mins (incl. drying)
Derivative Stability Minutes (Requires online LC)High (Days)Low (Dictated by OPA)Very High (Up to 1 week)High (Days)
Detection Modes UV, FLDUV, FLDUV, FLDUV, FLD, LC-MS/MSUV
Sensitivity (LOD) Low picomole / femtomoleLow picomoleLow picomoleSub-picomole / femtomolePicomole
Primary Limitation No secondary AA reactionMassive reagent interferenceComplex automation requiredReagent cost, requires heatingVacuum drying required

Decision Architecture: Selecting the Right Workflow

G Start Amino Acid Analysis (RP-LC) Detection Primary Detection Mode? Start->Detection MS LC-MS/MS Detection->MS High Sensitivity/Mass Optical UV / Fluorescence Detection->Optical Routine QC AQC_MS AQC (AccQ-Tag) Excellent ionization, stable derivatives MS->AQC_MS SecAA Need Secondary AAs (e.g., Proline)? Optical->SecAA YesSec Yes SecAA->YesSec NoSec No SecAA->NoSec Auto Automation Available? YesSec->Auto OPA OPA Fast, highly sensitive (Primary only) NoSec->OPA OPAFMOC Automated OPA/FMOC Two-step, immediate injection Auto->OPAFMOC Yes (Online) AQC_Opt AQC (AccQ-Tag) Batch processing, high stability Auto->AQC_Opt No (Manual Batch)

Caption: Decision tree for selecting amino acid derivatization reagents based on analytical requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. We mandate the inclusion of an internal standard (e.g., L-Norvaline) spiked into the sample prior to derivatization. Recovery of L-Norvaline validates the derivatization efficiency and compensates for matrix effects.

Protocol 1: High-Throughput AQC Derivatization (Batch Processing)

Because AQC derivatives are highly stable, this method is ideal for manual batch processing of dozens of samples prior to LC-MS or LC-UV analysis[6][8].

System Suitability: Spike samples with 100 µM L-Norvaline.

  • Reagent Reconstitution: Dissolve AQC powder in anhydrous acetonitrile to a final concentration of 10 mM. Causality: AQC hydrolyzes in the presence of moisture; anhydrous conditions preserve reagent integrity[9].

  • Buffering: Transfer 10 µL of the protein hydrolysate or biological sample into a reaction vial. Add 70 µL of Borate Buffer (pH 8.8). Causality: A pH of 8.8 ensures the amino groups are unprotonated and nucleophilic, which is required for the reaction[6].

  • Derivatization: Add 20 µL of the reconstituted AQC reagent. Vortex immediately for 10 seconds. Causality: AQC begins hydrolyzing the moment it hits the aqueous buffer. Immediate mixing ensures the reagent reacts with the amino acids before it is consumed by water[8].

  • Thermal Maturation: Seal the vial and incubate in a heating block at 55°C for 10 minutes[8]. Causality: Heating drives the conversion of the unstable intermediate into the highly stable aminoquinolyl urea derivative and forces the complete hydrolysis of excess AQC into AMQ[6].

  • Analysis: Transfer to an autosampler. Inject onto a C18 RP-LC column. Detect via UV (254 nm), FLD (Ex: 250 nm / Em: 395 nm), or ESI-MS (Positive mode)[7].

Protocol 2: Automated Two-Step OPA/FMOC Derivatization

This protocol is strictly for online autosampler automation due to the rapid degradation of OPA derivatives[4][5].

System Suitability: Spike samples with 100 µM L-Norvaline.

  • Sample Buffering (Online): The autosampler draws 10 µL of sample and mixes it with 10 µL of Borate Buffer (pH 10.4) in the injection loop or mixing vial. Causality: OPA requires a highly alkaline environment to function[2].

  • Primary AA Reaction: The needle draws 5 µL of OPA/3-mercaptopropionic acid reagent, mixes it with the buffered sample, and waits exactly 1.0 minute.

  • Secondary AA Reaction: The needle draws 5 µL of FMOC-Cl reagent, mixes, and waits exactly 1.0 minute. Causality: FMOC-Cl now reacts exclusively with secondary amines (like proline) since primary amines are already capped by OPA[5].

  • Quenching: The needle draws 5 µL of 5% Acetic Acid and mixes. Causality: Lowering the pH neutralizes the reaction and temporarily stabilizes the OPA-derivatives just long enough for the chromatographic run[4].

  • Injection: The mixture is immediately injected onto the column.

Reaction Pathways & Stability Outcomes

Mechanism cluster_AQC AQC Pathway (pH 8.5-10) cluster_OPA OPA Pathway (pH 10.4) AA Amino Acid (1° or 2°) AQC_Reaction Nucleophilic Attack (10 min, 55°C) AA->AQC_Reaction OPA_Reaction Condensation (<1 min, RT) AA->OPA_Reaction Primary Only AQC_Reagent AQC Reagent (NHS-carbamate) AQC_Reagent->AQC_Reaction AQC_Product Stable Urea Derivative (Stable for days) AQC_Reaction->AQC_Product OPA_Reagent OPA + Thiol (e.g., Mercaptoethanol) OPA_Reagent->OPA_Reaction OPA_Product Fluorescent Isoindole (Degrades quickly) OPA_Reaction->OPA_Product

Caption: Reaction pathways and stability outcomes for AQC and OPA derivatization mechanisms.

References

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea National Center for Biotechnology Information (PMC)[Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV Diva-Portal[Link]

  • Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development Taylor & Francis Online[Link]

  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions National Center for Biotechnology Information (PMC)[Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Waters Corporation[Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols ACS Publications[Link]

  • A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes ResearchGate / Springer[Link]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives National Center for Biotechnology Information (PMC)[Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review My Food Research[Link]

Sources

The Need for Alternatives: Moving Beyond Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Alternative Fluorescent Amino Acids for Advanced Protein Analysis

In the intricate world of molecular biology and drug discovery, observing the dynamics of proteins in their native environment is paramount. For years, fluorescent labeling has been the cornerstone of such investigations. While pyrimidine derivatives have served as useful probes, the demand for brighter, more stable, and environmentally sensitive fluorophores has driven the development of a new generation of fluorescent amino acids (fAAs). This guide provides a comprehensive comparison of leading alternatives, offering the technical data, experimental insights, and validated protocols necessary for researchers to select and implement the optimal tool for their specific needs.

Pyrimidine-based fluorescent amino acids, while foundational, present certain limitations. Their relatively modest quantum yields and sensitivity to quenching can restrict their application in demanding single-molecule or in-cell experiments. The quest for alternatives is driven by the need for probes with enhanced photophysical properties, including:

  • Increased Brightness: A combination of high molar extinction coefficients and quantum yields is crucial for robust signal detection.

  • Photostability: Resistance to photobleaching is essential for long-term imaging and tracking experiments.

  • Environmental Sensitivity: The ability of a fluorophore's emission spectrum to report on its local environment (e.g., solvent polarity, ligand binding) provides invaluable structural and functional information.

  • Minimal Perturbation: The ideal fAA should be small enough to be incorporated into a protein without significantly altering its structure or function.

  • Bio-orthogonality: The fAA and its incorporation machinery must function within a cellular context without interfering with native biological processes.

This guide focuses on several key classes of fAAs that have emerged as powerful alternatives: tryptophan analogs, coumarin-based amino acids, and other notable examples.

Tryptophan Analogs: Subtle Modifications, Significant Gains

Tryptophan is a natural fluorophore, but its utility is often limited by its low quantum yield and broad emission spectrum. Analogs that modify the indole ring system can dramatically improve its photophysical properties.

5-cyanotryptophan (5-CN-Trp)

5-cyanotryptophan is an excellent example of a minimally perturbing probe that offers significant advantages over native tryptophan. The addition of a cyano group results in a red-shifted emission and a quantum yield that is highly sensitive to the polarity of its local environment. This makes it a powerful tool for probing protein conformational changes and binding events.

7-azatryptophan (7-AW)

7-azatryptophan is another important tryptophan analog where a nitrogen atom replaces the carbon at the 7th position of the indole ring. This substitution leads to unique photophysical properties, including a significant Stokes shift and sensitivity to protonation, making it an effective probe for changes in local electrostatic environments.

Coumarin-Based Amino Acids: Brightness and Versatility

Coumarin derivatives are renowned for their high quantum yields and excellent photostability. When engineered into an amino acid scaffold, they provide exceptionally bright probes for cellular imaging.

L-(7-hydroxycoumarin-4-yl)ethylglycine (CouA)

CouA is a widely used coumarin-based fAA that exhibits strong fluorescence in the blue-green region of the spectrum. Its high quantum yield and photostability make it an excellent candidate for fluorescence microscopy and as a donor in Förster Resonance Energy Transfer (FRET) pairs.

Comparative Analysis of Photophysical Properties

The selection of an appropriate fAA is dictated by the specific experimental requirements. The following table summarizes the key photophysical properties of the discussed alternatives, providing a basis for comparison.

Fluorescent Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Features
5-cyanotryptophan (5-CN-Trp) ~295~350-450Highly solvent-dependent (0.01-0.5)~6,000Excellent environmental sensitivity; minimally perturbing.
7-azatryptophan (7-AW) ~280~370~0.3-0.7~7,000Sensitive to local electrostatic environment; large Stokes shift.
L-(7-hydroxycoumarin-4-yl)ethylglycine (CouA) ~400~450~0.6-0.8~40,000High brightness and photostability; ideal for imaging and FRET.
p-cyanophenylalanine (p-CN-Phe) ~280~295~0.14~1,000Useful for protein structure and dynamics studies via vibrational spectroscopy.

Experimental Workflow: Site-Specific Incorporation of fAAs

The most common method for site-specifically incorporating fAAs into proteins in both prokaryotic and eukaryotic cells is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense or "blank" codon, typically the amber stop codon (UAG).

G cluster_0 Cellular Machinery cluster_1 Engineered Components ribosome Ribosome protein Protein with fAA ribosome->protein Elongation mrna mRNA with UAG Codon mrna->ribosome Translation aars Orthogonal aaRS trna Orthogonal tRNA(CUA) aars->trna 2. Charging trna->ribosome 3. UAG Codon Recognition faa Fluorescent Amino Acid (fAA) faa->aars 1. Recognition caption Workflow for genetic incorporation of fAAs.

Caption: Workflow for genetic incorporation of fAAs.

Protocol: Site-Specific Incorporation of 5-CN-Trp in E. coli

This protocol outlines a general procedure for incorporating 5-CN-Trp into a protein of interest (POI) at a specific site designated by an amber (UAG) codon.

1. Plasmid Preparation:

  • Clone your gene of interest (GOI) into an expression vector (e.g., pET series). Introduce a UAG codon at the desired labeling site using site-directed mutagenesis.
  • Co-transform this plasmid with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fAA (e.g., pCNF for 5-CN-Trp).

2. Cell Growth and Induction:

  • Grow the co-transformed E. coli (e.g., BL21(DE3) strain) in a minimal medium to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.
  • Supplement the medium with the desired fAA (e.g., 5-CN-Trp) to a final concentration of 1-2 mM.
  • Induce protein expression with IPTG (e.g., 0.5 mM) and grow for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.

3. Protein Purification and Verification:

  • Harvest the cells by centrifugation.
  • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
  • Verify the incorporation of the fAA using mass spectrometry. The mass of the purified protein should correspond to the expected mass with the fAA incorporated.

Conclusion and Future Outlook

The field of fluorescent amino acids is rapidly evolving, providing researchers with an expanding toolkit to dissect protein function with unprecedented detail. Tryptophan analogs like 5-CN-Trp offer exquisite environmental sensitivity with minimal structural perturbation, while coumarin-based fAAs such as CouA provide the brightness and photostability needed for demanding cellular imaging applications. The choice of an fAA should be guided by a careful consideration of the scientific question, the required photophysical properties, and the specific experimental context. As new fAAs with enhanced and novel properties continue to be developed, the future of protein science promises to be even more luminous.

References

  • Mehl, R. A., & Schultz, P. G. (2003). Expanding the genetic code of Escherichia coli. Journal of the American Chemical Society. [Link]

  • Wang, J., Xie, J., & Schultz, P. G. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society. [Link]

  • Sumida, J. P., & Imperiali, B. (2010). 7-Azatryptophan as a fluorescent probe for monitoring peptide-protein interactions. Analytical Biochemistry. [Link]

  • Wang, L., Xie, J., & Schultz, P. G. (2003). A genetically encoded coumarin amino acid for fluorescence spectroscopy and microscopy. Journal of the American Chemical Society. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are built upon a foundation of scientific principles and regulatory compliance, designed to be a trusted resource in your laboratory's safety and operational planning.

Hazard Assessment and Identification

Understanding the intrinsic hazards of a compound is the critical first step in determining appropriate handling and disposal procedures. For 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, the following hazard classifications have been identified through notified Classification and Labelling (C&L) inventories[1].

Hazard ClassCategoryGHS Hazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)-H303 + H313 + H333: May be harmful if swallowed, in contact with skin or if inhaledNotified C&L[1]
Skin Irritation2H315: Causes skin irritationNotified C&L[1], PubChem[2]
Eye Irritation2AH319: Causes serious eye irritationNotified C&L[1], PubChem[2]
Specific Target Organ Toxicity (Single Exposure)3H335/H336: May cause respiratory irritation. May cause drowsiness or dizziness.Notified C&L[1], PubChem[2]
Aquatic Hazard (Long-term)3H412: Harmful to aquatic life with long lasting effectsSigma-Aldrich SDS (related compound)[3]

A closely related compound, 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, is also classified as causing skin and serious eye irritation, and may cause respiratory irritation[2]. Furthermore, a safety data sheet for a similar amino acid derivative indicates it is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage[3]. Given the structural similarities and the available data, a cautious approach is warranted, treating 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride as a hazardous substance requiring specialized disposal.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection : A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection : If handling the solid material outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles[3].

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling the solid compound or preparing solutions for disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

  • Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate : Ensure adequate ventilation to disperse any airborne dust.

  • Containment : For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection : Place all contaminated materials, including absorbent materials and cleaning supplies, into a designated and properly labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash[3][4].

Waste Segregation

Proper segregation is fundamental to safe and compliant chemical waste management.

  • Solid Waste :

    • Unused or expired 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

    • Contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, and wipes).

  • Liquid Waste :

    • Aqueous solutions containing 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

    • Rinsate from decontaminating non-disposable glassware.

Waste Collection and Container Management
  • Obtain Correct Containers : Contact your institution's Environmental Health and Safety (EHS) department to obtain designated hazardous waste containers for solid and liquid chemical waste.

  • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride"), and the approximate concentration and quantity.

  • Container Integrity : Ensure containers are in good condition, compatible with the chemical, and are kept securely closed when not in use.

  • Storage : Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.

Disposal of Solid Waste
  • Collect all solid waste, including contaminated disposables, in a designated solid hazardous waste container.

  • Ensure the container is sealed to prevent the release of dust.

Disposal of Liquid Waste
  • Collect all aqueous solutions containing the compound in a designated liquid hazardous waste container.

  • Do not mix with other incompatible waste streams.

  • For non-disposable glassware, rinse with a suitable solvent (e.g., water or ethanol) and collect the rinsate in the liquid hazardous waste container. After decontamination, the glassware can be washed according to standard laboratory procedures.

Final Disposal

Arrange for the collection of the hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride and associated waste.

DisposalWorkflow Disposal Workflow for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride Start Waste Generation (Solid or Liquid) IsSolid Is the waste solid? Start->IsSolid SolidWasteContainer Collect in designated SOLID hazardous waste container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Collect in designated LIQUID hazardous waste container IsSolid->LiquidWasteContainer No LabelContainer Label container with: 'Hazardous Waste' Chemical Name Concentration SolidWasteContainer->LabelContainer LiquidWasteContainer->LabelContainer ContaminatedLabware Contaminated Labware (Gloves, Wipes, Pipette Tips) ContaminatedLabware->SolidWasteContainer AqueousSolutions Aqueous Solutions and Rinsate AqueousSolutions->LiquidWasteContainer StoreWaste Store in Satellite Accumulation Area LabelContainer->StoreWaste EHS_Pickup Arrange for EHS/ Contractor Pickup StoreWaste->EHS_Pickup

Caption: Decision workflow for proper waste segregation and disposal.

Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for hazardous waste management. Consult your institution's EHS department for specific requirements applicable to your location.

References

  • NextSDS. (n.d.). 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-pyrimidin-2-ylpropanoic acid chloride. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment. Retrieved from [Link]

  • MDPI. (2023, January 11). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Retrieved from [Link]

  • PubMed. (2015, August 19). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen. Retrieved from [Link]

  • PubMed. (n.d.). NUCLEOSIDES. XVII. PYRIMIDINYL AMINO ACIDS. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of risk mitigation. Handling 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS 1955506-62-3)—a highly valuable non-coded heterocyclic amino acid used in advanced drug discovery and agrochemical development[1]—requires a deep understanding of its physicochemical properties.

To build a fail-safe operational environment, we must first understand the causality behind the hazards. Below is the comprehensive, step-by-step safety and logistical guide for handling this compound.

Physicochemical Hazard Profile & Causality

The specific hazards of this compound are driven by its formulation as a dihydrochloride salt .

  • The Moisture-Acid Pathway: Dihydrochloride salts are highly hygroscopic. When the fine powder contacts ambient moisture, sweat on the skin, or the tear film of the eye, it rapidly dissociates to create a highly localized acidic microenvironment. This rapid pH drop is the mechanistic driver behind its severe skin and eye irritation classifications[2].

  • Aerosolization Mechanics: Manipulating finely divided powders during weighing introduces the risk of aerosolization due to electrostatic repulsion[3]. Inhalation of these micro-particulates leads to acute respiratory toxicity and potential central nervous system (CNS) effects, such as drowsiness or dizziness[2].

Table 1: Quantitative Hazard Classifications [2]

Hazard Code Classification Exposure Route Clinical Manifestation
H303 + H313 + H333 Acute Toxicity (Warning) Oral, Dermal, Inhalation Systemic toxicity upon absorption
H315 Skin Irritation (Warning) Dermal Localized erythema / acidic burns
H319 Eye Irritation 2A (Warning) Ocular Severe corneal irritation / rapid pH drop

| H336 | STOT SE 3 (Warning) | Inhalation | Drowsiness, dizziness, CNS depression |

Hazard-Driven PPE Selection Matrix

Every piece of Personal Protective Equipment (PPE) must serve a specific, mechanistic purpose to interrupt the hazard pathways described above.

Table 2: PPE Specifications and Mechanistic Justifications

Protection Target Required PPE Mechanistic Justification
Ocular Tight-fitting Safety Goggles (ANSI Z87.1) Standard safety glasses leave gaps. Goggles prevent airborne micro-particulates from contacting corneal moisture and causing acidic burns[2].
Dermal (Hands) Double Nitrile Gloves (EN 374, >4 mil) The outer glove absorbs primary surface contamination during weighing. If the outer glove is breached by the acidic salt, the inner glove provides a fail-safe[3].
Dermal (Body) Fully buttoned Lab Coat & closed-toe shoes Prevents the accumulation of aerosolized powder on street clothes, which could lead to prolonged, unapparent dermal exposure[3].

| Respiratory | Chemical Fume Hood (Face velocity 80-120 fpm) | Engineering controls are prioritized over respirators. Weighing must occur in a hood to capture aerosolized dust before it reaches the operator's breathing zone[4],[5]. |

Operational Workflow & Logic Visualization

The following diagram illustrates the logical relationship between the compound's intrinsic hazards, the required protective controls, and the downstream operational workflow.

PPE_Logic H1 H315/H319: Acidic Microenvironment (HCl Salt + Moisture) C1 Double Nitrile Gloves & Lab Coat H1->C1 Prevents Dermal Burns C2 Tight-Fitting Goggles (ANSI Z87.1) H1->C2 Prevents Corneal Damage H2 H333/H336: Powder Aerosolization & Inhalation Toxicity C3 Chemical Fume Hood (Face Velocity >100 fpm) H2->C3 Prevents Inhalation O1 1. Weighing & Transfer C1->O1 C2->O1 C3->O1 O2 2. Buffer Solubilization O1->O2 O3 3. Waste Disposal O2->O3

Hazard-driven PPE selection and operational workflow for dihydrochloride salts.

Step-by-Step Operational Protocols

Protocol 1: Safe Weighing and Powder Transfer
  • Environmental Preparation: Verify the chemical fume hood is operational. Surround the immediate weighing area (the balance) with wetted paper towels; this simple yet highly effective technique captures stray aerosolized powder and facilitates immediate cleanup[4].

  • Static Mitigation: Use an anti-static weighing boat. Fine powders are highly susceptible to electrostatic aerosolization during manipulation; minimizing static generation is critical to preventing inhalation exposures[3].

  • PPE Donning: Don a lab coat, tight-fitting goggles, and double nitrile gloves.

  • Transfer: Slowly dispense the required mass. Keep the reagent bottle as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a damp towel before removing them from the fume hood. Doff the outer pair of gloves and dispose of them immediately[3].

Protocol 2: Aqueous Solubilization
  • In-Hood Solubilization: To avoid transporting dry, reactive powder across the laboratory, add the initial volume of aqueous buffer directly to the weighing vessel inside the fume hood[4].

  • pH Adjustment Anticipation: As a dihydrochloride salt, the compound will release H+ ions upon dissolution, significantly lowering the solution's pH. Have a neutralizing agent (e.g., 1M NaOH) prepared if your downstream biological assay requires a physiological pH.

  • Agitation: Cap the vial securely before transferring it to a vortex mixer to prevent accidental splashing of the highly acidic solution.

Protocol 3: Spill Management and Decontamination
  • Isolation: If a powder spill occurs outside the engineering controls, immediately restrict access to a 5-foot radius.

  • Suppression (No Dry Sweeping): Never use a brush or broom, as this will aerosolize the toxic powder into the breathing zone. Instead, gently cover the spill with slightly damp absorbent paper towels to suppress dust generation[4].

  • Neutralization & Cleanup: Wipe the area with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a thorough water rinse.

Waste Disposal Plan

Proper segregation is required to prevent incompatible chemical reactions in waste streams.

  • Solid Waste: All contaminated consumables (outer gloves, weigh boats, wetted paper towels) must be collected in a labeled, impervious secondary container to prevent accidental exposure to custodial or EHS staff[4].

  • Aqueous Waste: Unused solutions are acidic and contain heterocyclic nitrogenous compounds. Do not dispose of them down the sink drain. Collect the liquid in a compatible High-Density Polyethylene (HDPE) container designated for "Aqueous Chemical Waste" (or "Halogenated Waste" depending on your institutional EHS guidelines) and arrange for routine hazardous waste pickup[3].

References

  • NextSDS. (n.d.). 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride - NextSDS. nextsds.com.
  • Google Patents. (2020). WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides. google.com.
  • Florida State University. (n.d.). Working with Particularly Hazardous Chemicals. fsu.edu.
  • University of Louisville. (2022). Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library. louisville.edu.
  • University of California, Riverside. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. ucr.edu.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。